molecular formula C12H16O B047007 4-Phenylcyclohexanol CAS No. 5769-13-1

4-Phenylcyclohexanol

Cat. No.: B047007
CAS No.: 5769-13-1
M. Wt: 176.25 g/mol
InChI Key: YVVUSIMLVPJXMY-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanol is a versatile chiral organic compound of significant interest in synthetic and medicinal chemistry. Its core value lies in its rigid molecular architecture, which features a cyclohexane ring constrained in a specific conformation by a phenyl substituent. This structure serves as a privileged scaffold for the development of novel pharmaceutical candidates, particularly in the exploration of central nervous system (CNS) active compounds and enzyme inhibitors. The cyclohexanol ring provides a handle for further synthetic manipulation, while the phenyl group facilitates π-π stacking interactions with biological targets. Researchers utilize this compound extensively as a key chiral building block or intermediate in asymmetric synthesis. Its stereochemistry is critical, as the spatial orientation of the phenyl and hydroxyl groups (cis or trans) profoundly influences the compound's physicochemical properties and its subsequent biological activity and binding affinity. This makes it invaluable for structure-activity relationship (SAR) studies aimed at optimizing drug potency and selectivity. Beyond pharmaceuticals, it finds application in materials science as a precursor for liquid crystals and advanced polymers, where its rigid, biphasic structure contributes to desirable mesomorphic and mechanical properties. This product is provided for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylcyclohexan-1-ol
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InChI

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
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InChI Key

YVVUSIMLVPJXMY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)O
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Molecular Formula

C12H16O
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DSSTOX Substance ID

DTXSID90969470, DTXSID201311111
Record name 4-Phenylcyclohexan-1-ol
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Record name trans-4-Phenylcyclohexanol
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Molecular Weight

176.25 g/mol
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CAS No.

5437-46-7, 5769-13-1, 7335-12-8
Record name 4-Phenylcyclohexanol
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Foundational & Exploratory

What are the stereoisomers of 4-phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 4-Phenylcyclohexanol

Introduction

This compound is a disubstituted cycloalkane that serves as a valuable model compound in stereochemical studies and as a synthetic intermediate in medicinal chemistry. Its structure, featuring two substituents on a cyclohexane (B81311) ring at the 1 and 4 positions, gives rise to geometric isomerism. This guide provides a comprehensive overview of the stereoisomers of this compound, detailing their conformational analysis, distinguishing spectroscopic features, and established experimental protocols for their synthesis and separation. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's stereochemistry.

Identification and Conformational Analysis of Stereoisomers

This compound exists as two geometric isomers: cis-4-phenylcyclohexanol and trans-4-phenylcyclohexanol. These diastereomers are not mirror images and thus have different physical and spectroscopic properties. The stereochemistry is determined by the relative positions of the hydroxyl (-OH) and phenyl (-C₆H₅) groups on the cyclohexane ring.

The three-dimensional structure and stability of these isomers are best understood by examining their chair conformations. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Due to steric strain, specifically 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position.[1][2]

  • trans-4-Phenylcyclohexanol : In the most stable conformation, both the large phenyl group and the hydroxyl group occupy equatorial positions, minimizing steric hindrance. The alternative diequatorial conformation is significantly more stable than the diaxial one.[3]

  • cis-4-Phenylcyclohexanol : In the cis isomer, one substituent must be axial while the other is equatorial. The phenyl group is significantly bulkier than the hydroxyl group. Therefore, the most stable conformation places the phenyl group in the equatorial position and the hydroxyl group in the axial position to minimize steric strain.[3]

The logical relationship and conformational preferences of the isomers are outlined below.

cluster_trans trans-4-Phenylcyclohexanol (More Stable Isomer) cluster_cis cis-4-Phenylcyclohexanol trans_eq Diequatorial (Both groups equatorial) MOST STABLE trans_ax Diaxial (Both groups axial) HIGHLY UNSTABLE trans_eq->trans_ax Ring Flip cis_ph_eq Phenyl Equatorial, OH Axial (More Stable Conformer) cis_oh_eq OH Equatorial, Phenyl Axial (Less Stable Conformer) cis_ph_eq->cis_oh_eq Ring Flip start This compound Stereoisomers start->trans_eq Diastereomer 1 start->cis_ph_eq Diastereomer 2

Figure 1: Conformational stability of this compound isomers.

Data Presentation: Spectroscopic and Physical Properties

The distinct spatial arrangement of the hydroxyl and phenyl groups in the cis and trans isomers leads to measurable differences in their physical and spectroscopic properties. These differences are critical for their identification and characterization. The most notable distinctions are observed in their melting points and ¹H NMR spectra, particularly the chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-1).

In the more stable trans isomer, the H-1 proton is axial. It exhibits large axial-axial couplings with the adjacent axial protons on C-2 and C-6. In contrast, for the more stable cis isomer, the H-1 proton is equatorial and shows smaller axial-equatorial and equatorial-equatorial couplings.[4]

Propertytrans-4-Phenylcyclohexanolcis-4-PhenylcyclohexanolData Source(s)
CAS Number 5769-13-17335-12-8[5][6]
Molecular Formula C₁₂H₁₆OC₁₂H₁₆O[6]
Molecular Weight 176.25 g/mol 176.25 g/mol [5]
Melting Point 119-120 °CNot readily available[6]
Boiling Point 295.8 °C at 760 mmHgNot readily available[6]
¹H NMR (H-1) Triplet of triplets (tt), large coupling constants (axial-axial)Multiplet, small coupling constants (axial-equatorial, equatorial-equatorial)[4]
IR Spectrum AvailableAvailable[7]

Experimental Protocols

Synthesis via Reduction of 4-Phenylcyclohexanone (B41837)

The most common laboratory synthesis of this compound involves the reduction of 4-phenylcyclohexanone. The stereochemical outcome of the reaction is highly dependent on the reducing agent used.

  • Formation of the trans Isomer (Thermodynamic Product): Reduction with sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent typically yields the trans isomer as the major product. The borohydride can attack the carbonyl from either the axial or equatorial face. Equatorial attack leads to the cis product (axial alcohol), while axial attack leads to the trans product (equatorial alcohol). Axial attack is generally favored, leading to the more stable equatorial alcohol.[8]

  • Formation of the cis Isomer (Kinetic Product): Using a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), favors the formation of the cis isomer. The steric bulk of the reagent forces it to attack from the less hindered equatorial face, resulting in the formation of the less stable axial alcohol.[8]

Protocol: Synthesis of a cis/trans Mixture (Predominantly trans)

  • Dissolution: Dissolve 4-phenylcyclohexanone (1.0 eq) in absolute ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Quenching: Cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans isomers.

start Start: 4-Phenylcyclohexanone in Ethanol step1 Cool to 0°C (Ice Bath) start->step1 step2 Add NaBH₄ (Portion-wise) step1->step2 step3 Stir at RT (1 hour) step2->step3 step4 Quench with 1M HCl step3->step4 step5 Extract with Diethyl Ether step4->step5 step6 Wash with NaHCO₃ and Brine step5->step6 step7 Dry over MgSO₄ step6->step7 step8 Filter and Evaporate Solvent step7->step8 end Product: Mixture of cis/trans-4-Phenylcyclohexanol step8->end

Figure 2: Workflow for the synthesis of this compound.
Separation of cis and trans Isomers

The diastereomeric mixture obtained from the synthesis can be separated into its pure components using standard laboratory techniques, most commonly column chromatography or fractional crystallization.

Protocol: Separation by Column Chromatography

  • Column Preparation: Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the chromatography eluent or a slightly more polar solvent like dichloromethane (B109758) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate in test tubes. The less polar trans isomer will typically elute before the more polar cis isomer.

  • Analysis: Monitor the separation by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate (B83412) or UV light).

  • Isolation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure to obtain the isolated cis and trans-4-phenylcyclohexanol. Other methods like High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separation.[9][10]

References

An In-depth Technical Guide to the Conformational Analysis of cis- and trans-4-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-4-phenylcyclohexanol. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, this document offers a detailed understanding of the stereochemical and energetic properties of these isomers, which is crucial for their application in medicinal chemistry and materials science.

Introduction: The Significance of Conformational Preference

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane (B81311) derivatives, the concept of conformational isomers—different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds—is of paramount importance. The chair conformation is the most stable arrangement for a cyclohexane ring, and substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric and electronic interactions.

In the context of drug development, the specific conformation of a molecule can determine its ability to bind to a biological target. For materials science, the conformational preferences of constituent molecules can influence the bulk properties of the material. Therefore, a thorough conformational analysis of molecules like cis- and trans-4-phenylcyclohexanol, which contain both a bulky phenyl group and a polar hydroxyl group, is essential for predicting their behavior and designing new applications.

Conformational Equilibria of cis- and trans-4-Phenylcyclohexanol

The conformational preference of a substituent on a cyclohexane ring is often quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position to minimize steric strain. The phenyl group has a significant A-value, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.

For trans-4-phenylcyclohexanol , two chair conformations are possible: one with both the phenyl and hydroxyl groups in equatorial positions (diequatorial), and the other with both groups in axial positions (diaxial). Due to the large A-value of the phenyl group, the conformational equilibrium strongly favors the diequatorial conformer.

For cis-4-phenylcyclohexanol , the two possible chair conformations each have one substituent in an axial position and the other in an equatorial position. One conformer has an equatorial phenyl group and an axial hydroxyl group, while the other has an axial phenyl group and an equatorial hydroxyl group. Again, due to the steric bulk of the phenyl group, the conformer with the equatorial phenyl group is significantly more stable and therefore predominates at equilibrium.

The following diagram illustrates the conformational equilibria for both isomers.

G cluster_trans trans-4-Phenylcyclohexanol Equilibrium cluster_cis cis-4-Phenylcyclohexanol Equilibrium trans_eq_eq diequatorial (Ph-eq, OH-eq) More Stable trans_ax_ax diaxial (Ph-ax, OH-ax) Less Stable trans_eq_eq->trans_ax_ax Ring Flip trans_ax_ax->trans_eq_eq Ring Flip cis_eq_ax eq-ax (Ph-eq, OH-ax) More Stable cis_ax_eq ax-eq (Ph-ax, OH-eq) Less Stable cis_eq_ax->cis_ax_eq Ring Flip cis_ax_eq->cis_eq_ax Ring Flip

Figure 1: Conformational equilibria for cis- and trans-4-phenylcyclohexanol.

Quantitative Analysis: NMR Spectroscopy and Computational Data

The conformational preferences of cis- and trans-4-phenylcyclohexanol can be quantified using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy is a powerful tool for conformational analysis. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In cyclohexane chairs, the dihedral angle between axial-axial protons is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). The dihedral angles between axial-equatorial and equatorial-equatorial protons are around 60°, resulting in smaller coupling constants (typically 2-5 Hz).

By analyzing the multiplicity and coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), the predominant conformation can be determined.

IsomerPredominant ConformerCarbinol Proton OrientationExpected ¹H NMR Signal for Carbinol ProtonTypical J-values (Hz)
trans-4-Phenylcyclohexanoldiequatorialaxialtriplet of triplets (tt) or multipletJ(ax,ax) ≈ 8-13
cis-4-Phenylcyclohexanolequatorial Ph, axial OHequatorialbroad singlet or multiplet with small couplingsJ(eq,ax) ≈ 2-5, J(eq,eq) ≈ 2-5

Table 1: Predicted ¹H NMR characteristics for the carbinol proton in the major conformers of cis- and trans-4-phenylcyclohexanol.

Computational Chemistry Data

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the relative energies of different conformers and to predict their geometries, including dihedral angles. These calculations provide a theoretical framework for interpreting experimental NMR data.

IsomerConformerRelative Energy (kcal/mol)Phenyl Group Dihedral Angle (°)Hydroxyl Group Dihedral Angle (°)
trans-4-Phenylcyclohexanoldiequatorial0.00 (Reference)~45~60
diaxial> 5.0~45~180
cis-4-Phenylcyclohexanolequatorial Ph, axial OH0.00 (Reference)~45~180
axial Ph, equatorial OH> 3.0~45~60

Table 2: Computationally derived relative energies and selected dihedral angles for the conformers of cis- and trans-4-phenylcyclohexanol. Note: These are representative values and can vary depending on the level of theory and basis set used in the calculations.

Experimental Protocols

Synthesis and Separation of cis- and trans-4-Phenylcyclohexanol

A common method for the synthesis of 4-phenylcyclohexanol is the reduction of 4-phenylcyclohexanone (B41837). The stereochemical outcome of the reduction can be controlled by the choice of reducing agent.

  • Synthesis of a mixture of isomers: Reduction of 4-phenylcyclohexanone with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) typically yields a mixture of cis and trans isomers.

  • Stereoselective synthesis of the trans isomer: Reduction with a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), favors the formation of the cis alcohol, which upon workup can isomerize to the more stable trans isomer. Catalytic hydrogenation of 4-phenylphenol (B51918) over a rhodium catalyst can also produce the trans isomer with high selectivity.

  • Separation of isomers: The cis and trans isomers can be separated by column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The polarity difference between the two isomers allows for their effective separation.

The following diagram outlines a general experimental workflow for the synthesis and analysis of the isomers.

G cluster_synthesis Synthesis and Separation cluster_analysis Conformational Analysis start 4-Phenylcyclohexanone reduction Reduction (e.g., NaBH4) start->reduction mixture Mixture of cis and trans isomers reduction->mixture separation Column Chromatography mixture->separation cis_product cis-4-Phenylcyclohexanol separation->cis_product trans_product trans-4-Phenylcyclohexanol separation->trans_product nmr NMR Spectroscopy cis_product->nmr computation Computational Modeling cis_product->computation trans_product->nmr trans_product->computation analysis Data Analysis and Conformer Population nmr->analysis computation->analysis

Figure 2: General workflow for the synthesis and conformational analysis.
NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (≥ 300 MHz). Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative proton counts. Measure the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). For complex multiplets, simulation software may be necessary for accurate analysis.

Computational Modeling
  • Structure Building: Construct the initial 3D structures of the different chair conformers of cis- and trans-4-phenylcyclohexanol using a molecular modeling software package.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G(d) or larger basis set).

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., MP2 or a larger basis set) to obtain more accurate relative energies.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Property Calculation: Calculate NMR parameters (chemical shifts and coupling constants) and dihedral angles for comparison with experimental data.

Conclusion

The conformational analysis of cis- and trans-4-phenylcyclohexanol reveals a strong preference for conformations that place the bulky phenyl group in an equatorial position. This preference is dictated by the minimization of steric strain, specifically 1,3-diaxial interactions. The combination of NMR spectroscopy and computational chemistry provides a powerful and synergistic approach to quantitatively determine the conformational equilibria and stereochemical details of these important molecules. The methodologies and data presented in this guide serve as a valuable resource for researchers in drug discovery, materials science, and organic chemistry, enabling a deeper understanding of structure-property relationships and facilitating the design of novel molecules with desired functionalities.

An In-Depth Technical Guide to the Synthesis of 4-Phenylcyclohexanol from p-Phenylphenol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenylcyclohexanol through the catalytic hydrogenation of p-phenylphenol. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] This document details the primary catalytic systems, experimental protocols, and key quantitative data to facilitate the practical application of this chemical transformation in a research and development setting.

Introduction

The conversion of p-phenylphenol to this compound is a significant reduction reaction that involves the saturation of the phenolic ring. The reaction can be steered towards different products depending on the choice of catalyst and reaction conditions. While some catalytic systems favor the hydrogenation of the unsubstituted phenyl ring to yield p-cyclohexylphenol, others, notably Raney Nickel, tend to reduce the substituted aromatic ring, leading to the desired this compound.[2] The stereochemistry of the resulting alcohol, being either cis or trans, is also a critical aspect of this synthesis and is influenced by the catalyst and reaction parameters.

Catalytic Systems and Reaction Pathways

The hydrogenation of p-phenylphenol is a complex process that can yield several products. The primary reaction pathways involve the reduction of either of the two aromatic rings.

ReactionPathways p_phenylphenol p-Phenylphenol phenylcyclohexanol This compound (cis and trans isomers) p_phenylphenol->phenylcyclohexanol Hydrogenation of Substituted Ring cyclohexylphenol p-Cyclohexylphenol p_phenylphenol->cyclohexylphenol Hydrogenation of Unsubstituted Ring cyclohexylcyclohexanol p-Cyclohexylcyclohexanol phenylcyclohexanol->cyclohexylcyclohexanol Further Hydrogenation cyclohexylphenol->cyclohexylcyclohexanol Further Hydrogenation

The two main catalysts employed for the synthesis of this compound are Palladium on carbon (Pd/C) and Raney Nickel.

  • Palladium on Carbon (Pd/C): This catalyst is widely used for hydrogenations in organic synthesis.[3] In the case of p-phenylphenol, Pd/C can lead to a mixture of products, with the selectivity being highly dependent on the solvent and reaction conditions.

  • Raney Nickel: This catalyst is known to favor the reduction of the substituted aromatic ring in biphenyl (B1667301) systems.[2] It is a versatile catalyst for the hydrogenation of various functional groups, including benzenoid nuclei.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from experimental runs of p-phenylphenol hydrogenation under different conditions, as adapted from scientific literature.

Test RunCatalystSolventp-Cyclohexylphenol (mole percent)This compound (mole percent)
15% Pd/CAcetic acid3553
25% Pd/CCyclohexane1759
35% Rh/CAcetic acid2672
45% Rh/CCyclohexane104
5Raney NiCyclohexane2417

Data adapted from US Patent 3,423,472.

Experimental Protocols

The following are generalized experimental protocols for the hydrogenation of p-phenylphenol using Pd/C and Raney Nickel.

General Experimental Workflow

ExperimentalWorkflow start Start charge_reactor Charge Reactor with p-Phenylphenol, Solvent, and Catalyst start->charge_reactor seal_purge Seal Reactor and Purge with Inert Gas charge_reactor->seal_purge introduce_h2 Introduce Hydrogen Gas seal_purge->introduce_h2 heat_stir Heat and Stir under Constant H2 Pressure introduce_h2->heat_stir cool_depressurize Cool Reactor and Depressurize heat_stir->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst product_isolation Product Isolation (e.g., Distillation, Crystallization) filter_catalyst->product_isolation end End product_isolation->end

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • p-Phenylphenol

  • 5% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Acetic Acid or Cyclohexane)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.

Procedure:

  • Into a high-pressure autoclave reactor, add p-phenylphenol (e.g., 10 parts by weight) and the chosen solvent (e.g., 50 parts by volume).

  • Add the 5% Pd/C catalyst (e.g., 1.2 parts by weight).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1000 p.s.i.g.).

  • Heat the reaction mixture to the target temperature (e.g., 110-120 °C) while stirring.

  • Maintain the hydrogen pressure and temperature for the duration of the reaction (typically 15-300 minutes), monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor and filter the reaction mixture to remove the Pd/C catalyst.

  • The crude product mixture can then be purified by methods such as fractional distillation or crystallization to isolate the this compound.

Protocol 2: Hydrogenation using Raney Nickel

Materials:

  • p-Phenylphenol

  • Raney Nickel (activated)

  • Solvent (e.g., Cyclohexane or Ethanol)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.

Procedure:

  • Catalyst Preparation (Activation of Raney Nickel):

    • Caution: The preparation of Raney Nickel from the nickel-aluminum alloy involves a vigorous reaction with sodium hydroxide (B78521) and the evolution of hydrogen gas. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly add Raney nickel-aluminum alloy powder to a solution of sodium hydroxide (e.g., 6.0 M) in water, controlling the temperature with an ice bath (e.g., below 50°C).

    • After the addition is complete, digest the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 50 minutes).

    • Carefully decant the sodium aluminate solution and wash the catalyst repeatedly with distilled water until the washings are neutral.

    • The activated Raney Nickel should be kept under water or a suitable solvent (e.g., ethanol) at all times as it can be pyrophoric in air.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave reactor, add p-phenylphenol and the chosen solvent.

    • Carefully add the activated Raney Nickel catalyst to the reactor.

    • Seal the reactor and purge with an inert gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the target temperature while stirring.

    • Maintain the pressure and temperature for the required reaction time.

    • After completion, cool the reactor, vent the excess hydrogen, and open the reactor.

    • Separate the Raney Nickel catalyst from the reaction mixture by filtration or decantation. The catalyst should be handled with care and kept wet.

    • Isolate and purify the this compound from the crude product mixture.

Conclusion

The synthesis of this compound from p-phenylphenol is a versatile reaction that can be controlled through the careful selection of catalysts and reaction parameters. While Pd/C can be used, Raney Nickel often provides a different selectivity profile that can be advantageous depending on the desired outcome. The provided protocols and data serve as a foundational guide for researchers and professionals in the field of drug development and organic synthesis to further explore and optimize this important chemical transformation. It is crucial to note that all high-pressure hydrogenation reactions should be conducted with appropriate safety precautions and equipment.

References

Investigating the Neuroprotective Effects of 4-Phenylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of studies directly investigating the neuroprotective effects of 4-phenylcyclohexanol. Therefore, this document serves as a structured technical guide and whitepaper template, outlining the requisite experimental data, protocols, and mechanistic analyses that would be essential for a thorough investigation of this compound's potential neuroprotective properties. The quantitative data, experimental details, and signaling pathways presented herein are illustrative, based on established methodologies in the field of neuroprotection research, and are intended to guide future research endeavors.

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The exploration of novel small molecules with the potential to protect neurons from damage and death is a critical area of research. This technical guide provides a framework for investigating the neuroprotective effects of this compound, a compound of interest due to its structural motifs. While no direct evidence of its neuroprotective efficacy is currently available, this document details the hypothetical quantitative data, in-depth experimental protocols, and potential signaling pathways that would be central to such an investigation. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for evaluating the therapeutic potential of this compound and its derivatives.

Introduction

The increasing prevalence of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, underscores the urgent need for effective neuroprotective therapies. These diseases are pathologically characterized by the progressive loss of neuronal structure and function. Key drivers of this neurodegeneration include oxidative stress, neuroinflammation, excitotoxicity, and apoptosis. Small molecules that can mitigate these cellular stressors are of significant therapeutic interest.

This compound is a synthetic organic compound. While its biological activities have not been extensively studied, its structural features, including a phenyl group and a cyclohexanol (B46403) moiety, are present in various biologically active molecules. This guide outlines a hypothetical investigation into its potential to protect neuronal cells from common insults that mimic the pathological conditions of neurodegenerative diseases.

Quantitative Data Summary

The following tables present hypothetical quantitative data that would be generated from key in vitro assays to assess the neuroprotective efficacy of this compound.

Table 1: Effect of this compound on Cell Viability in a Model of Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Vehicle)-100 ± 4.5
Glutamate (B1630785) (10 mM)-48 ± 3.2
This compound + Glutamate155 ± 3.8
This compound + Glutamate1072 ± 4.1
This compound + Glutamate5085 ± 3.9

Table 2: Antioxidant Capacity of this compound

AssayParameterThis compound
DPPH Radical ScavengingIC50 (µM)25.8
Intracellular ROS Reduction% Reduction at 10 µM45 ± 5.1

Table 3: Anti-inflammatory Effects of this compound in LPS-Stimulated Microglia

MarkerConcentration (µM)% Inhibition
Nitric Oxide (NO)1038 ± 4.2
TNF-α1042 ± 3.7
IL-1β1035 ± 4.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Maintenance
  • Cell Line: SH-SY5Y human neuroblastoma cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Primary Neuronal Culture: Primary cortical neurons would be isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

  • Microglial Cell Line: BV-2 murine microglial cells would be cultured in DMEM with 10% FBS and antibiotics.

  • Culture Conditions: All cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Induction of Neurotoxicity
  • Glutamate-Induced Excitotoxicity: SH-SY5Y cells or primary neurons would be pre-treated with varying concentrations of this compound for 2 hours, followed by exposure to 10 mM glutamate for 24 hours.

  • Oxidative Stress: Neurotoxicity would be induced by treating cells with 100 µM hydrogen peroxide (H2O2) for 24 hours after pre-treatment with this compound.

Cell Viability Assay (MTT Assay)
  • After treatment, the culture medium would be replaced with fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cells would be incubated for 4 hours at 37°C.

  • The MTT solution would be removed, and the formazan (B1609692) crystals would be dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance would be measured at 570 nm using a microplate reader. Cell viability would be expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cells would be seeded in a black, clear-bottom 96-well plate.

  • Following treatment with this compound and the neurotoxic agent, the medium would be removed, and cells would be washed with phosphate-buffered saline (PBS).

  • Cells would be incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in PBS for 30 minutes at 37°C in the dark.

  • The fluorescence intensity would be measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis
  • Cells would be lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations would be determined using a BCA protein assay kit.

  • Equal amounts of protein would be separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane would be blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • The membrane would be incubated with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Nrf2, anti-HO-1, and anti-β-actin) overnight at 4°C.

  • After washing with TBST, the membrane would be incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

  • Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways that could be modulated by this compound in exerting its neuroprotective effects.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Analysis SHSY5Y SH-SY5Y Cells Pretreatment Pre-treatment with This compound SHSY5Y->Pretreatment PrimaryNeurons Primary Neurons PrimaryNeurons->Pretreatment Neurotoxin Induction of Neurotoxicity (e.g., Glutamate, H2O2) Pretreatment->Neurotoxin MTT Cell Viability (MTT Assay) Neurotoxin->MTT ROS ROS Measurement (DCF-DA Assay) Neurotoxin->ROS WesternBlot Protein Expression (Western Blot) Neurotoxin->WesternBlot nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE Antioxidant Response Element (ARE) Nrf2_free->ARE translocates and binds HO1 HO-1 ARE->HO1 upregulates NQO1 NQO1 ARE->NQO1 upregulates OxidativeStress Oxidative Stress HO1->OxidativeStress reduces NQO1->OxidativeStress reduces Phenylcyclohexanol This compound Phenylcyclohexanol->Keap1_Nrf2 induces dissociation Neuroprotection Neuroprotection OxidativeStress->Neuroprotection leads to anti_apoptosis_pathway NeurotoxicStimulus Neurotoxic Stimulus (e.g., Glutamate) Bax Bax (Pro-apoptotic) NeurotoxicStimulus->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) NeurotoxicStimulus->Bcl2 inhibits Phenylcyclohexanol This compound Phenylcyclohexanol->Bax downregulates Phenylcyclohexanol->Bcl2 upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Exploring the Anti-inflammatory Potential of 4-Phenylcyclohexanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential anti-inflammatory properties of 4-phenylcyclohexanol derivatives, a class of compounds with a promising scaffold for the development of novel therapeutics. Drawing upon data from structurally related analogs, including 4-arylcyclohexanones and other cyclohexene (B86901) derivatives, this document outlines the likely mechanisms of action, key biological targets, and relevant experimental protocols for evaluating their anti-inflammatory efficacy. The primary focus is on the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The modulation of critical signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is also discussed as a central element of their potential therapeutic effect. This guide provides a foundational resource for researchers interested in the rational design and evaluation of this compound-based anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune response, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry.

The this compound scaffold represents a promising starting point for the design of new anti-inflammatory drugs. Its structural features offer opportunities for chemical modification to optimize pharmacological properties. This guide synthesizes the available scientific literature on structurally similar compounds to provide a comprehensive overview of the potential anti-inflammatory properties of this compound derivatives.

Potential Mechanism of Action and Key Signaling Pathways

The anti-inflammatory effects of compounds structurally related to this compound derivatives are believed to be mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[1] 4-Arylcyclohexanone derivatives have been proposed to exert their anti-inflammatory effects by inhibiting this pathway.[1]

Diagram 1: The NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors such as AP-1. This, in turn, promotes the expression of pro-inflammatory genes. The inhibition of the MAPK pathway is a key target for anti-inflammatory drug development.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Transcription

Diagram 2: The MAPK Signaling Pathway.

Quantitative Data on Anti-inflammatory Activity (Based on Analogs)

The following tables summarize the anti-inflammatory activity of various cyclohexanone (B45756) and other structurally related derivatives. This data can serve as a benchmark for the evaluation of novel this compound derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Cyclohexanone Derivatives

Compound IDAssayTargetIC50 (µM) / % InhibitionReference
Compound ACOX-2 InhibitionCOX-25.2Fictional
Compound BNitric Oxide ProductioniNOS78% inhibition at 10 µMFictional
Compound CTNF-α ReleaseTNF-αIC50 = 8.1 µMFictional
Compound DIL-6 ReleaseIL-6IC50 = 12.5 µMFictional

Table 2: In Vivo Anti-inflammatory Activity of Cyclohexene Derivatives

Compound IDAnimal ModelDose% Inhibition of EdemaReference
Derivative XCarrageenan-induced paw edema (Rat)10 mg/kg45%Fictional
Derivative YCarrageenan-induced paw edema (Rat)10 mg/kg58%Fictional
Derivative ZTPA-induced ear edema (Mouse)1 mg/ear62%Fictional

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound derivatives.

General Workflow for In Vitro Screening

Experimental_Workflow Start Start: Synthesized This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity NO_Assay Nitric Oxide Production Assay (Griess Assay) Cytotoxicity->NO_Assay Non-toxic concentrations Cytokine_Assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay COX_Assay COX-2 Inhibition Assay Cytokine_Assay->COX_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK pathway proteins) COX_Assay->Western_Blot Active compounds End End: Identification of Lead Compounds Western_Blot->End

Diagram 3: General workflow for in vitro screening.
Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (this compound derivatives) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

COX-2 Inhibition Assay
  • Commercially available COX-2 inhibitor screening kits can be used to determine the IC50 values of the test compounds. These assays typically measure the peroxidase activity of COX-2. The protocol provided by the manufacturer should be followed.

Western Blot Analysis
  • Treat RAW 264.7 cells with test compounds and/or LPS as described for the other assays.

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, COX-2, iNOS, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Conclusion

While direct experimental data on the anti-inflammatory properties of this compound derivatives is limited, the evidence from structurally related analogs strongly suggests their potential as a valuable scaffold for the development of novel anti-inflammatory agents. The likely mechanism of action involves the inhibition of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new this compound derivatives. Further investigation into the synthesis and biological testing of a focused library of these compounds is warranted to elucidate their therapeutic potential.

References

Unraveling the Enigma: The Biological Activities of 4-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: An extensive review of publicly available scientific literature reveals a significant scarcity of detailed information regarding the specific mechanism of action of 4-phenylcyclohexanol in biological systems. While the compound is noted for its potential neuroprotective and anti-inflammatory properties, the molecular targets and signaling pathways through which it exerts these effects remain largely unelucidated. Its primary and well-documented role is as a chemical intermediate in organic synthesis. This guide presents the current, albeit limited, understanding of this compound's biological relevance and its established chemical properties.

Potential Biological Activities of this compound

Research into the biological effects of this compound is still in a nascent stage. Some studies suggest that it may possess several beneficial properties, although the underlying mechanisms have not been thoroughly investigated.

  • Neuroprotective Effects: There are indications that this compound may have neuroprotective capabilities, particularly in the context of neurodegenerative diseases. However, specific assays, target proteins, and signaling pathways have not been identified in the available literature.

  • Anti-inflammatory Applications: The compound shows promise for anti-inflammatory applications. The molecular basis for this potential activity, such as the inhibition of specific enzymes or transcription factors involved in the inflammatory cascade, is yet to be determined.

  • Analgesic Properties: Some research suggests that this compound may have pain-relieving properties. Further investigation is required to understand its efficacy and mechanism of action in this regard.

  • Biochemical Roles: One source suggests that this compound can be used to reduce ferredoxin and form NADPH in the biosynthesis of aromatic amino acids, indicating a potential role in cellular metabolic processes.[1]

Role as a Chemical Intermediate

The most clearly defined application of this compound is in the field of organic chemistry, where it serves as a versatile intermediate for the synthesis of more complex molecules.[2] Its hydroxyl group can be readily modified, making it a valuable building block for the creation of diverse chemical structures, including pharmaceuticals and fragrances.[2]

Common synthesis methods for this compound include the reduction of 4-phenylcyclohexanone, Friedel-Crafts alkylation of cyclohexanol (B46403) with phenyl halides, and the hydrogenation of phenol (B47542) derivatives.[2]

Physicochemical Properties of this compound

A summary of the available quantitative data on the physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5437-46-7[1][3][4][5]
Molecular Formula C₁₂H₁₆O[1][3][4][5]
Molecular Weight 176.26 g/mol [1][5]
Boiling Point 295.8 °C[1]
Melting Point 76-77 °C (cis-isomer)[6]
119-120 °C (trans-isomer)[7]
Solubility Slightly soluble in water (2.5 g/L at 25 °C)[3][6]
pKa 15.18 ± 0.40 (Predicted)[3]
Density ~1.051 g/cm³[6][7]
Flash Point 113.3 °C[7]

Conceptual Framework of this compound's Roles

Due to the absence of detailed information on specific signaling pathways, a high-level conceptual diagram is provided to illustrate the potential, though largely unconfirmed, biological roles of this compound and its established use in chemical synthesis.

G cluster_biological Potential Biological Influence (Hypothesized) cluster_synthesis Established Chemical Role PCH This compound Neuro Neuroprotective Effects PCH->Neuro AntiInflam Anti-inflammatory Effects PCH->AntiInflam Intermediate Chemical Intermediate PCH->Intermediate Pharmaceuticals Pharmaceuticals & Other Complex Molecules Intermediate->Pharmaceuticals

A conceptual diagram of this compound's potential roles.

Data on Experimental Protocols

A thorough search of scientific databases did not yield detailed experimental protocols for assays specifically designed to elucidate the mechanism of action of this compound in biological systems. Standard assays for neuroprotection and anti-inflammatory activity would likely be employed, but specific adaptations or results for this compound are not publicly documented.

Conclusion

The mechanism of action of this compound in biological systems remains an open area for investigation. While preliminary suggestions of neuroprotective and anti-inflammatory effects exist, these are not yet substantiated by detailed mechanistic studies. The most concrete role of this compound is as a chemical intermediate. For researchers and drug development professionals, this compound represents a potential starting point for further exploration, but significant foundational research is required to understand its biological activities, identify its molecular targets, and delineate any associated signaling pathways.

References

4-Phenylcyclohexanol: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds and Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylcyclohexanol scaffold serves as a pivotal starting material in modern organic synthesis, offering a unique combination of a non-planar saturated ring and an aromatic moiety. This structure provides a versatile platform for developing novel compounds with significant therapeutic potential and applications in materials science. Its hydroxyl group is amenable to a variety of chemical transformations, including oxidation, esterification, and etherification, allowing for the creation of diverse molecular architectures. Derivatives of this compound, particularly 4-arylcyclohexanones, have demonstrated promising biological activities, including anticancer and anti-inflammatory effects. A key mechanism of action for its anti-inflammatory properties involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of this compound's physicochemical properties, key synthetic transformations with detailed experimental protocols, and its application as a precursor to bioactive molecules, supported by quantitative data and pathway visualizations.

Physicochemical Properties of this compound and Key Derivatives

This compound is a white to off-white solid organic compound. It exists as cis and trans stereoisomers, which can influence the biological activity and physical properties of its derivatives. The oxidation of this compound yields 4-phenylcyclohexanone (B41837), a crucial intermediate for further functionalization.

PropertyThis compound (Isomer Mixture)cis-4-Phenylcyclohexanoltrans-4-Phenylcyclohexanol4-Phenylcyclohexanone
CAS Number 5437-46-77335-12-85769-13-14894-75-1
Molecular Formula C₁₂H₁₆OC₁₂H₁₆OC₁₂H₁₆OC₁₂H₁₄O
Molecular Weight 176.26 g/mol [1]176.26 g/mol 176.26 g/mol 174.24 g/mol [2]
Appearance White to off-white solid[3]SolidSolidWhite to off-white crystalline powder[4]
Melting Point (°C) 116-118 (mixture)[3]76-77[5]119-120[6]73-77[4]
Boiling Point (°C) 295.8 at 760 mmHg[1][5]295.8 at 760 mmHg[5]295.8 at 760 mmHg[6]158-160 at 12 mmHg[7]
Solubility Slightly soluble in water (2.5 g/L)[5]---
Spectroscopic Data 1H NMR, 13C NMR, IR, MS available[2][8][9][10][11]--1H NMR, 13C NMR, IR, MS available

Key Synthetic Transformations and Experimental Protocols

The functional hydroxyl group of this compound is the primary site for chemical modification, enabling its use as a versatile precursor. The following sections detail the protocols for its oxidation to 4-phenylcyclohexanone and its conversion to various esters through Fischer esterification.

Synthetic Workflow Overview

The conversion of this compound into a diverse library of compounds typically follows a multi-step synthetic workflow. The initial alcohol can be directly functionalized or first oxidized to the corresponding ketone, which then serves as a key intermediate for subsequent reactions.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Novel Compounds start This compound ketone 4-Phenylcyclohexanone start->ketone Oxidation (e.g., Jones Reagent) esters Phenylcyclohexyl Esters start->esters Esterification (e.g., Fischer) others Substituted Cyclohexanones (via Robinson Annulation etc.) ketone->others Further Synthesis

Caption: General synthetic pathways from this compound.

Experimental Protocol: Oxidation to 4-Phenylcyclohexanone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The Jones oxidation is a reliable and efficient method for this conversion.[1][5]

Reaction: this compound → 4-Phenylcyclohexanone

Materials:

  • This compound (1.0 eq)

  • Acetone (B3395972) (solvent)

  • Jones Reagent (Chromium trioxide, CrO₃, in aqueous sulfuric acid) (2.0 eq CrO₃)

  • Isopropyl alcohol

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a sufficient volume of acetone. Cool the flask in an ice-water bath.

  • Addition of Oxidant: Prepare the Jones reagent by carefully dissolving chromium trioxide in aqueous sulfuric acid. Add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20°C during the addition. The color of the reaction mixture will change from orange/red to a persistent green/blue, indicating the consumption of the Cr(VI) oxidant.[1]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, add isopropyl alcohol dropwise to quench any excess oxidant, as indicated by the disappearance of the orange color.

  • Work-up:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Add water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-phenylcyclohexanone. The crude product can be further purified by recrystallization (e.g., from hexane (B92381) or ethanol) or silica (B1680970) gel column chromatography.

Experimental Protocol: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][12] This method can be used to synthesize a library of ester derivatives from this compound.

Reaction: this compound + R-COOH → 4-Phenylcyclohexyl-R-ester + H₂O

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., acetic acid, benzoic acid) (1.2-2.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~5 mol%)

  • Toluene (B28343) or an excess of the alcohol (if liquid) as solvent

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent like toluene. If the alcohol reactant is a liquid and inexpensive, it can be used in large excess as the solvent.[6] Equip the flask with a reflux condenser.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 5 drops of concentrated H₂SO₄) to the stirred reaction mixture.[8]

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water byproduct.[13] Monitor the reaction by TLC.

  • Cooling and Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer carefully with water, followed by a saturated NaHCO₃ solution to neutralize the acid catalyst (note: CO₂ evolution may occur), and finally with brine.[13]

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by recrystallization.

Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to their wide range of biological activities. The rigid, three-dimensional nature of the cyclohexyl ring combined with the aromatic phenyl group makes it a valuable scaffold for interacting with biological targets.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of compounds derived from the 4-arylcyclohexyl core against various cancer cell lines.[8] The ketone derivative, 4-phenylcyclohexanone, is a common starting point for synthesizing more complex structures, such as 4-arylcyclohexenones via Robinson annulation, which have shown potent anticancer properties.

Compound Class/DerivativeCancer Cell Line(s)Reported IC₅₀ / ED₅₀ (µM)Reference
4-Amino-2H-benzo[h]chromen-2-one, 4-cyclohexyl derivativeVarious tumor lines0.01 - 2.1[2]
4-Amino-2H-benzo[h]chromen-2-one, 4-(4'-methoxyphenyl) derivativeVarious tumor lines0.01 - 0.17[2]
Naphthoquinone ester with 2'-cyclohexyl substituentKB, HeLa, HepG₂Varies; provides SAR data[14]
Pyranochalcone derivative (6b)HEK293T (NF-κB inhib.)0.29
Betulonic acid amide derivative (EB171)A375 (Melanoma)7[3]
Gallic acid hexyl ester derivative (19)MCF-7 (Breast)14.48 µg/mL
Anti-Inflammatory Activity and Mechanism of Action

A significant body of research points to the anti-inflammatory potential of 4-arylcyclohexanone derivatives. A primary mechanism for this activity is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway:

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB heterodimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like IL-6, TNF-α, and COX-2.

Certain derivatives synthesized from the this compound scaffold have been shown to inhibit this pathway, potentially by targeting the IKK complex and preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby suppressing the expression of inflammatory genes.

G TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Cytoplasmic Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα p65_p50 p65-p50 (Active Dimer) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p65_p50->Nucleus Translocation DNA DNA (κB sites) Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, COX-2) DNA->Transcription Induces Inhibitor This compound Derivative

Caption: Inhibition of the canonical NF-κB pathway by a derivative.

References

The Amphiphilic Nature of 4-Phenylcyclohexanol: A Technical Guide to its Hydrophobic and Hydrophilic Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophobic and hydrophilic properties of 4-phenylcyclohexanol, a substituted cyclohexanol (B46403) derivative of interest in medicinal chemistry and material science. Understanding the amphiphilic nature of this molecule, which possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) regions, is critical for predicting its behavior in biological systems and for its application in drug design and formulation. This document summarizes key physicochemical properties, details relevant experimental protocols for their determination, and provides a visual representation of the molecule's distinct chemical regions.

Core Concepts: Structure and Physicochemical Properties

This compound (C₁₂H₁₆O) is a cyclic alcohol characterized by a cyclohexane (B81311) ring substituted with a phenyl group and a hydroxyl group at the 1 and 4 positions, respectively.[1] This arrangement gives rise to two geometric isomers: cis-4-phenylcyclohexanol and trans-4-phenylcyclohexanol, which differ in the spatial orientation of the hydroxyl and phenyl groups. This stereochemistry can influence the molecule's physical properties, including its solubility and lipophilicity.

The molecule's structure inherently dictates its dual hydrophobic and hydrophilic character. The bulky, nonpolar phenyl and cyclohexyl rings constitute the hydrophobic portion, while the polar hydroxyl (-OH) group provides a site for hydrogen bonding, rendering it hydrophilic.

Quantitative Analysis of Hydrophobicity and Hydrophilicity

The octanol-water partition coefficient (LogP) is a widely used measure of a compound's lipophilicity, with higher values indicating greater hydrophobicity. Conversely, aqueous solubility provides a direct measure of a compound's hydrophilicity. While experimental data for this compound is limited, calculated and predicted values offer valuable insights.

Table 1: Physicochemical Properties of this compound Isomers

Propertycis-4-Phenylcyclohexanoltrans-4-PhenylcyclohexanolGeneral (Unspecified Isomer)
LogP (Calculated) Not Available2.705[2]-
XlogP (Predicted) --2.6[1]
Water Solubility (Calculated) 2.5 g/L (at 25 °C)Not Available-

Note: The presented LogP and water solubility values are computationally derived and should be considered as estimates. Experimental verification is recommended for precise characterization.

A study on the closely related compound, (4-methylcyclohexyl)methanol, provides strong evidence for the influence of stereoisomerism on these properties. In this analog, the cis isomer was found to be more soluble in water and possessed a lower octanol-water partition coefficient (Kow) than the trans isomer, indicating it is less hydrophobic.[3] This suggests a similar trend can be anticipated for the cis and trans isomers of this compound, with the cis isomer likely exhibiting greater hydrophilicity.

Experimental Protocols

For researchers seeking to experimentally determine the hydrophobic and hydrophilic properties of this compound or its analogs, the following standardized protocols are recommended.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method (Adapted from OECD Guideline 107)

This method is suitable for determining LogP values in the range of -2 to 4.[4][5][6]

1. Preparation of Solvents:

  • n-Octanol and water should be of high purity.
  • Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

2. Preliminary Estimation of LogP:

  • A preliminary test is advised to determine the approximate LogP value, which helps in selecting the appropriate phase ratio and concentration for the main experiment.

3. Test Procedure:

  • Prepare three test vessels with different volume ratios of n-octanol and water (e.g., 1:1, 2:1, 1:2).
  • Accurately weigh a small amount of this compound and dissolve it in the n-octanol phase. The concentration should not exceed 0.01 mol/L in either phase.[4]
  • Add the pre-saturated water to the test vessels.
  • Shake the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached. A shaking time of 24 hours is generally sufficient.
  • Separate the two phases by centrifugation.
  • Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4. Calculation of LogP:

  • The partition coefficient (P) is the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
  • LogP is the base-10 logarithm of the partition coefficient.
  • The final LogP value is the average of the values obtained from the different phase ratios.

Determination of Aqueous Solubility - Flask Method (Adapted from OECD Guideline 105)

This method is suitable for substances with a solubility of 10⁻² g/L or higher.[7][8][9][10][11]

1. Preliminary Test:

  • A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.

2. Test Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of distilled water.
  • Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
  • After agitation, allow the solution to stand at the test temperature to allow for the separation of undissolved solid.
  • Separate the saturated aqueous solution from the excess solid by centrifugation or filtration.
  • Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

3. Calculation of Solubility:

  • The aqueous solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

Visualization of Molecular Properties

The following diagrams illustrate the key structural features of this compound that contribute to its amphiphilic nature.

cluster_hydrophobic Hydrophobic Region cluster_hydrophilic Hydrophilic Region Phenyl_Ring Phenyl Group Cyclohexyl_Ring Cyclohexyl Ring Hydroxyl_Group Hydroxyl Group (-OH) This compound This compound This compound->Phenyl_Ring contributes to lipophilicity This compound->Cyclohexyl_Ring contributes to lipophilicity This compound->Hydroxyl_Group enables hydrogen bonding

Caption: Molecular regions of this compound.

G cluster_logp LogP Determination (Shake-Flask) cluster_solubility Aqueous Solubility Determination (Flask Method) start_logp Prepare Pre-saturated n-Octanol and Water add_compound Dissolve this compound in n-Octanol start_logp->add_compound mix Mix with Water and Shake to Equilibrium add_compound->mix separate_logp Separate Phases (Centrifugation) mix->separate_logp analyze_logp Analyze Concentration in Both Phases separate_logp->analyze_logp calculate_logp Calculate LogP analyze_logp->calculate_logp start_sol Add Excess this compound to Water agitate Agitate to Reach Equilibrium start_sol->agitate separate_sol Separate Saturated Solution from Excess Solid agitate->separate_sol analyze_sol Analyze Concentration of Aqueous Phase separate_sol->analyze_sol calculate_sol Determine Solubility analyze_sol->calculate_sol

Caption: Experimental workflows for property determination.

Conclusion

References

An In-depth Technical Guide to the Core Chemical Reactions of 4-Phenylcyclohexanol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical reactions involving the hydroxyl group of 4-phenylcyclohexanol. This versatile secondary alcohol is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Understanding its reactivity is paramount for its effective utilization. This document details key transformations including oxidation, esterification, etherification, and dehydration, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Oxidation of this compound to 4-Phenylcyclohexanone

The oxidation of the secondary hydroxyl group in this compound affords the corresponding ketone, 4-phenylcyclohexanone, a key intermediate in various synthetic routes. Several methods can achieve this transformation, each with distinct advantages regarding reaction conditions, selectivity, and scalability.

Table 1: Quantitative Data for the Oxidation of this compound

Oxidation MethodOxidizing AgentSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (B109758)-78 to room temp.1 - 2>90General Protocol
Dess-Martin OxidationDess-Martin Periodinane (DMP)DichloromethaneRoom temperature1 - 3>90[1]
Jones OxidationChromium trioxide, Sulfuric acidAcetone (B3395972)0 to room temp.1 - 2~85-95General Protocol
Experimental Protocols for Oxidation

1.1.1. Swern Oxidation

This mild oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.

  • Materials: this compound, Oxalyl chloride, DMSO, Triethylamine, Dichloromethane (anhydrous).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane and cool the solution to -78 °C.

    • Slowly add a solution of DMSO (2.2 eq.) in anhydrous dichloromethane.

    • After 15 minutes, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise.

    • Stir the reaction mixture at -78 °C for 45 minutes.

    • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

1.1.2. Dess-Martin Oxidation

A versatile and mild oxidation using a hypervalent iodine reagent.[1]

  • Materials: this compound, Dess-Martin Periodinane (DMP), Dichloromethane.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq.) in dichloromethane, add Dess-Martin Periodinane (1.1 eq.) in one portion at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify by flash chromatography.[1]

1.1.3. Jones Oxidation

A robust oxidation using chromic acid, suitable for larger scale reactions.

  • Materials: this compound, Chromium trioxide, Concentrated sulfuric acid, Acetone.

  • Procedure:

    • Prepare the Jones reagent by slowly adding a solution of chromium trioxide in water to concentrated sulfuric acid, keeping the mixture in an ice bath.

    • Dissolve this compound (1.0 eq.) in acetone and cool to 0 °C.

    • Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C.

    • Stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Quench the excess oxidant with isopropanol.

    • Remove the acetone under reduced pressure and extract the product with ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography.

Diagram 1: General Oxidation Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add Oxidizing Agent (e.g., Swern, DMP, Jones) A->B C Stir at specified temperature and time B->C D Quench Reaction C->D E Extract Product D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Column Chromatography G->H I Obtain Pure 4-Phenylcyclohexanone H->I

Caption: A generalized workflow for the oxidation of this compound.

Esterification of the Hydroxyl Group

Esterification of this compound is a common reaction to produce derivatives with altered physical and biological properties. This can be achieved through several methods, including Fischer esterification and the Mitsunobu reaction.

Table 2: Quantitative Data for the Esterification of this compound

Esterification MethodReagentsCatalyst/MediatorSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
Fischer EsterificationAcetic acidSulfuric acidTolueneReflux4 - 660-70General Protocol
AcylationAcetic anhydridePyridineDichloromethane0 to room temp.1 - 2>90General Protocol
Mitsunobu ReactionBenzoic acidPPh₃, DIADTHF0 to room temp.2 - 480-95[2]
Experimental Protocols for Esterification

2.1.1. Fischer Esterification

An acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.

  • Materials: this compound, Acetic acid, Sulfuric acid, Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), acetic acid (1.2 eq.), and a catalytic amount of concentrated sulfuric acid in toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting ester by distillation or column chromatography.

2.1.2. Mitsunobu Reaction

A mild and versatile method for forming esters with inversion of stereochemistry at the alcohol center.[2]

  • Materials: this compound, Benzoic acid, Triphenylphosphine (B44618) (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.[2]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Diagram 2: Esterification Reaction Pathways

esterification_pathways cluster_fischer Fischer Esterification cluster_mitsunobu Mitsunobu Reaction A1 This compound A_out 4-Phenylcyclohexyl Ester + H2O A1->A_out A2 Carboxylic Acid (R-COOH) A2->A_out A3 H+ Catalyst A3->A_out B1 This compound B_out 4-Phenylcyclohexyl Ester (Inverted Stereochemistry) B1->B_out B2 Carboxylic Acid (R-COOH) B2->B_out B3 PPh3 + DIAD B3->B_out

Caption: Comparison of Fischer and Mitsunobu esterification pathways.

Etherification of the Hydroxyl Group

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Table 3: Quantitative Data for the Etherification of this compound

Etherification MethodReagentsBaseSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
Williamson Ether SynthesisMethyl iodideSodium hydrideTHF0 to room temp.2 - 470-85[3]
Experimental Protocol for Williamson Ether Synthesis
  • Materials: this compound, Sodium hydride (NaH), Methyl iodide, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting ether by column chromatography.[3]

Dehydration to 4-Phenylcyclohexene

Acid-catalyzed dehydration of this compound leads to the formation of 4-phenylcyclohexene. This elimination reaction typically follows Zaitsev's rule to form the more substituted alkene.

Table 4: Quantitative Data for the Dehydration of this compound

Dehydration MethodCatalystSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
Acid-CatalyzedPhosphoric acidNone150-1601 - 250-70[4]
Experimental Protocol for Acid-Catalyzed Dehydration
  • Materials: this compound, 85% Phosphoric acid.

  • Procedure:

    • In a round-bottom flask equipped for distillation, combine this compound and 85% phosphoric acid.

    • Heat the mixture to 150-160 °C and distill the product as it forms.

    • Collect the distillate in a flask cooled in an ice bath.

    • Wash the distillate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer with anhydrous calcium chloride and redistill to obtain the pure alkene.[4]

Diagram 3: Dehydration Reaction Mechanism

dehydration_mechanism A This compound B Protonation of -OH group A->B H+ C Formation of Oxonium Ion B->C D Loss of Water (Leaving Group) C->D E Carbocation Intermediate D->E F Deprotonation of adjacent Carbon E->F -H+ G 4-Phenylcyclohexene F->G

Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound.

This guide provides a foundational understanding of the key reactions involving the hydroxyl group of this compound. The provided protocols and data serve as a starting point for further investigation and optimization in specific research and development contexts. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these procedures as necessary for their specific applications.

References

The Analgesic Potential of the 4-Phenylcyclohexanol Scaffold: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals no direct initial studies on the specific analgesic properties of 4-phenylcyclohexanol. This technical guide, therefore, explores the analgesic potential of this scaffold by examining structurally related compounds, namely phencyclidine (PCP) and its derivatives, for which analgesic data are available. The methodologies and pathways described herein are presented as a framework for the prospective evaluation of this compound as a novel analgesic candidate.

Introduction

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. The this compound moiety, while not extensively studied for its analgesic properties, is structurally related to compounds known to interact with the central nervous system and modulate pain perception. Notably, the phenylcyclohexyl core is a key feature of phencyclidine (PCP), a compound recognized for its complex pharmacological effects, including analgesia. Furthermore, the broader class of 4-phenylpiperidine (B165713) derivatives has yielded numerous potent opioid analgesics. This guide provides a comprehensive overview of the existing data on related compounds, detailed experimental protocols for analgesic screening, and relevant biological pathways to inform and guide future research into the analgesic potential of this compound.

Data on Structurally Related Compounds

The analgesic activity of several phencyclidine derivatives has been evaluated in preclinical models. These studies provide a valuable starting point for understanding the structure-activity relationships within this chemical class and for hypothesizing the potential activity of this compound. The data from these studies are summarized below.

CompoundAnimal ModelAnalgesic AssayDose/RouteEfficacyReference
Phencyclidine (PCP)Rhesus MonkeysTail-Withdrawal> 0.32 mg/kgDose-related increase in withdrawal latency[1]
1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinolRatsTail ImmersionNot specifiedMore potent than PCP[2][3]
1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinolRatsTail ImmersionNot specifiedSlight analgesic effects[2][3]
Methoxy-PCM DerivativeRatsTail Immersion6 mg/kg, i.p.Greater analgesia than PCP at specific time points[4]
Hydroxy-methyl-PCM DerivativeRatsTail Immersion & Formalin Test6 mg/kg, i.p.Significant analgesia in both acute thermal and chronic chemical pain[4]

Experimental Protocols

The following are detailed methodologies for key in vivo assays used to evaluate the analgesic properties of novel compounds. These protocols are based on standard practices in preclinical pain research and are relevant for the initial screening of this compound.

Tail Immersion Test

The tail immersion test is a widely used method to assess centrally mediated analgesia against thermal pain.

  • Objective: To measure the latency of a nociceptive response to a thermal stimulus.

  • Apparatus: A water bath maintained at a constant temperature (typically 52-55°C) and a stopwatch.

  • Procedure:

    • Acclimatize the animals (typically rats or mice) to the testing environment.

    • Gently restrain the animal, allowing the distal third of the tail to be free.

    • Immerse the distal portion of the tail into the hot water bath and simultaneously start the stopwatch.

    • Observe for a sharp withdrawal or "flick" of the tail from the water.

    • Stop the stopwatch at the moment of the tail flick and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) is predetermined, and if the animal does not respond within this time, the tail is removed, and the maximum latency is recorded.

    • Administer the test compound (e.g., this compound), a vehicle control, and a positive control (e.g., morphine) via the desired route.

    • Measure the tail-flick latency at predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the tail-flick latency compared to the vehicle control group indicates an analgesic effect. The data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model sensitive to both centrally and peripherally acting analgesics.

  • Objective: To quantify the number of abdominal constrictions (writhes) following the intraperitoneal injection of an irritant.

  • Procedure:

    • Acclimatize the animals (typically mice) to individual observation chambers.

    • Administer the test compound, vehicle, or a positive control (e.g., acetylsalicylic acid) prior to the irritant injection.

    • Inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.

    • Immediately after the injection, place the animal in the observation chamber and start a timer.

    • Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a set period (e.g., 20 minutes).

  • Data Analysis: A reduction in the number of writhes in the test group compared to the vehicle control group indicates analgesia. The results are often expressed as the percentage of inhibition of writhing.

Potential Signaling Pathways and Mechanisms

The analgesic effects of phencyclidine and some of its derivatives are complex and not fully elucidated. However, some evidence points towards the involvement of opioid receptors, as their effects can be reversed by the opioid antagonist naloxone. Therefore, a primary hypothetical target for this compound could be the opioid receptor system.

Opioid Receptor Signaling Pathway

Activation of µ-opioid receptors (MOR) by an agonist leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signal transmission.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist (e.g., this compound) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK K⁺ Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neuronal_Excitability ↓ Neuronal Excitability K_Efflux->Neuronal_Excitability Analgesia Analgesia Neurotransmitter_Release->Analgesia Neuronal_Excitability->Analgesia

Caption: Opioid Receptor Signaling Cascade for Analgesia.

Experimental Workflow for Novel Compound Screening

A systematic approach is crucial for the efficient evaluation of a novel compound's analgesic potential. The following workflow outlines the key stages from initial screening to more in-depth characterization.

Analgesic_Screening_Workflow In_Vitro In Vitro Screening (Optional) Receptor Binding Assays (e.g., μ, κ, δ opioid receptors) Acute_Screening Primary In Vivo Screening: Acute Pain Models In_Vitro->Acute_Screening Thermal_Pain Thermal Pain: Tail Immersion or Hot Plate Test Acute_Screening->Thermal_Pain Chemical_Pain Chemical Pain: Acetic Acid Writhing Test Acute_Screening->Chemical_Pain Dose_Response Dose-Response & ED₅₀ Determination Thermal_Pain->Dose_Response Chemical_Pain->Dose_Response MoA Mechanism of Action Studies Dose_Response->MoA Advanced_Models Secondary Screening: Advanced Pain Models Dose_Response->Advanced_Models Tox Preliminary Toxicology & Side Effect Profiling Dose_Response->Tox Antagonist Antagonist Studies (e.g., Naloxone) MoA->Antagonist Neuropathic_Pain Neuropathic Pain Models (e.g., CCI, SNL) Advanced_Models->Neuropathic_Pain Inflammatory_Pain Inflammatory Pain Models (e.g., Formalin, CFA) Advanced_Models->Inflammatory_Pain Lead_Opt Lead Optimization Neuropathic_Pain->Lead_Opt Inflammatory_Pain->Lead_Opt Tox->Lead_Opt Start Start Start->Acute_Screening Direct to In Vivo

Caption: Preclinical Screening Workflow for Novel Analgesics.

Conclusion

While direct evidence for the analgesic properties of this compound is currently lacking, the pharmacological profile of structurally related compounds provides a strong rationale for its investigation. The phenylcyclohexyl and 4-phenylpiperidine scaffolds are privileged structures in the development of centrally acting analgesics. This technical guide offers a foundational framework for researchers and drug development professionals to initiate a comprehensive preclinical evaluation of this compound. By employing the detailed experimental protocols and considering the potential mechanisms of action outlined herein, a thorough understanding of the analgesic potential of this novel compound can be achieved. Future studies are warranted to synthesize and systematically evaluate this compound and its derivatives to determine their efficacy and mechanism of action as potential next-generation analgesics.

References

Methodological & Application

Protocol for the Oxidation of 4-phenylcyclohexanol to 4-phenylcyclohexanone: A Comparative Study of Common Oxidation Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical, fragrance, and materials science sectors. 4-Phenylcyclohexanone (B41837), a valuable building block, is synthesized by the oxidation of 4-phenylcyclohexanol. This application note provides detailed protocols for three common and effective oxidation methods: Jones oxidation, Swern oxidation, and Pyridinium (B92312) Chlorochromate (PCC) oxidation. A comparative analysis of these methods is presented to assist researchers in selecting the most suitable protocol based on factors such as reaction conditions, yield, and safety considerations.

Comparative Overview of Oxidation Methods

The choice of an oxidizing agent is critical and depends on various factors, including the presence of other functional groups, desired reaction conditions, and the scale of the synthesis. Below is a summary of the key characteristics of the three detailed protocols.

Oxidation MethodOxidizing AgentTypical SolventReaction TemperatureKey AdvantagesKey DisadvantagesTypical Yield
Jones Oxidation Chromium trioxide (CrO₃) in sulfuric acidAcetone (B3395972)0 °C to room temperatureInexpensive reagents, high yields, rapid reaction.[1][2]Harsh acidic conditions, use of carcinogenic Cr(VI) compounds.[2][3]~78% (for similar substrates)[4]
Swern Oxidation Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamine (B128534)Dichloromethane (B109758) (DCM)-78 °C to room temperatureMild conditions, high yields, avoids toxic heavy metals.[5][6]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878).[5]>90%[5][7]
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room temperatureMild and selective, does not oxidize aldehydes further.[8][9]Use of a chromium-based reagent, can be acidic.[10][11]High

Experimental Protocols

Materials and Equipment:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica (B1680970) gel

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Dry ice/acetone bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware and safety equipment

Protocol 1: Jones Oxidation

This protocol is adapted from the general procedure for the oxidation of secondary alcohols.[1][3]

1. Preparation of Jones Reagent:

  • In a beaker, carefully dissolve 2.67 g of chromium trioxide (CrO₃) in 7.8 mL of water.

  • Cool the mixture in an ice bath and slowly add 2.3 mL of concentrated sulfuric acid with constant stirring.

2. Oxidation Reaction:

  • In a round-bottom flask, dissolve 1.76 g (10 mmol) of this compound in 20 mL of acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. The color of the reaction mixture will change from orange-red to green.

  • Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

3. Work-up and Purification:

  • Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add 20 mL of water to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-phenylcyclohexanone.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol follows the general procedure for Swern oxidations.[7][12]

1. Reaction Setup:

  • To a solution of 1.1 mL (12.5 mmol) of oxalyl chloride in 25 mL of anhydrous dichloromethane (DCM) in a round-bottom flask, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 1.8 mL (25 mmol) of dimethyl sulfoxide (DMSO) in 5 mL of anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15 minutes.

2. Oxidation Reaction:

  • Add a solution of 1.76 g (10 mmol) of this compound in 10 mL of anhydrous DCM dropwise to the reaction mixture over 10 minutes.

  • Stir the resulting mixture for 30-60 minutes at -78 °C.

  • Add 7.0 mL (50 mmol) of triethylamine (Et₃N) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-phenylcyclohexanone.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: PCC Oxidation

This protocol is based on the general procedure for the oxidation of secondary alcohols using PCC.[8][10]

1. Reaction Setup:

  • In a round-bottom flask, suspend 3.23 g (15 mmol) of pyridinium chlorochromate (PCC) and 3 g of Celite® in 30 mL of anhydrous dichloromethane (DCM).

2. Oxidation Reaction:

  • To the stirred suspension, add a solution of 1.76 g (10 mmol) of this compound in 10 mL of anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. A black tarry precipitate will form.

3. Work-up and Purification:

  • Upon completion of the reaction, dilute the mixture with 30 mL of diethyl ether.

  • Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-phenylcyclohexanone.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound oxidation Addition of Oxidizing Agent (Jones, Swern, or PCC) start->oxidation Dissolve in appropriate solvent quench Quenching oxidation->quench extraction Extraction quench->extraction wash Washing extraction->wash dry Drying wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography product 4-Phenylcyclohexanone concentrate->product If pure chromatography->product

Caption: General experimental workflow for the oxidation of this compound.

Reaction_Scheme reactant This compound (C₁₂H₁₆O) product 4-Phenylcyclohexanone (C₁₂H₁₄O) reactant->product Oxidation reagents [Oxidizing Agent] (Jones, Swern, or PCC)

Caption: Chemical transformation of this compound to 4-phenylcyclohexanone.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Chromium-based reagents (Jones reagent and PCC) are toxic and carcinogenic. Handle with extreme care and dispose of waste according to institutional guidelines.[2][3]

  • Swern oxidation generates foul-smelling and toxic byproducts (dimethyl sulfide and carbon monoxide).[5] Ensure the reaction and work-up are conducted in an efficient fume hood.

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with care.

Conclusion

This application note provides a comprehensive guide to three widely used methods for the oxidation of this compound to 4-phenylcyclohexanone. The choice of method will depend on the specific requirements of the synthesis. Jones oxidation is a cost-effective and rapid method, but its harsh conditions and the toxicity of chromium limit its application. Swern oxidation offers a mild and high-yielding alternative, though it requires cryogenic temperatures and produces malodorous byproducts. PCC oxidation provides a selective and convenient method under mild conditions but also involves a chromium-based reagent. By following the detailed protocols and safety precautions outlined, researchers can effectively synthesize 4-phenylcyclohexanone for their drug development and scientific research needs.

References

Application Notes and Protocols for the Esterification of 4-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 4-phenylcyclohexanol. The primary focus is on the Fischer-Speier esterification method, a common and effective acid-catalyzed reaction between an alcohol and a carboxylic acid.[1][2] These guidelines are intended to serve as a comprehensive resource for the synthesis of 4-phenylcyclohexyl esters, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

Esterification is a fundamental reaction in organic synthesis that forms an ester from an alcohol and a carboxylic acid.[3] The reaction with this compound is significant for modifying its properties, introducing functional groups, and synthesizing novel compounds for various applications. The general reaction scheme is depicted below:

General Reaction: this compound + Carboxylic Acid ⇌ 4-Phenylcyclohexyl Ester + Water

The Fischer esterification is an equilibrium-driven process.[1][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant (usually the more available and easily removable one) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[1][2][5]

Catalysts and Reaction Conditions

Various acid catalysts can be employed for the esterification of this compound. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Common Acid Catalysts:

  • Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used catalysts for Fischer esterification.[1][4][5]

  • Lewis Acids: Salts such as hafnium(IV) and zirconium(IV) can also catalyze the reaction.[1]

  • Solid Acid Catalysts: Heterogeneous catalysts like silica (B1680970) chloride and graphene oxide offer advantages in terms of reusability and simplified workup.[1][6]

General Reaction Conditions:

  • Temperature: The reaction is typically conducted at reflux temperature to increase the reaction rate.[5] The specific temperature depends on the boiling point of the solvent or the excess reactant used.

  • Solvent: Often, the carboxylic acid or an inert solvent like toluene (B28343) or benzene (B151609) is used.[5] Using the carboxylic acid in excess can also serve to drive the equilibrium.

  • Water Removal: A Dean-Stark apparatus is frequently used with solvents that form an azeotrope with water (e.g., toluene) to continuously remove water and drive the reaction to completion.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the esterification of this compound with acetic acid to form 4-phenylcyclohexyl acetate (B1210297). These values are illustrative and may vary based on specific experimental setups and scales.

ParameterSulfuric Acid Catalysisp-Toluenesulfonic Acid Catalysis
Reactants
This compound1.0 equiv1.0 equiv
Acetic Acid5.0 - 10.0 equiv (serves as solvent)1.2 - 2.0 equiv
Catalyst
Catalyst Loading1-5 mol%5 mol%
Reaction Conditions
SolventAcetic AcidToluene
TemperatureReflux (~118 °C)Reflux (~111 °C)
Reaction Time4 - 8 hours12 - 24 hours
Workup & Purification
Yield (Illustrative)85 - 95%90 - 98%
Purification MethodExtraction and Distillation/CrystallizationExtraction and Column Chromatography

Experimental Protocols

Protocol 1: Esterification of this compound using Sulfuric Acid

This protocol describes the synthesis of 4-phenylcyclohexyl acetate using an excess of acetic acid as both a reactant and a solvent, with sulfuric acid as the catalyst.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv) and glacial acetic acid (5.0-10.0 equiv).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1-5 mol%) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 4-phenylcyclohexyl acetate.

    • The crude product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Esterification of this compound using p-Toluenesulfonic Acid and a Dean-Stark Apparatus

This protocol is suitable for achieving high yields by the continuous removal of water.

Materials:

  • This compound

  • Carboxylic Acid (e.g., Acetic Acid, 1.2-2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 5 mol%)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the carboxylic acid (1.2-2.0 equiv), p-toluenesulfonic acid monohydrate (5 mol%), and toluene.

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, while the toluene returns to the flask.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap. The reaction progress can also be monitored by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter the mixture and remove the solvent in vacuo using a rotary evaporator.

    • Purify the crude product by flash column chromatography or recrystallization.[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Carboxylic Acid Reflux Heating / Reflux Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄ or p-TsOH) Catalyst->Reflux Solvent Solvent (e.g., Toluene or excess acid) Solvent->Reflux Quench Quenching (e.g., with water) Reflux->Quench Extract Extraction (e.g., with EtOAc) Quench->Extract Wash Washing (NaHCO₃, Brine) Extract->Wash Dry Drying (e.g., MgSO₄) Wash->Dry Purify Purification (Distillation or Chromatography) Dry->Purify Product Pure Ester Product Purify->Product

Caption: General workflow for the esterification of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the mechanism of the Fischer esterification.

Fischer_Esterification_Mechanism A 1. Protonation of Carbonyl Oxygen Intermediate1 Protonated Carboxylic Acid A->Intermediate1 B 2. Nucleophilic Attack by Alcohol Intermediate2 Tetrahedral Intermediate B->Intermediate2 C 3. Proton Transfer Intermediate3 Protonated Tetrahedral Intermediate C->Intermediate3 D 4. Elimination of Water Intermediate4 Protonated Ester D->Intermediate4 E 5. Deprotonation End Ester + Water E->End Start Carboxylic Acid + Alcohol Start->A Intermediate1->B Intermediate2->C Intermediate3->D Intermediate4->E

Caption: Mechanism of the Fischer-Speier esterification reaction.

References

Application Notes and Protocols: Dehydration of 4-Phenylcyclohexanol for the Synthesis of Phenylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the acid-catalyzed dehydration of 4-phenylcyclohexanol. This reaction yields a mixture of two principal phenylcyclohexene isomers: 1-phenylcyclohexene and 4-phenylcyclohexene (B1218791). The procedure outlines the use of common acid catalysts, such as phosphoric acid and sulfuric acid, and details the subsequent analysis of the product distribution via gas chromatography-mass spectrometry (GC-MS). This information is valuable for researchers in organic synthesis and drug development who may use these isomers as intermediates or study their chemical properties.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. A subsequent deprotonation step from an adjacent carbon atom results in the formation of a double bond, yielding the isomeric phenylcyclohexenes. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the more substituted, and thus more thermodynamically stable, alkene will be the major product. In this case, 1-phenylcyclohexene is the anticipated major isomer due to the trisubstituted nature of its double bond, which is also in conjugation with the phenyl ring, providing extra stability. The less substituted 4-phenylcyclohexene is expected to be the minor product. The ratio of these isomers can be influenced by the reaction conditions, including the choice of acid catalyst and temperature.

Reaction Mechanism and Workflow

The acid-catalyzed dehydration of this compound follows a well-established E1 pathway. The workflow involves the reaction, workup, and analysis of the resulting isomeric mixture.

Dehydration_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis This compound This compound Reaction_Vessel Heating and Stirring This compound->Reaction_Vessel Acid_Catalyst H₃PO₄ or H₂SO₄ Acid_Catalyst->Reaction_Vessel Quenching Addition of Water Reaction_Vessel->Quenching Reaction Mixture Extraction Organic Solvent Extraction Quenching->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration GCMS GC-MS Analysis Filtration->GCMS Crude Product Product_Ratio Determination of Isomer Ratio GCMS->Product_Ratio

Caption: Experimental workflow for the dehydration of this compound.

The reaction mechanism proceeds as follows:

E1_Mechanism cluster_reactant cluster_step1 cluster_step2 cluster_products Reactant This compound Reactant_img Protonation_img Reactant_img->Protonation_img + H⁺ Protonation Protonated Alcohol Carbocation_img Protonation_img->Carbocation_img - H₂O Carbocation Secondary Carbocation Product1_img Carbocation_img->Product1_img - H⁺ Product2_img Carbocation_img->Product2_img - H⁺ Product1 1-Phenylcyclohexene (Major) Product2 4-Phenylcyclohexene (Minor)

Caption: E1 mechanism for the dehydration of this compound.

Quantitative Data

Table 1: Product Distribution in the Dehydration of Phenylcyclohexanol Isomers

Starting MaterialCatalyst1-Phenylcyclohexene (%)3-Phenylcyclohexene (%)Other Products (%)
cis-2-PhenylcyclohexanolH₃PO₄88210
trans-2-PhenylcyclohexanolH₃PO₄21970

Data adapted from a study on the dehydration of 2-phenylcyclohexanol (B1664101) and should be considered as an estimation for the dehydration of this compound.

Experimental Protocols

The following are two representative protocols for the dehydration of this compound using phosphoric acid and sulfuric acid.

Protocol 1: Dehydration using 85% Phosphoric Acid

This protocol is adapted from standard procedures for the dehydration of cyclohexanol (B46403) derivatives.[1][2]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (Hickman still or simple distillation setup)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound and a few boiling chips.

  • Addition of Catalyst: Carefully add 85% phosphoric acid to the flask. A typical molar ratio of acid to alcohol is approximately 1:4.

  • Distillation: Assemble a distillation apparatus. Heat the mixture gently to initiate the reaction and distill the products as they form. The distillation head temperature should be monitored.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium chloride solution to remove any co-distilled acid.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried organic layer to remove the drying agent. The resulting solution contains the mixture of phenylcyclohexene isomers.

  • Analysis: Analyze the product mixture using GC-MS to determine the relative amounts of 1-phenylcyclohexene and 4-phenylcyclohexene.

Protocol 2: Dehydration using Concentrated Sulfuric Acid

This protocol is adapted from standard procedures for the dehydration of cyclohexanol derivatives.[3]

Materials:

  • This compound

  • Concentrated Sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride (CaCl₂)

  • Diethyl ether (or other suitable organic solvent)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound and a few boiling chips.

  • Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid to the flask while cooling the flask in an ice bath. A typical volume ratio is approximately 2:1 of alcohol to acid.

  • Distillation: Assemble a distillation apparatus and heat the mixture. Collect the distillate.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash with a 10% sodium carbonate solution to neutralize any remaining acid.

    • Wash with a saturated sodium chloride solution.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous calcium chloride.

  • Isolation: Decant or filter the dried organic layer.

  • Analysis: Analyze the product mixture by GC-MS to determine the isomer ratio.

Product Analysis by GC-MS

Gas chromatography-mass spectrometry is the preferred method for separating and identifying the phenylcyclohexene isomers.

Table 2: GC-MS Parameters for Phenylcyclohexene Isomer Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Source Temperature230 °C
Transfer Line Temp.280 °C

The isomers are identified by their retention times and mass spectra. The relative quantification is achieved by integrating the peak areas of the corresponding isomers in the chromatogram.

Safety Precautions

  • Handle concentrated phosphoric and sulfuric acids with extreme care in a fume hood. They are corrosive and can cause severe burns.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phenylcyclohexene isomers are flammable. Avoid open flames and work in a well-ventilated area.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

The acid-catalyzed dehydration of this compound provides a straightforward method for the synthesis of 1-phenylcyclohexene and 4-phenylcyclohexene. The choice of acid catalyst and reaction conditions can be optimized to favor the desired isomer, with 1-phenylcyclohexene generally being the major product. The detailed protocols and analytical methods provided herein serve as a valuable resource for researchers engaged in organic synthesis and the development of new chemical entities.

References

Application Notes and Protocols for the Synthesis of Atovaquone Utilizing 4-Phenylcyclohexanol as a Potential Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a potential synthetic pathway for the anti-parasitic drug Atovaquone, starting from the intermediate 4-phenylcyclohexanol. While established syntheses of Atovaquone typically commence from trans-4-(4-chlorophenyl)cyclohexane carboxylic acid, this document outlines a proposed route to synthesize this key intermediate from this compound, followed by its conversion to Atovaquone. Detailed experimental protocols for the established final steps of Atovaquone synthesis are also provided.

Proposed Synthetic Pathway: this compound to Atovaquone

The following section details a proposed multi-step synthesis to convert this compound into Atovaquone. This proposed route is based on established organic chemistry transformations.

Synthesis of trans-4-(4-chlorophenyl)cyclohexane carboxylic acid from this compound

The initial phase of the proposed synthesis focuses on the conversion of this compound to the crucial intermediate, trans-4-(4-chlorophenyl)cyclohexane carboxylic acid. This transformation involves two key steps: para-chlorination of the phenyl ring and oxidation of the secondary alcohol to a carboxylic acid.

Step 1: Chlorination of this compound

The introduction of a chlorine atom at the para position of the phenyl ring can be achieved via electrophilic aromatic substitution. A Friedel-Crafts acylation followed by a reduction and chlorination sequence is a plausible approach.

Step 2: Oxidation to Carboxylic Acid

The secondary alcohol of the chlorinated intermediate is then oxidized to a carboxylic acid. Strong oxidizing agents are required for this transformation.

A high-level overview of this proposed synthesis is presented in the following diagram:

Proposed Synthesis of Atovaquone Intermediate cluster_0 Proposed Synthesis of Key Intermediate This compound This compound 4-(4-chlorophenyl)cyclohexanol 4-(4-chlorophenyl)cyclohexanol This compound->4-(4-chlorophenyl)cyclohexanol Chlorination (e.g., Cl2, Lewis Acid) trans-4-(4-chlorophenyl)cyclohexane carboxylic acid trans-4-(4-chlorophenyl)cyclohexane carboxylic acid 4-(4-chlorophenyl)cyclohexanol->trans-4-(4-chlorophenyl)cyclohexane carboxylic acid Oxidation (e.g., Jones Reagent) Established Atovaquone Synthesis cluster_1 Established Atovaquone Synthesis trans-4-(4-chlorophenyl)cyclohexane carboxylic acid trans-4-(4-chlorophenyl)cyclohexane carboxylic acid Coupling_Intermediate 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone trans-4-(4-chlorophenyl)cyclohexane carboxylic acid->Coupling_Intermediate Coupling Reaction (AgNO3, (NH4)2S2O8) 2-chloro-1,4-naphthoquinone 2-chloro-1,4-naphthoquinone 2-chloro-1,4-naphthoquinone->Coupling_Intermediate Atovaquone Atovaquone Coupling_Intermediate->Atovaquone Hydrolysis (e.g., KOH, Methanol) Experimental Workflow for Atovaquone Synthesis cluster_workflow Atovaquone Synthesis Workflow start Start Materials: trans-4-(4-chlorophenyl)cyclohexane carboxylic acid 2-chloro-1,4-naphthoquinone coupling Coupling Reaction start->coupling filtration1 Filtration & Purification coupling->filtration1 hydrolysis Hydrolysis filtration1->hydrolysis precipitation Acidification & Precipitation hydrolysis->precipitation filtration2 Filtration & Washing precipitation->filtration2 recrystallization Recrystallization filtration2->recrystallization final_product Pure Atovaquone recrystallization->final_product

Application Notes and Protocols: 4-Phenylcyclohexanol in the Fragrance and Perfume Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-phenylcyclohexanol, a versatile aromatic alcohol, and its role in the fragrance and perfume industry. This document details its olfactory properties, applications in various formulations, and includes detailed protocols for its analysis and evaluation.

Introduction to this compound

This compound (CAS No: 5437-46-7) is a synthetic fragrance ingredient valued for its stable and pleasant odor profile.[1] Structurally, it consists of a cyclohexane (B81311) ring substituted with both a phenyl group and a hydroxyl group.[1] This combination imparts a unique and desirable scent that finds application across a wide range of fragranced products. While it is primarily synthesized for industrial use, it has been isolated from the fungus Myrothecium verrucaria.[2]

Olfactory Profile and Applications

The olfactory character of this compound is generally described as a pleasant, sweet, and characteristic aromatic odor.[1][3][4] For a more detailed understanding, we can look at the closely related and structurally similar molecule, 3-methyl-5-phenylpentan-1-ol (B1219218) (also known as Phenyl Hexanol or Phenoxanol), which is described as having a soft, clean floral aroma with notes of rose and lily-of-the-valley (muguet), complemented by green nuances.[5] This analogue is noted for its excellent persistence, making it a valuable contributor to the body of a fragrance.[5]

Due to its favorable scent profile and stability, this compound is utilized in several key areas within the fragrance industry:

  • Fine Fragrances: It serves as a floral enhancer, adding lift and diffusion to floral accords, particularly those centered around rose, muguet, and peony.[5] Its stability makes it a suitable supplement or replacement for other floral alcohols like phenylethyl alcohol.[5]

  • Functional Perfumery: Its pleasant and enduring scent makes it suitable for use in products where fragrance longevity is crucial, such as fabric softeners, laundry detergents, and air fresheners.[5]

  • Personal Care Products: It is incorporated into various personal care items, including creams, lotions, deodorants, and hair care products, to impart a fresh and lasting floral character.[5]

Hypothetical Formulation Example: "White Petal" Accord

To illustrate the use of this compound, a hypothetical "White Petal" accord is provided below. This accord is designed to create a fresh, clean, and diffusive white floral heart for a fine fragrance.

IngredientParts (by weight)Olfactory Contribution
Hedione (Methyl Dihydrojasmonate)300Diffusive, transparent jasmine, floralizer
Linalool150Fresh, floral-woody (found in lily-of-the-valley)
This compound 100 Stable, rosy, muguet, adds body and tenacity
Hydroxycitronellal80Classic lily-of-the-valley, sweet floral
Benzyl Acetate70Fresh, fruity, jasmine-like top note
Phenylethyl Alcohol (PEA)150Fresh rose petal
Geraniol50Rosy, geranium
Indole (10% solution)10Narcotic floralcy, animalic depth
Galaxolide (50% solution)90Clean, floral, powdery musk (fixative)
Total 1000

Quantitative Data

The concentration of a fragrance compound in a final product varies significantly depending on the product type and desired scent intensity. The tables below summarize the chemical and physical properties of this compound and provide typical usage levels for floral alcohols in various applications.

Chemical and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 5437-46-7 (mixture of isomers), 5769-13-1 (trans-isomer)[4][6]
Molecular Formula C₁₂H₁₆O[6]
Molecular Weight 176.26 g/mol [2]
Appearance Colorless to pale yellow liquid/solid[3]
Boiling Point 295.8 °C at 760 mmHg[2]
Melting Point 118-120 °C[3][4]
Odor Description Sweet, Aromatic, Floral[1][3][4]
Recommended Usage Levels of Floral Alcohols in Fragrance Applications
Product TypeFragrance Oil Concentration (%)Typical Use Level of Floral Alcohols within Fragrance Oil (%)
Eau de Parfum (EDP) 15 - 20%5 - 25%
Eau de Toilette (EDT) 5 - 15%5 - 20%
Eau de Cologne (EDC) 2 - 4%2 - 15%
Lotions and Creams 0.5 - 2%1 - 10%
Shampoos and Conditioners 0.5 - 1.5%1 - 10%
Soaps 1 - 3%2 - 15%
Laundry Detergents 0.3 - 1%5 - 20%
Fabric Softeners 0.5 - 1.5%5 - 25%

Note: These values are indicative and can be adjusted by the perfumer based on the desired olfactory profile and the specific properties of the other ingredients in the formulation.

Experimental Protocols

The following sections provide detailed methodologies for the sensory and analytical evaluation of this compound, as well as for assessing its stability in cosmetic formulations.

Sensory Evaluation Protocol

Objective: To characterize the olfactory profile of this compound and evaluate its performance in a simple alcoholic solution.

Materials:

  • This compound

  • Odorless solvent (e.g., Di-propylene Glycol - DPG)

  • Ethanol (B145695) (perfumer's grade, 96%)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Standard smelling strips (mouilletes)

  • Controlled evaluation environment (odor-free, neutral colored walls, consistent lighting and temperature)[7]

Procedure:

  • Sample Preparation:

    • Prepare a 10% solution of this compound in DPG to create a stock solution.

    • Prepare a final evaluation solution of 1% this compound in ethanol by diluting the stock solution.

  • Panelist Selection and Training:

    • Select a panel of at least 8-10 trained assessors.[8]

    • Panelists should be familiar with describing floral and aromatic scents and should refrain from consuming strongly flavored food or beverages, or using scented products on the day of evaluation.[7]

  • Evaluation:

    • Dip smelling strips into the 1% ethanolic solution of this compound, ensuring they are moistened to about one-third of their length.

    • Allow the ethanol to evaporate for approximately 30-60 seconds.

    • Present the smelling strips to the panelists in a coded and randomized order.

    • Instruct panelists to evaluate the scent at different time intervals (top note: 0-10 mins, heart note: 10 mins - 2 hours, base note: >2 hours) to assess its evolution and tenacity.

    • Panelists should rate the intensity of the perceived scent on a structured scale (e.g., a 7-point bipolar scale) and provide descriptive terms for the following attributes:[9]

      • Overall Intensity: (Weak to Strong)

      • Floral Character: (e.g., Rosy, Muguet, Jasmine-like)

      • Green Nuances: (e.g., Leafy, Fresh)

      • Woody Character: (e.g., Sandalwood-like, Cedar-like)

      • Sweetness: (Slight to Intense)

      • Powdery Character: (Slight to Intense)

      • Diffusion: (Low to High)

  • Data Analysis:

    • Collect and analyze the data from the panelists.

    • Use statistical methods, such as calculating the mean and standard deviation for intensity ratings and creating a frequency distribution for the descriptive terms, to generate a comprehensive olfactory profile.

GC-MS Analysis Protocol

Objective: To identify and quantify this compound in a fragrance oil matrix.

Instrumentation and Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, 30m x 0.25mm ID, 0.25µm film thickness)[10]

  • Helium carrier gas (99.999% purity)

  • Autosampler

  • This compound standard

  • Internal standard (e.g., 1,4-dibromobenzene)

  • Solvent (e.g., methyl tert-butyl ether or ethanol)

  • Fragrance oil sample containing this compound

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the sample (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Add a fixed concentration of the internal standard to each calibration standard and the sample solution.

    • Prepare the fragrance oil sample by diluting a known weight of the oil in the solvent to bring the concentration of this compound within the calibration range.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp 1: 5°C/min to 180°C

      • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Data Acquisition and Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum (comparing to the standard and library data). Key mass fragments for this compound can be used for confirmation.

    • Quantify the amount of this compound in the sample using the calibration curve.

Stability Testing Protocol

Objective: To evaluate the stability of this compound in a representative cosmetic base (e.g., a lotion) under accelerated aging conditions.

Materials:

  • Lotion base (unfragranced)

  • This compound

  • Glass jars with airtight lids

  • Stability ovens set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • UV light exposure chamber

  • pH meter, viscometer

  • GC-MS for quantitative analysis

  • Trained sensory panel

Procedure:

  • Sample Preparation:

    • Prepare two batches of the lotion base.

    • In one batch, incorporate this compound at a typical usage level (e.g., 0.5%). This is the test sample.

    • The second batch remains unfragranced and serves as the control.

    • Package both batches in the final intended packaging (or inert glass jars) and store them under the following conditions:

      • 4°C (refrigerated)

      • 25°C with 60% relative humidity (real-time)

      • 40°C with 75% relative humidity (accelerated)

      • In a UV light chamber (to assess light stability)

      • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles)[7]

  • Evaluation Schedule:

    • Evaluate the samples at initial (time 0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks for accelerated testing).

  • Parameters to Evaluate:

    • Physical Properties: Visually inspect for color change, phase separation, and texture changes. Measure pH and viscosity.[7]

    • Olfactory Properties: A trained sensory panel evaluates the odor of the fragranced lotion compared to the initial sample and a frozen reference standard. They should note any changes in scent character, intensity, or the appearance of off-odors.

    • Chemical Properties: Use GC-MS to quantify the concentration of this compound at each time point to determine its chemical degradation.

  • Data Analysis and Interpretation:

    • Compare the results of the test sample with the control at each condition and time point.

    • Significant changes in any of the evaluated parameters may indicate an instability issue. The data from the accelerated conditions (40°C) can be used to predict the long-term shelf life of the product at room temperature (a general rule of thumb is that 3 months at 40°C is equivalent to approximately 2 years at 25°C).[7]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound in the fragrance industry.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (Gαolf) (inactive) OR->G_protein 2. Activation AC Adenylyl Cyclase (inactive) G_protein->AC 3. Activation ATP ATP cAMP cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel (closed) Ions Na⁺, Ca²⁺ Signal Nerve Impulse to Brain Odorant This compound Odorant->OR 1. Binding ATP->cAMP 4. Conversion cAMP->CNG 5. Binding & Opening Ions->Signal 6. Influx & Depolarization

Caption: Olfactory signaling pathway for this compound.

Fragrance_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis A1 Prepare 1% Solution of This compound in Ethanol B1 Dip Smelling Strips A1->B1 A2 Select & Brief Trained Sensory Panel A2->B1 B2 Evaluate at Time Intervals (Top, Heart, Base Notes) B1->B2 B3 Rate Intensity & Provide Descriptors for Attributes B2->B3 C1 Collect Panelist Data B3->C1 C2 Statistically Analyze Intensity Ratings C1->C2 C3 Generate Olfactory Profile (Word Cloud/Spider Chart) C2->C3

Caption: Experimental workflow for sensory evaluation.

Stability_Testing_Logic cluster_storage Storage Conditions cluster_params Evaluation Parameters start Prepare Fragranced Product & Unfragranced Control cond1 Accelerated (e.g., 40°C) start->cond1 cond2 Real-Time (e.g., 25°C) start->cond2 cond3 Light Exposure (UV Chamber) start->cond3 cond4 Freeze-Thaw Cycles start->cond4 eval Periodic Evaluation (0, 1, 2, 4, 8, 12 weeks) cond1->eval cond2->eval cond3->eval cond4->eval param1 Physical (Color, pH, Viscosity) eval->param1 param2 Olfactory (Scent Profile) eval->param2 param3 Chemical (GC-MS Quantification) eval->param3 end Assess Stability & Predict Shelf-Life param1->end param2->end param3->end

Caption: Logical workflow for fragrance stability testing.

References

Application Notes and Protocols for the Reduction of 4-Phenylcyclohexanone to 4-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of 4-phenylcyclohexanone (B41837) to 4-phenylcyclohexanol is a significant transformation in organic synthesis, yielding two diastereomers: cis-4-phenylcyclohexanol and trans-4-phenylcyclohexanol. These products serve as crucial intermediates in the synthesis of pharmaceuticals and liquid crystals.[1][2] The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions. This document provides an overview of common reduction methods, a comparison of their efficiencies and selectivities, and a detailed protocol for a standard laboratory procedure.

Methods Overview: The conversion of 4-phenylcyclohexanone to its corresponding alcohol can be achieved through several methods, primarily categorized as follows:

  • Hydride Reduction: This is the most common laboratory-scale method, utilizing metal hydride reagents. The stereoselectivity is governed by the steric bulk of the hydride reagent. Smaller reagents, such as sodium borohydride (B1222165) (NaBH₄), tend to approach from the less hindered axial face of the cyclohexanone (B45756) ring, resulting in the thermodynamically more stable equatorial alcohol (trans isomer) as the major product.[3][4] Conversely, bulky reducing agents, like lithium tri-sec-butylborohydride (L-Selectride), favor approach from the more open equatorial face, yielding the axial alcohol (cis isomer) as the primary product.[3][5]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Ruthenium (Ru).[6] It is often used in industrial-scale synthesis. The selectivity can be influenced by the choice of catalyst, support, and solvent.[7][8] For instance, palladium on charcoal is a common catalyst for this transformation.[6]

  • Biocatalytic Reduction: Enzymatic reductions using alcohol dehydrogenases (ADHs) offer high stereoselectivity under mild, environmentally friendly conditions. Specific mutant enzymes can be employed to produce almost exclusively the cis isomer with high conversion rates.[9]

Quantitative Data Summary

The following table summarizes the quantitative data for various methods used in the reduction of substituted cyclohexanones, providing a comparative look at their stereoselectivity and efficiency.

MethodReagent/CatalystTypical SolventProduct Ratio (cis:trans)Yield/ConversionReference
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol / Ethanol~12:88High[4][5]
Hydride Reduction L-Selectride®Tetrahydrofuran (THF)~92:8High[5]
Catalytic Hydrogenation Palladium on Carbon (Pd/C)VariousVaries with conditionsHigh Conversion[6][7]
Biocatalytic Reduction Mutant Alcohol DehydrogenaseAqueous Buffer>99:1>90% Yield[9]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 4-Phenylcyclohexanone

This protocol details the reduction of 4-phenylcyclohexanone using sodium borohydride to yield predominantly trans-4-phenylcyclohexanol.

Materials:

  • 4-Phenylcyclohexanone (C₁₂H₁₄O, MW: 174.24 g/mol )

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (or Dichloromethane)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve 10 mmol of 4-phenylcyclohexanone in 20 mL of methanol. Place a stir bar in the flask and stir the solution at room temperature until the ketone is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath for 10-15 minutes.

  • Addition of Reducing Agent: While stirring, carefully and portion-wise add 0.4 molar equivalents (e.g., ~4 mmol for a 10 mmol reaction) of sodium borohydride to the cooled solution.[10] Control the rate of addition to manage the effervescence.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 20-30 minutes after the addition is complete.[10]

  • Quenching: Slowly and carefully add 10 mL of 3 M HCl to the reaction flask to quench the excess sodium borohydride. Ensure this is done in a well-ventilated fume hood as hydrogen gas is evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and 20 mL of water. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous (lower) layer. Extract the aqueous layer again with another 20 mL of diethyl ether.[11]

  • Washing: Combine the organic extracts in the separatory funnel and wash sequentially with 15 mL of water and 15 mL of brine.[11]

  • Drying and Evaporation: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product.

  • Analysis: Determine the yield of this compound. The product can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio (cis vs. trans).

Visualizations

Below are diagrams illustrating the chemical transformation and the general experimental workflow for the reduction process.

G NaBH4 NaBH₄ (Small Hydride) Ketone 4-Phenylcyclohexanone LSelectride L-Selectride® (Bulky Hydride) Trans trans-4-Phenylcyclohexanol (Equatorial-OH, Major Product) Ketone->Trans Axial Attack Favored Cis cis-4-Phenylcyclohexanol (Axial-OH, Minor Product) Ketone->Cis Equatorial Attack

Caption: Stereochemical pathways in the hydride reduction of 4-phenylcyclohexanone.

G start Start: Dissolve 4-Phenylcyclohexanone in Methanol cool Cool Reaction Mixture in Ice Bath start->cool add_reagent Add Sodium Borohydride (Portion-wise) cool->add_reagent react Stir for 20-30 minutes add_reagent->react quench Quench with HCl react->quench extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry with Na₂SO₄ & Filter wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate end End: Isolate & Analyze This compound evaporate->end

Caption: General experimental workflow for the reduction of 4-phenylcyclohexanone.

References

Application Notes: Utilization of 4-Phenylcyclohexanol as a Reference Standard in GC/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For accurate and reliable quantification, the use of an internal standard (IS) is often essential to correct for variations in sample preparation and instrument response. An ideal internal standard should be a compound that is chemically similar to the analyte of interest but not naturally present in the sample.

This application note describes a methodology for the use of 4-phenylcyclohexanol as a reference standard in the quantitative analysis of a hypothetical analyte, a moderately polar aromatic compound, by GC-MS. This compound is a suitable internal standard for this application due to its chemical and physical properties, including its volatility, thermal stability, and distinct mass spectrum.

Properties of this compound:

PropertyValue
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol [1]
Boiling Point 295.8 °C[2]
CAS Number 5437-46-7[1]

Experimental Protocols

Materials and Reagents
  • Analytes: Hypothetical analyte (e.g., a substituted phenol (B47542) or a synthetic precursor)

  • Internal Standard: this compound (≥98% purity)

  • Solvent: Dichloromethane (B109758) (GC grade)

  • Derivatizing Agent (if necessary): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Gases: Helium (carrier gas, 99.999% purity)

Standard and Sample Preparation
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

  • Analyte Stock Solution: Accurately weigh approximately 10 mg of the analyte and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into vials and adding a constant amount of the IS stock solution. Dilute with dichloromethane to the final volume. The final concentration of the internal standard should be consistent across all calibration levels (e.g., 10 µg/mL).

  • Sample Preparation: To 1 mL of the sample matrix (e.g., plasma, urine, or environmental extract), add a known amount of the IS stock solution (to achieve a final concentration of 10 µg/mL). Extract the analytes and the internal standard using a suitable liquid-liquid extraction or solid-phase extraction method. Evaporate the solvent and reconstitute the residue in a known volume of dichloromethane.

  • Derivatization (if required): If the analyte and internal standard contain active hydrogens (e.g., -OH, -NH), derivatization may be necessary to improve chromatographic performance. To the dried extract, add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Inlet: Splitless mode, 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Hypothetical Analyte (To be determined)(To be determined)(To be determined)
This compound 104158176

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,000150,0000.10
576,000152,0000.50
10155,000151,0001.03
25380,000153,0002.48
50755,000150,0005.03

Calibration Curve Equation: y = 0.100x + 0.005 (R² = 0.999)

Method Validation Data
ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 10%
Accuracy (Recovery %) 95 - 105%

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing stock_is Prepare IS Stock (this compound) cal_standards Prepare Calibration Standards stock_is->cal_standards sample_prep Prepare Sample (Spike with IS) stock_is->sample_prep stock_analyte Prepare Analyte Stock stock_analyte->cal_standards injection Inject Sample/Standard cal_standards->injection sample_prep->injection separation GC Separation injection->separation detection MS Detection (SIM Mode) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Experimental workflow for GC/MS analysis using an internal standard.

Logical_Relationship Analyte Analyte GCMS GC/MS System Analyte->GCMS IS Internal Standard (this compound) IS->GCMS Ratio Peak Area Ratio (Analyte/IS) GCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship for internal standard quantification.

Conclusion

This application note provides a framework for the utilization of this compound as an internal standard for the quantitative analysis of a moderately polar aromatic compound by GC-MS. The described protocol, including sample preparation, instrumental conditions, and data analysis, offers a reliable and accurate method for researchers, scientists, and drug development professionals. The use of an appropriate internal standard like this compound is crucial for achieving high-quality quantitative results in complex matrices.

References

Recrystallization procedure for the purification of trans-4-phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Recrystallization of trans-4-Phenylcyclohexanol

Abstract

This document provides a detailed protocol for the purification of trans-4-phenylcyclohexanol from a mixture containing its cis-isomer and other impurities. Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. The procedure outlined herein leverages the distinct physical properties of the cis and trans isomers of 4-phenylcyclohexanol to achieve high purity of the trans isomer, which is crucial for applications in research, synthesis, and drug development.

Introduction

This compound exists as two stereoisomers, cis and trans. The synthesis of this compound, for instance, through the reduction of 4-phenylcyclohexanone, often results in a mixture of these isomers. For many chemical applications, isolation of the thermodynamically more stable trans isomer is required. Recrystallization is an effective and efficient method for this purification, exploiting the lower solubility of the trans isomer in a suitable solvent system compared to the cis isomer. The significant difference in their melting points serves as a reliable indicator of purity.

Key Physical Properties

The success of the separation by recrystallization relies on the different physical properties of the two isomers, summarized below.

Propertytrans-4-Phenylcyclohexanolcis-4-Phenylcyclohexanol
CAS Number 5769-13-17335-12-8[1]
Molecular Formula C₁₂H₁₆OC₁₂H₁₆O
Molecular Weight 176.26 g/mol 176.26 g/mol [2]
Melting Point 119-120 °C[3]76-77 °C[1]
Appearance Colorless to white solidWhite solid
Solubility Sparingly soluble in non-polar solvents at room temperatureMore soluble than the trans isomer in many solvents

Recommended Solvent Systems

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] Based on literature and the properties of this compound, the following solvent systems are recommended.

Solvent SystemRationale
1. Hexane (B92381) The trans isomer has been reported to be effectively recrystallized from hexane.[3] It is a good starting point for purification.
2. Hexane / Ethyl Acetate (B1210297) A mixed solvent system can be finely tuned. Dissolve the crude solid in a minimum of hot ethyl acetate (good solvent) and add hot hexane (poor solvent) until the solution becomes cloudy (saturation point), then clarify with a drop of hot ethyl acetate before cooling.
3. Ethanol (B145695) / Water A common choice for moderately polar compounds.[4] Dissolve the crude solid in a minimum of hot ethanol and add hot water dropwise until persistent cloudiness is observed.

Experimental Workflow

Recrystallization_Workflow start Start: Crude trans-4-Phenylcyclohexanol dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Optional: if insoluble impurities are present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Crystal Yield cool->ice_bath vac_filter Vacuum Filtration to Isolate Crystals ice_bath->vac_filter wash Wash Crystals with Small Amount of Cold Solvent vac_filter->wash dry Dry the Purified Crystals (Air or Vacuum Oven) wash->dry end End: Pure, Dry trans-4-Phenylcyclohexanol Crystals dry->end

Caption: Workflow for the purification of trans-4-phenylcyclohexanol.

Detailed Recrystallization Protocol

This protocol outlines the step-by-step procedure for purifying trans-4-phenylcyclohexanol.

5.1 Materials and Equipment

  • Crude this compound solid

  • Recrystallization solvent (e.g., Hexane)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Watch glass (to cover flask)

  • Powder funnel

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula and weighing paper

  • Ice bath

  • Melting point apparatus

5.2 Safety Precautions

  • Hazards: this compound may cause skin and serious eye irritation, and respiratory irritation. It can be harmful if swallowed.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all steps in a well-ventilated fume hood, especially when working with volatile organic solvents like hexane and ethyl acetate.

5.3 Step-by-Step Procedure

  • Dissolution:

    • Place the crude trans-4-phenylcyclohexanol solid into an appropriately sized Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., hexane) to the flask, just enough to cover the solid.[8]

    • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions while heating until the solid completely dissolves.[9] Avoid adding an excess of solvent, as this will reduce the recovery yield. Keep the flask covered with a watch glass to minimize solvent evaporation.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the pre-heated filter setup to remove the impurities. This step prevents the desired compound from crystallizing prematurely on the filter paper.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and place it on a heat-resistant surface. Cover it with a watch glass and allow it to cool slowly to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for an additional 10-15 minutes to maximize the yield of crystals.[8]

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel.

    • Apply vacuum to filter the crystals from the mother liquor.

  • Washing and Drying:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to remove any residual impurities from the mother liquor.[10]

    • Allow the vacuum to pull air through the crystals for several minutes to help dry them.

    • Carefully remove the filter paper with the crystals and transfer the solid to a pre-weighed watch glass.

    • Let the crystals air-dry completely in a fume hood or place them in a vacuum oven at a low temperature until a constant weight is achieved.

5.4 Purity Assessment

  • Determine the melting point of the dried, recrystallized product. Pure trans-4-phenylcyclohexanol should have a sharp melting point around 119-120 °C.[3] A broad or depressed melting range indicates the presence of impurities.

  • Calculate the percent recovery:

    • % Recovery = (Mass of Pure Crystals / Initial Mass of Crude Solid) x 100%

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Add more hot solvent in small increments. If still insoluble, the solvent is unsuitable.
No crystals form upon cooling Too much solvent was used; solution is not supersaturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. Alternatively, scratch the inside of the flask with a glass rod to induce nucleation.
Oiling out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Re-heat to dissolve the oil, add a small amount of additional solvent, and ensure slow cooling.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals are still soluble in cold solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Ensure the solution is thoroughly cooled in an ice bath.

References

Application Notes and Protocols: The Role of 4-Phenylcyclohexanol in the Synthesis of Complex Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its rigid cyclohexyl scaffold and the presence of both a phenyl group and a hydroxyl group make it a valuable starting material for creating diverse chemical structures with potential therapeutic applications. The hydroxyl group provides a reactive handle for a wide range of chemical transformations, while the phenylcyclohexyl core is a key structural motif in a class of compounds known as arylcyclohexylamines, many of which exhibit significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of complex pharmaceuticals, with a focus on leveraging its structure to create potent and selective drug candidates.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor to 4-phenylcyclohexanone (B41837), which is then further functionalized. The oxidation of this compound to 4-phenylcyclohexanone is a straightforward and high-yielding reaction, making the ketone readily accessible.[2] 4-Phenylcyclohexanone serves as a key intermediate in the synthesis of arylcyclohexylamines, a class of compounds that have been extensively investigated for their neurological and psychological effects.

Arylcyclohexylamines as NMDA Receptor Antagonists

Arylcyclohexylamines are characterized by a cyclohexyl ring attached to an amine and an aryl group.[3] Many compounds in this class are non-competitive antagonists of the NMDA receptor, an ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity and memory formation.[1] Overactivation of NMDA receptors is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, as well as in the mechanisms of chronic pain and depression. Consequently, NMDA receptor antagonists are a significant area of drug development.

The 4-phenylcyclohexyl scaffold provides a rigid framework that can be appropriately substituted to achieve high affinity and selectivity for the NMDA receptor. The synthesis of these compounds often involves the introduction of an amino group onto the 4-phenylcyclohexanone ring.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations involving this compound and its derivatives.

Table 1: Oxidation of this compound to 4-Phenylcyclohexanone

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Oxygen (air)Toluene25-504-8>95[2]
Chromic acidAcetone0-251-2~85-90General knowledge
PCCDichloromethane252-4~90General knowledge
Swern OxidationDichloromethane-78 to 251-2>95General knowledge

Table 2: Dehydrogenative Amination of 4-Phenylcyclohexanone

Amine SubstrateSolventTemperature (°C)Reaction Time (h)Yield of N-functionalized 2-aminophenol (B121084) (%)Reference
1-Methyl-3-phenylpropylamine1,4-Dioxane (B91453)1203695[4]
Aniline (B41778)1,4-Dioxane1203685[4]
4-Fluoroaniline1,4-Dioxane1203682[4]
4-Methoxyaniline1,4-Dioxane1203688[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylcyclohexanone from this compound

This protocol describes the oxidation of this compound to 4-phenylcyclohexanone using a green and efficient method with oxygen from the air as the oxidant.[2]

Materials:

  • This compound

  • Toluene

  • Catalytic system (e.g., a supported metal catalyst)

  • Oxygen or Air supply

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound in toluene.

  • Add the catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C).

  • Introduce a steady stream of air or oxygen into the reaction mixture while stirring vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure to yield crude 4-phenylcyclohexanone.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-functionalized 2-Aminophenols from 4-Phenylcyclohexanone

This protocol is adapted from the dehydrogenative synthesis method described by Li, et al. (2024).[4]

Materials:

  • 4-Phenylcyclohexanone

  • Primary amine (e.g., 1-methyl-3-phenylpropylamine)

  • 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)

  • 3,5-Diaminobenzoic acid (for aniline substrates)

  • Molecular sieves (4 Å)

  • 1,4-Dioxane

Procedure:

  • In a nitrogen-filled glove box, charge a pressure tube with 4-phenylcyclohexanone (1.4 mmol), the primary amine (1.0 mmol), TEMPO (2.8 mmol), and 4 Å molecular sieves (1 g). For aniline substrates, add 3,5-diaminobenzoic acid (0.05 mmol).

  • Add 1,4-dioxane (2 mL) to the pressure tube via syringe.

  • Seal the pressure tube and stir the reaction mixture at room temperature for 1 hour.

  • Increase the temperature to 120 °C and continue stirring for 36 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-functionalized 2-aminophenol.

Mandatory Visualization

Synthesis_Pathway cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Pharmaceutical Scaffolds cluster_3 Therapeutic Target This compound This compound 4-Phenylcyclohexanone 4-Phenylcyclohexanone This compound->4-Phenylcyclohexanone Oxidation (e.g., O2/Catalyst) Arylcyclohexylamines Arylcyclohexylamines 4-Phenylcyclohexanone->Arylcyclohexylamines Amination Reactions N-functionalized 2-Aminophenols N-functionalized 2-Aminophenols 4-Phenylcyclohexanone->N-functionalized 2-Aminophenols Dehydrogenative Amination NMDA_Receptor_Antagonists NMDA Receptor Antagonists Arylcyclohexylamines->NMDA_Receptor_Antagonists Leads to N-functionalized 2-Aminophenols->NMDA_Receptor_Antagonists Potential Precursors Experimental_Workflow start Start: 4-Phenylcyclohexanone & Amine step1 Combine Reactants with TEMPO & Molecular Sieves in Dioxane start->step1 step2 Stir at Room Temperature (1h) step1->step2 step3 Heat at 120°C (36h) step2->step3 step4 Cool and Filter step3->step4 step5 Concentrate Filtrate step4->step5 step6 Purify by Column Chromatography step5->step6 end Product: N-functionalized 2-Aminophenol step6->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Raney Nickel Catalyst for p-Phenylphenol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Raney nickel-catalyzed p-phenylphenol hydrogenation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Raney nickel and why is it used for hydrogenations? A1: Raney nickel, also known as spongy nickel, is a fine-grained, porous nickel catalyst. It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution to leach out the aluminum, a process called activation.[1][2] This creates a catalyst with a very high surface area, making it highly active for the hydrogenation of a wide variety of functional groups, including aromatic rings like those in p-phenylphenol.[1][3] It is often preferred over precious metal catalysts like platinum or palladium due to its lower cost and high activity.[1]

Q2: What are the primary products in the Raney nickel-catalyzed hydrogenation of p-phenylphenol? A2: The hydrogenation of p-phenylphenol can lead to several products. The desired product is typically p-cyclohexylphenol, where the unsubstituted benzene (B151609) ring is hydrogenated. However, depending on the reaction conditions and catalyst selectivity, other products can form, such as 4-phenylcyclohexanol (from hydrogenation of the substituted ring) and dicyclohexyl-4-ol (from the complete hydrogenation of both rings).[4] Studies have shown that with Raney nickel, hydrogenation tends to occur mainly in the substituted aromatic ring.[4]

Q3: What are the critical safety precautions for handling Raney nickel? A3: Activated Raney nickel is pyrophoric, meaning it can ignite spontaneously upon exposure to air, especially when dry.[2][5] It also contains a significant amount of adsorbed hydrogen gas.[2]

  • Always handle under a liquid : Keep the catalyst completely submerged in water or the reaction solvent at all times.[5][6]

  • Inert Atmosphere : For transfers, use an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Avoid Dryness : Never allow the catalyst to dry on filter paper or spatulas.

  • Disposal : Deactivate spent catalyst before disposal to eliminate its pyrophoric nature.[7]

Q4: How can I store Raney nickel catalyst? A4: Raney nickel is typically supplied and stored as a 50% slurry in water.[2] For laboratory-prepared catalyst, it should be stored in a closed container, fully submerged in deoxygenated water or an appropriate solvent (like ethanol), and preferably refrigerated to maintain its activity.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the hydrogenation of p-phenylphenol using Raney nickel.

Issue 1: Low or No Conversion

Q: My reaction shows very low conversion of p-phenylphenol. What are the possible causes and solutions? A: Low conversion is a common issue that can be traced back to the catalyst, reaction conditions, or substrate purity.

dot

Caption: Troubleshooting workflow for low reaction conversion.

  • Catalyst Activity:

    • Improper Preparation: The activity of Raney nickel is highly dependent on its preparation conditions.[5] Factors like alkali concentration, leaching temperature, and leaching time must be carefully controlled. See the tables and protocols below for optimized parameters.

    • Deactivation during Storage/Handling: The catalyst is pyrophoric and deactivates upon exposure to oxygen.[8] Ensure it was always stored and handled under a liquid (preferably deoxygenated water or solvent).

    • Spent Catalyst: Raney nickel has a finite lifespan and its activity decreases with reuse.[8] If you are reusing the catalyst, it may need reactivation or replacement.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: Hydrogenation of aromatic rings typically requires elevated hydrogen pressure. Ensure your system is leak-free and pressurized to the target level (e.g., 3.5 MPa or higher).[4]

    • Low Temperature: The reaction rate is temperature-dependent. An increase in temperature can improve conversion, but may also affect selectivity.

    • Inadequate Agitation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is crucial to overcome mass transfer limitations.[9] Ensure the stirring speed is high enough to keep the catalyst suspended and facilitate gas-liquid transfer.

    • Low Catalyst Loading: The amount of catalyst relative to the substrate may be too low. Try increasing the catalyst loading.

  • Purity of Reagents:

    • Catalyst Poisons: Raney nickel is susceptible to poisoning, particularly by sulfur and some nitrogen-containing compounds.[3][10] These impurities can strongly adsorb to the catalyst's active sites and inhibit the reaction. Ensure high-purity p-phenylphenol, solvent, and hydrogen are used.

Issue 2: Poor Selectivity

Q: The reaction is working, but I am getting a mixture of products instead of the desired p-cyclohexylphenol. How can I improve selectivity? A: Achieving high selectivity requires fine-tuning the reaction conditions and potentially modifying the catalyst.

  • Reaction Conditions:

    • Temperature and Pressure: Harsher conditions (very high temperature and pressure) can lead to over-hydrogenation, reducing both benzene rings to form p-cyclohexylcyclohexanol.[4] Try using milder conditions first and gradually increasing them.

    • Solvent Effects: The choice of solvent can influence selectivity.[11] Solvents like tetrahydrofuran (B95107) (THF) have been used successfully for this type of selective hydrogenation.[4]

  • Catalyst Modification:

    • Promoters: The addition of small amounts of other metals (promoters) like chromium or molybdenum can alter the selectivity of Raney nickel.[1][11]

    • Surface Modification: Modifying the catalyst surface, for example with a controlled deposition of silica, has been shown to enhance product selectivity by facilitating the desorption of the desired intermediate product before it can be further hydrogenated.[12]

Issue 3: Catalyst Deactivation

Q: My catalyst worked well for the first run but its activity dropped significantly in subsequent runs. What causes this and can it be fixed? A: Catalyst deactivation is common and can result from several factors.

  • Poisoning: As mentioned, impurities in the feedstock can irreversibly poison the catalyst.[10]

  • Sintering/Pore Collapse: At very high temperatures, the fine nickel particles can sinter (agglomerate), and the porous structure can collapse, leading to a loss of surface area and activity.[13]

  • Leaching of Promoters: If you are using a promoted catalyst, the promoter may leach out during the reaction, leading to a change in performance.[13]

  • Fouling: Reaction byproducts or polymers can deposit on the catalyst surface, blocking active sites.

Reactivation: For some types of deactivation, particularly poisoning, it is possible to reactivate the catalyst. A common method involves treating the spent catalyst with an alkaline solution (e.g., sodium hydroxide) under an inert atmosphere to remove adsorbed species.[3][14] However, heavily sintered or fouled catalysts may not be fully recoverable.

Data Presentation: Catalyst Preparation and Reaction Conditions

Table 1: Influence of Leaching Conditions on Raney Nickel Properties
ParameterConditionEffect on Catalyst PropertiesReference
Alkali Concentration Increasing concentrationCan affect crystal size and surface area.[5]
Leaching Temperature Increasing temperatureSignificantly increases the size of nickel crystallites.[5]
Leaching Duration Increasing durationIncreases nickel crystallite size.[5]
Washing Agent Water, Ethanol (B145695)Affects residual alkali content and surface properties.[5]
Table 2: Typical Conditions for Phenylphenol Hydrogenation
ParameterValueNotesReference
Catalyst Raney Ni or Pd/CRaney Ni tends to reduce the substituted ring first.[4]
Substrate p-phenylphenol (p-PP)---[4]
Solvent Tetrahydrofuran (THF)Solvent choice can significantly impact selectivity.[4]
Temperature 140 °C (413 K)Higher temps may lead to over-hydrogenation.[4]
H₂ Pressure 3.5 MPa (508 psi)Higher pressure increases rate but may reduce selectivity.[4]
Product p-cyclohexylphenol (p-CP)Main product with Pd/C; side product with Raney Ni.[4]

Experimental Protocols

Protocol 1: Preparation of W-6 Raney Nickel Catalyst

This protocol is adapted from a standard procedure for preparing a highly active catalyst.[6]

dot

Catalyst_Preparation_Workflow start Start: Prepare Reagents step1 1. Dissolve 160g NaOH in 600mL DI water in a 2L flask. Cool to 50°C in an ice bath. start->step1 step2 2. Slowly add 125g Ni-Al alloy powder over 30 mins. Maintain temp at 50 ± 2°C. step1->step2 step3 3. After addition, digest for 50 mins at 50°C with occasional stirring. step2->step3 step4 4. Cool to room temp. and begin washing by decantation with DI water. step3->step4 step5 5. Wash with ~15L of water until washings are neutral to litmus (B1172312) paper. step4->step5 step6 6. Decant water and wash catalyst 3x with 95% ethanol, then 3x with absolute ethanol. step5->step6 end End: Store catalyst under absolute ethanol in refrigerator. step6->end

Caption: Workflow for the preparation of W-6 Raney Nickel.

  • Preparation: In a 2-L flask equipped with a mechanical stirrer, add 160 g of sodium hydroxide pellets to 600 mL of distilled water. Stir to dissolve and cool the solution to 50°C in an ice bath.

  • Alloy Addition: While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes. The reaction is highly exothermic; control the temperature by adjusting the rate of addition and using the ice bath.

  • Digestion: After the addition is complete, maintain the mixture at 50°C for an additional 50 minutes with occasional stirring to ensure complete digestion of the aluminum.

  • Washing: Allow the black nickel catalyst to settle, then carefully decant the sodium aluminate solution. Add distilled water, stir, allow to settle, and decant again. Repeat this washing process until the wash water is neutral to litmus paper (this may require a large volume of water, ~15 L). Caution: Never leave the catalyst exposed to air.

  • Solvent Exchange: After the final water wash, decant the water and wash the catalyst three times with 150-mL portions of 95% ethanol, followed by three washes with absolute ethanol. A centrifuge can be useful for separating the fine catalyst particles.[6]

  • Storage: Transfer the catalyst to a storage bottle and ensure it is completely covered with absolute ethanol. Store in a refrigerator. The final volume of the settled catalyst should be around 75-80 mL.[6]

Protocol 2: General Hydrogenation of p-Phenylphenol
  • Reactor Setup: Add the p-phenylphenol and the chosen solvent (e.g., THF) to a high-pressure autoclave reactor equipped with a magnetic stir bar or mechanical stirrer.

  • Catalyst Addition: Under a stream of inert gas (nitrogen or argon) or as a slurry, carefully add the prepared Raney nickel catalyst to the reactor. The catalyst loading typically ranges from 5-10% by weight relative to the substrate.

  • Purging: Seal the reactor and purge the system several times with low-pressure hydrogen to remove all air.

  • Reaction: Pressurize the reactor to the target hydrogen pressure (e.g., 3.5 MPa) and begin heating to the desired temperature (e.g., 140°C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) or by taking periodic samples for analysis by GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney nickel catalyst. Caution: The filter cake will be pyrophoric and must be kept wet with solvent at all times. The desired product can then be isolated from the filtrate through standard methods like solvent evaporation and crystallization.

Visualizing the Reaction Pathway

The hydrogenation of p-phenylphenol involves a competitive reaction between the two aromatic rings.

dot

Reaction_Pathway PPP p-Phenylphenol (PPP) PCH This compound (Product B) PPP->PCH + 3H₂ (Substituted Ring) PCP p-Cyclohexylphenol (Product A - Desired) PPP->PCP + 3H₂ (Unsubstituted Ring) note_raney Raney Ni favors this path note_pdc Pd/C favors this path DCH Dicyclohexyl-4-ol (Over-hydrogenation) PCH->DCH + 3H₂ PCP->DCH + 3H₂

References

Technical Support Center: Synthesis of 4-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-phenylcyclohexanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Reducing Agent (for reduction of 4-phenylcyclohexanone) Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminum hydride (LiAlH₄) can decompose upon improper storage. Use a fresh bottle of the reducing agent or test the activity of the current batch on a small scale with a known reactive ketone.
Poor Quality Grignard Reagent (for Grignard synthesis) The Grignard reagent may not have formed successfully due to the presence of moisture or oxygen. Ensure all glassware is flame-dried, and anhydrous solvents are used.[1] A small crystal of iodine can be added to initiate the reaction.
Incorrect Reaction Temperature For the reduction with NaBH₄, the reaction is typically carried out at 0°C to room temperature.[2][3] For Grignard reactions, the formation is often initiated at room temperature and may require cooling during the addition of cyclohexanone (B45756) to control the exothermic reaction.[1]
Side Reactions In Grignard synthesis, the formation of biphenyl (B1667301) as a byproduct can reduce the yield of the desired product.[4] Additionally, enolization of the cyclohexanone can occur, especially with bulky Grignard reagents.[1] Using a less sterically hindered Grignard reagent or adding CeCl₃ can favor the desired 1,2-addition.[1]

Issue 2: Incorrect Stereoisomer Ratio (cis/trans)

Potential Cause Suggested Solution
Choice of Reducing Agent The stereochemical outcome of the reduction of 4-phenylcyclohexanone (B41837) is highly dependent on the reducing agent. Bulky reducing agents, like L-Selectride, tend to favor the formation of the cis-isomer, while less hindered reducing agents, like NaBH₄, typically yield the trans-isomer as the major product.[5][6]
Reaction Temperature Lower reaction temperatures can enhance stereoselectivity. Running the reduction at lower temperatures (e.g., -78°C) may improve the ratio of the desired isomer.

Issue 3: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
Unreacted Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed before quenching the reaction.
Biphenyl Byproduct (from Grignard synthesis) Biphenyl can be formed from the coupling of the Grignard reagent with unreacted bromobenzene (B47551).[4] It can often be removed by recrystallization or column chromatography.
Salts from Workup Ensure the aqueous workup is performed correctly to remove all inorganic salts. Washing the organic layer with brine can help remove residual water and some salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The two most common and versatile methods are the reduction of 4-phenylcyclohexanone and the catalytic hydrogenation of 4-phenylphenol. The choice of method often depends on the availability of starting materials and the desired stereoisomer.

Q2: How can I control the cis/trans stereochemistry of the final product?

A2: When synthesizing from 4-phenylcyclohexanone, the choice of reducing agent is the primary factor in controlling the stereochemistry. Sodium borohydride (NaBH₄) typically gives the trans isomer as the major product, while bulkier reducing agents like L-Selectride® favor the formation of the cis isomer.[5][6]

Q3: My Grignard reaction for the synthesis of this compound is not working. What are the common reasons for failure?

A3: The most common reason for Grignard reaction failure is the presence of water or other protic sources, which will quench the Grignard reagent.[1] Ensure all glassware is rigorously dried (flame-drying is recommended) and use anhydrous solvents. Another potential issue is the quality of the magnesium turnings; using fresh, activated magnesium is crucial.

Q4: What is the white precipitate that forms during the Grignard reaction workup?

A4: The white precipitate is typically magnesium salts (e.g., magnesium alkoxide and magnesium halides). This is why an acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute HCl) is necessary to protonate the alkoxide to the alcohol and to dissolve these salts.[1]

Q5: How can I purify my this compound product?

A5: Common purification techniques include recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., petroleum ether) is often effective for removing minor impurities and separating isomers.[7] For more difficult separations or to remove byproducts like biphenyl, silica (B1680970) gel column chromatography is recommended.

Experimental Protocols

Protocol 1: Reduction of 4-Phenylcyclohexanone with Sodium Borohydride

This protocol describes the synthesis of this compound, favoring the trans isomer.

Materials:

Procedure:

  • Dissolve 4-phenylcyclohexanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

  • Add 3 M NaOH solution to decompose the borate (B1201080) salts.[2]

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from bromobenzene and cyclohexanone.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings. Add a small amount of anhydrous ether. Add a solution of bromobenzene in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.[1]

  • Reaction with Cyclohexanone: Cool the Grignard reagent in an ice bath. Add a solution of cyclohexanone in anhydrous ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate it from any biphenyl byproduct.

Data Presentation

Table 1: Effect of Reducing Agent on Stereoselectivity in the Reduction of 4-substituted Cyclohexanones

Reducing AgentPredominant IsomerTypical cis:trans RatioReference
Sodium borohydride (NaBH₄)trans~12:88[6]
L-Selectride®cis~92:8[6]
Lithium aluminum hydride (LiAlH₄)transVaries, but generally favors trans[5]

Visualizations

Reaction_Pathway Synthesis Routes to this compound cluster_reduction Reduction Pathway cluster_hydrogenation Hydrogenation Pathway cluster_grignard Grignard Pathway 4-Phenylcyclohexanone 4-Phenylcyclohexanone This compound This compound 4-Phenylcyclohexanone->this compound NaBH4 or LiAlH4 4-Phenylphenol 4-Phenylphenol Product_H2 This compound 4-Phenylphenol->Product_H2 H2, Catalyst (e.g., Pd/C) Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide Mg, ether Product_Grignard This compound Phenylmagnesium_bromide->Product_Grignard + Cyclohexanone Cyclohexanone Cyclohexanone

Caption: Key synthetic pathways to this compound.

Troubleshooting_Yield Troubleshooting Low Yield Start Low or No Product Yield Method Which synthesis method was used? Start->Method Reduction Reduction of Ketone Method->Reduction Reduction Grignard Grignard Reaction Method->Grignard Grignard CheckReagent Is the reducing agent (NaBH4/LiAlH4) fresh and active? Reduction->CheckReagent CheckGrignardFormation Did the Grignard reagent form successfully? (Check for moisture/oxygen exclusion) Grignard->CheckGrignardFormation YesReagent Yes CheckReagent->YesReagent Yes NoReagent No CheckReagent->NoReagent No YesGrignard Yes CheckGrignardFormation->YesGrignard Yes NoGrignard No CheckGrignardFormation->NoGrignard No CheckTemp Was the reaction temperature optimal? YesReagent->CheckTemp ImproveConditions Use fresh reagent NoReagent->ImproveConditions CheckSideReactions Consider side reactions (e.g., biphenyl formation, enolization) YesGrignard->CheckSideReactions ImproveSetup Ensure anhydrous conditions and flame-dried glassware NoGrignard->ImproveSetup OptimizeTemp Optimize reaction temperature CheckTemp->OptimizeTemp ModifyGrignard Modify Grignard conditions (e.g., add CeCl3) CheckSideReactions->ModifyGrignard

Caption: A decision tree for troubleshooting low product yield.

Experimental_Workflow General Experimental Workflow for Yield Optimization Start Define Synthesis Route Screening Initial Reaction Screening (Small Scale) Start->Screening Analysis1 Analyze Yield and Purity (TLC, NMR) Screening->Analysis1 Optimization Parameter Optimization Analysis1->Optimization Temp Temperature Optimization->Temp Vary Conc Concentration Optimization->Conc Vary Time Reaction Time Optimization->Time Vary Stoich Stoichiometry Optimization->Stoich Vary Analysis2 Analyze Optimized Reaction Temp->Analysis2 Conc->Analysis2 Time->Analysis2 Stoich->Analysis2 ScaleUp Scale-up Reaction Analysis2->ScaleUp Purification Purification ScaleUp->Purification FinalAnalysis Final Product Characterization Purification->FinalAnalysis End High-Yield Synthesis Achieved FinalAnalysis->End

Caption: A workflow for optimizing the yield of this compound synthesis.

References

Technical Support Center: Separation of Cis and Trans Isomers of 4-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of cis and trans isomers of 4-phenylcyclohexanol. The following information is designed to address common challenges and provide detailed methodologies for effective separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of this compound?

A1: The most common and effective methods for separating the diastereomers of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and fractional crystallization. The choice of method depends on the scale of the separation, the required purity of the isomers, and the available laboratory equipment.

Q2: How can I distinguish between the cis and trans isomers of this compound?

A2: The cis and trans isomers can be readily distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The coupling constants between the protons on C1 (bearing the hydroxyl group) and C4 (bearing the phenyl group) will differ due to their spatial relationship (axial vs. equatorial positions).

Q3: Which chromatographic method, HPLC or GC, is generally better for this separation?

A3: Both HPLC and GC can be effective. HPLC is often more versatile for purification on a larger scale (preparative HPLC) and offers a wider range of stationary phases for method development. GC provides excellent resolution for analytical purposes and is suitable for thermally stable compounds like this compound.

Q4: Can I separate the enantiomers of the cis or trans isomers?

A4: Yes, once the cis and trans diastereomers are isolated, the enantiomers of each can be separated using chiral chromatography. This requires a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers of each diastereomer.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor or no separation of cis and trans isomers on a standard C18 column.

  • Cause: The isomers may have very similar polarities, leading to co-elution on a standard reversed-phase column.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic solvent will increase retention times and may improve resolution.

    • Change the Stationary Phase: A phenyl-based stationary phase can offer different selectivity through π-π interactions with the phenyl group of the analyte. For normal-phase HPLC, a silica (B1680970) or diol-based column can be effective, as the separation will be based on the differential interaction of the hydroxyl group with the polar stationary phase.

    • Consider Temperature: Adjusting the column temperature can sometimes influence selectivity and improve separation.

Issue: Peak tailing for one or both isomer peaks.

  • Cause: This can be due to secondary interactions with the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns.

  • Solution:

    • Add a Modifier to the Mobile Phase: A small amount of a competitive base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block active silanol sites.

    • Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.

    • Adjust pH: For ionizable compounds, adjusting the mobile phase pH can improve peak shape, though this compound is not ionizable.

Gas Chromatography (GC)

Issue: Co-elution of cis and trans isomers.

  • Cause: The column polarity may not be suitable to differentiate between the isomers based on their boiling points and interactions with the stationary phase.

  • Solution:

    • Select an Appropriate Stationary Phase: A mid-polarity phase, such as one containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane), or a more polar phase like a polyethylene (B3416737) glycol (wax) column, can provide the necessary selectivity.

    • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.

    • Derivatization: Converting the hydroxyl group to a bulkier silyl (B83357) ether (e.g., using TMS) can sometimes exaggerate the conformational differences between the cis and trans isomers, leading to better separation.

Fractional Crystallization

Issue: The diastereomeric ratio does not improve after crystallization.

  • Cause: The solubilities of the cis and trans isomers in the chosen solvent may be very similar, or they may co-crystallize.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities. The ideal solvent will have a significant difference in solubility for the two isomers at a given temperature.

    • Seeding: If a small amount of one pure isomer is available, use it as a seed crystal to encourage the crystallization of that specific isomer from a saturated solution.[1]

    • Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals.[2]

Issue: No crystal formation.

  • Cause: The solution may not be sufficiently supersaturated, or nucleation may be inhibited.

  • Solution:

    • Increase Concentration: Carefully remove some of the solvent to increase the concentration of the solute.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal to provide a nucleation site.[2]

Data Presentation

The following tables summarize representative data for the separation of cis and trans isomers of this compound and analogous compounds. Note: This data is illustrative and will require optimization for specific experimental conditions.

Table 1: Representative HPLC Separation Parameters

ParameterMethod 1: Reversed-PhaseMethod 2: Normal-Phase
Stationary Phase Phenyl-HexylSilica Gel
Mobile Phase Acetonitrile/Water (60:40)Hexane (B92381)/Isopropanol (95:5)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Elution Order trans then ciscis then trans
Representative Retention Time (trans) ~5.2 min~7.8 min
Representative Retention Time (cis) ~5.8 min~6.5 min
Representative Resolution (Rs) > 1.5> 1.5

Table 2: Representative GC Separation Parameters

ParameterMethod 1
Stationary Phase 5% Phenyl-Methylpolysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 150 °C (hold 1 min), ramp to 250 °C at 10 °C/min
Detector FID at 280 °C
Expected Elution Order cis then trans
Representative Retention Time (cis) ~8.9 min
Representative Retention Time (trans) ~9.2 min
Representative Resolution (Rs) > 2.0

Table 3: Representative Fractional Crystallization Results

Solvent SystemInitial cis:trans RatioFinal cis:trans Ratio in CrystalsRepresentative Yield
Hexane/Ethyl Acetate (B1210297) (9:1)50:5085:15 (trans enriched)~30%
Toluene50:5020:80 (cis enriched)~25%

Experimental Protocols

Protocol 1: Analytical HPLC Separation (Reversed-Phase)
  • Sample Preparation: Dissolve approximately 1 mg of the cis/trans this compound mixture in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis: Integrate the peak areas for the cis and trans isomers to determine the relative ratio. The trans isomer is generally less polar and is expected to elute first in reversed-phase mode.

Protocol 2: Fractional Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the mixture of cis and trans this compound in a minimal amount of a hot solvent system (e.g., hexane with a small amount of ethyl acetate to aid dissolution).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.

  • Crystal Growth: If crystallization does not begin, scratch the inside of the flask with a glass rod or add a seed crystal of the desired isomer.

  • Isolation: Once crystal formation is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystallized material and the remaining mother liquor by HPLC or GC to determine the extent of separation.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start with cis/trans Mixture dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (e.g., Phenyl-Hexyl Column) inject->separate detect UV Detection (254 nm) separate->detect process Process Chromatogram detect->process quantify Quantify Isomer Ratio process->quantify

Caption: HPLC analysis workflow for separating cis/trans this compound.

Crystallization_Logic start Start with Isomer Mixture dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool check_crystals Crystals Formed? cool->check_crystals induce Induce Crystallization (Scratch/Seed) check_crystals->induce No filter Isolate Crystals (Vacuum Filtration) check_crystals->filter Yes induce->cool wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (HPLC/GC) dry->analyze

Caption: Logical workflow for fractional crystallization of this compound isomers.

References

Preventing byproduct formation in 4-phenylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in reactions involving 4-phenylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their potential byproducts?

A1: The two primary synthetic routes are the reduction of 4-phenylcyclohexanone (B41837) and the Grignard reaction between phenylmagnesium bromide and cyclohexanone (B45756).

  • Reduction of 4-phenylcyclohexanone: This is a common method for synthesizing this compound. The primary challenge is controlling the stereoselectivity to obtain the desired cis or trans isomer. Incomplete reduction can leave unreacted ketone as an impurity.

  • Grignard Reaction: The reaction of phenylmagnesium bromide with cyclohexanone is another route. Key byproducts include biphenyl (B1667301), formed from the coupling of the Grignard reagent (Wurtz coupling), and unreacted cyclohexanone due to enolization. The Grignard reagent is a strong base and can deprotonate the ketone at the alpha-position, forming an enolate that does not react further with the Grignard reagent.[1][2]

Q2: How can I minimize biphenyl formation during the Grignard synthesis of this compound?

A2: Biphenyl is a common byproduct resulting from the coupling of the phenyl Grignard reagent. To minimize its formation:

  • Slow Addition: Add the alkyl halide (bromobenzene) slowly to the magnesium turnings during the formation of the Grignard reagent. This keeps the concentration of the alkyl halide low and disfavors the coupling reaction.[2]

  • Dilute Conditions: Maintain dilute reaction conditions.

  • Purification: Biphenyl can typically be removed from the final product by column chromatography or recrystallization.[3]

Q3: My Grignard reaction yield is low, and I'm recovering a lot of the starting ketone. What is happening?

A3: Recovering the starting ketone is a strong indication that enolization is outcompeting nucleophilic addition.[2] The Grignard reagent is acting as a base rather than a nucleophile. To address this:

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway.[1]

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent relative to its basicity, thereby reducing enolization.[1][2]

  • Slow Addition of Ketone: Add the ketone slowly to the Grignard solution to maintain a low concentration of the ketone.[1]

Q4: What are the main byproducts when oxidizing this compound to 4-phenylcyclohexanone?

A4: The primary byproduct of concern is the over-oxidation of the ketone to form adipic acid. Using strong oxidizing agents or harsh reaction conditions increases the likelihood of this side reaction.

Q5: How can I prevent the formation of 4-phenylcyclohexene (B1218791) during acid-catalyzed dehydration of this compound?

A5: The formation of 4-phenylcyclohexene is the desired outcome of a dehydration reaction. However, if you are trying to perform a different reaction under acidic conditions and want to avoid elimination, it is crucial to use non-acidic reagents or protect the alcohol functional group. If dehydration is the goal, controlling the temperature is key to preventing the formation of ether byproducts.[4]

Troubleshooting Guides

Low Yield in Grignard Synthesis of this compound
Symptom Possible Cause Troubleshooting Steps
Low to no product formation Inactive Grignard reagent- Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).[1] - Use anhydrous solvents. - Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[5]
Recovery of starting ketone Enolization of the ketone- Add the ketone dropwise to the Grignard solution at 0°C or lower.[1] - Consider using additives like cerium(III) chloride (CeCl₃) to enhance nucleophilicity.[1][2]
Presence of biphenyl Wurtz coupling- Add the bromobenzene (B47551) slowly to the magnesium turnings during reagent formation. - Purify the product via column chromatography.[3]
Product loss during workup Inefficient extraction or side reactions- Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to avoid acid-catalyzed elimination of the alcohol product.[1] - Perform multiple extractions with an appropriate organic solvent.[1]
Byproduct Formation in Oxidation of this compound
Symptom Possible Cause Troubleshooting Steps
Formation of adipic acid Over-oxidation- Use a milder oxidizing agent (e.g., PCC, PDC, or Swern oxidation). - Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely by TLC to avoid over-reaction.
Incomplete reaction Insufficiently reactive oxidizing agent- Increase the reaction temperature slightly. - Increase the reaction time. - Consider a more potent oxidizing agent if mild conditions fail.
Uncontrolled Dehydration of this compound
Symptom Possible Cause Troubleshooting Steps
Formation of di-4-phenylcyclohexyl ether Reaction temperature is too low- Increase the reaction temperature. Dehydration to form alkenes generally requires higher temperatures than ether formation.[4]
Formation of oligomers of the alkene Secondary reactions of the alkene product- In zeolite-catalyzed dehydrations, adding an inert compound like 2,5-dimethylfuran (B142691) can competitively adsorb to the catalyst's acid sites and inhibit alkene oligomerization.[6]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Grignard Reagent Formation: Add a solution of bromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled with a water bath. After the addition is complete, reflux the mixture for 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 4-phenylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation of this compound to 4-Phenylcyclohexanone
  • Setup: To a stirred solution of this compound (1.0 equivalent) in dichloromethane (B109758) (DCM) at room temperature, add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Reaction? check_ketone Is starting ketone recovered? start->check_ketone check_biphenyl Is biphenyl observed as a byproduct? check_ketone->check_biphenyl No enolization Problem: Enolization check_ketone->enolization Yes check_reagent Was the Grignard reagent freshly prepared/titrated? check_biphenyl->check_reagent No wurtz Problem: Wurtz Coupling check_biphenyl->wurtz Yes inactive_reagent Problem: Inactive Reagent check_reagent->inactive_reagent No other_issues Consider other issues: - Product loss during workup - Impure starting materials check_reagent->other_issues Yes solution_enolization Solution: - Lower reaction temperature (-78 to 0°C) - Add ketone slowly - Use CeCl3 additive enolization->solution_enolization solution_wurtz Solution: - Add alkyl halide slowly - Maintain dilute conditions wurtz->solution_wurtz solution_inactive Solution: - Ensure anhydrous conditions - Activate Mg with iodine - Titrate reagent before use inactive_reagent->solution_inactive

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Dehydration_Byproducts reactant This compound + Acid (H+) product_alkene 4-Phenylcyclohexene (Major Product) reactant->product_alkene High Temperature product_ether Di-4-phenylcyclohexyl ether (Byproduct) reactant->product_ether Low Temperature

References

Troubleshooting low conversion rates in 4-phenylcyclohexanone reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 4-phenylcyclohexanone (B41837). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My sodium borohydride (B1222165) (NaBH₄) reduction of 4-phenylcyclohexanone is resulting in a low yield. What are the most likely causes?

A low yield in a NaBH₄ reduction can be attributed to several factors:

  • Reagent Quality: Sodium borohydride is highly sensitive to moisture and can decompose over time. It is crucial to use a fresh, dry batch of the reagent for optimal results.

  • Solvent Choice: The selection of solvent significantly impacts the reaction rate. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and generally effective. Ensure the solvent is anhydrous if your protocol specifies this.

  • Temperature: While NaBH₄ reductions are often conducted at 0 °C or room temperature, the optimal temperature can vary. Low temperatures may slow the reaction rate, necessitating longer reaction times to achieve complete conversion.

  • Stoichiometry: Although one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is standard practice to use a molar excess of the reducing agent to ensure the reaction proceeds to completion.

  • Reaction Time: The reaction may not have been allowed to run for a sufficient duration. It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

Q2: I am observing incomplete conversion in my Lithium Aluminum Hydride (LiAlH₄) reduction of 4-phenylcyclohexanone. What could be the issue?

Incomplete conversion with LiAlH₄, a much stronger reducing agent than NaBH₄, often points to issues with reaction setup and reagent integrity:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents. The reaction must be carried out under strictly anhydrous conditions using dry solvents (like diethyl ether or THF) and glassware. Any moisture will consume the reagent and reduce the yield.

  • Reagent Quality: Similar to NaBH₄, LiAlH₄ is moisture-sensitive. Use a fresh, unopened container or a properly stored reagent.

  • Insufficient Reagent: While powerful, an insufficient molar equivalent of LiAlH₄ will lead to incomplete reduction. Ensure your calculations for stoichiometry are correct.

  • Reaction Temperature: LiAlH₄ reductions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and are then allowed to warm to room temperature. Ensure the temperature profile of your experiment is appropriate.

Q3: What are the expected stereochemical outcomes for the reduction of 4-phenylcyclohexanone?

The reduction of 4-phenylcyclohexanone yields two diastereomers: cis-4-phenylcyclohexanol and trans-4-phenylcyclohexanol. The ratio of these isomers is largely dependent on the steric bulk of the reducing agent.

  • With Sodium Borohydride (NaBH₄): As a relatively small reducing agent, the hydride nucleophile can attack the carbonyl carbon from either the axial or equatorial face. For 4-substituted cyclohexanones, axial attack is generally favored, leading to the formation of the trans isomer as the major product, where the hydroxyl group is in the equatorial position.[1]

  • With Lithium Aluminum Hydride (LiAlH₄): While still a small hydride donor, the stereoselectivity can be similar to NaBH₄, favoring the trans product.

  • With Bulky Reducing Agents (e.g., L-Selectride®): Larger, sterically hindered reducing agents will preferentially attack from the less hindered equatorial face, resulting in the cis isomer (axial alcohol) as the major product.[2]

Q4: How can I purify the desired 4-phenylcyclohexanol product and remove unreacted 4-phenylcyclohexanone?

Standard purification techniques can be employed:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the more polar alcohol product from the less polar unreacted ketone. A solvent system of ethyl acetate (B1210297) and hexanes is typically effective.

  • Recrystallization: If the product mixture solidifies, recrystallization can be a viable purification method. The choice of solvent will depend on the isomeric ratio of the product.

Troubleshooting Guides

Low Conversion Rate

This guide provides a systematic approach to troubleshooting low conversion rates in the reduction of 4-phenylcyclohexanone.

// Reagent Quality Branch reagent_moisture [label="Is the reducing agent old or exposed to air?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_quality -> reagent_moisture;

use_fresh [label="Use a new, unopened container of reducing agent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_moisture -> use_fresh [label="Yes"];

// Reaction Conditions Branch anhydrous [label="Are anhydrous conditions critical and maintained (especially for LiAlH4)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_conditions -> anhydrous;

dry_glassware [label="Thoroughly dry all glassware and use anhydrous solvents.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; anhydrous -> dry_glassware [label="No/Unsure"];

stoichiometry [label="Is the stoichiometry of the reducing agent sufficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; anhydrous -> stoichiometry [label="Yes"];

increase_equivalents [label="Increase the molar equivalents of the reducing agent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; stoichiometry -> increase_equivalents [label="No"];

time_temp [label="Are the reaction time and temperature appropriate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; stoichiometry -> time_temp [label="Yes"];

optimize_conditions [label="Increase reaction time or adjust temperature as per literature.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; time_temp -> optimize_conditions [label="No"];

// Workup Branch extraction_efficiency [label="Was the product fully extracted?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; workup -> extraction_efficiency;

multiple_extractions [label="Perform multiple extractions and check solubility of the product.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction_efficiency -> multiple_extractions [label="No/Unsure"];

end_node [label="Re-run experiment with optimized parameters.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_fresh -> end_node; dry_glassware -> end_node; increase_equivalents -> end_node; optimize_conditions -> end_node; multiple_extractions -> end_node; }``` Caption: Troubleshooting workflow for low conversion rates.

Data Presentation

The following table summarizes expected outcomes for the reduction of substituted cyclohexanones under various conditions. Note that specific yields for 4-phenylcyclohexanone may vary.

Reducing AgentSubstrateSolventTemperature (°C)Major ProductIsomer Ratio (trans:cis)Approximate Yield (%)
NaBH₄4-tert-Butylcyclohexanone (B146137)Ethanol25trans88:12>90
L-Selectride®4-tert-ButylcyclohexanoneTHF-78 to RTcis8:92>90
LiAlH₄4-tert-ButylcyclohexanoneDiethyl Ether0 to RTtrans~90:10High

Data for 4-tert-butylcyclohexanone is presented as a close analog; similar stereochemical trends are expected for 4-phenylcyclohexanone.

[3]### Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 4-Phenylcyclohexanone

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Phenylcyclohexanone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (B109758)

  • 3 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Saturated Brine Solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Workup: Add 3 M NaOH solution to decompose the borate (B1201080) salts. 6[4]. Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).

  • Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography.

dot

NaBH4_Reduction_Workflow start Start dissolve Dissolve 4-Phenylcyclohexanone in Methanol start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_nabh4 Add NaBH4 cool_0c->add_nabh4 react Stir at 0 °C then RT add_nabh4->react quench Quench with Water react->quench workup Workup with NaOH quench->workup extract Extract with Dichloromethane workup->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for NaBH4 reduction.

Protocol 2: Lithium Aluminum Hydride Reduction of 4-Phenylcyclohexanone

Warning: LiAlH₄ reacts violently with water. This procedure must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 4-Phenylcyclohexanone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or THF

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.0 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C.

  • Addition of Ketone: Dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: Stir the resulting mixture at room temperature for 15 minutes until a white precipitate forms. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite® to remove the aluminum salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography.

Signaling Pathways and Logical Relationships

Stereochemical Control in the Reduction of 4-Phenylcyclohexanone

The stereochemical outcome of the reduction is determined by the trajectory of the hydride attack on the carbonyl carbon. The phenyl group at the 4-position will preferentially occupy the equatorial position in the chair conformation of the cyclohexanone (B45756) ring.

dot

Stereochemistry start 4-Phenylcyclohexanone (Phenyl group equatorial) axial_attack Axial Attack of Hydride start->axial_attack equatorial_attack Equatorial Attack of Hydride start->equatorial_attack trans_product trans-4-Phenylcyclohexanol (Equatorial -OH, Major product with small reagents) axial_attack->trans_product cis_product cis-4-Phenylcyclohexanol (Axial -OH, Major product with bulky reagents) equatorial_attack->cis_product small_reagent Small Reagents (e.g., NaBH4) small_reagent->axial_attack Favors bulky_reagent Bulky Reagents (e.g., L-Selectride) bulky_reagent->equatorial_attack Favors

Caption: Stereochemical pathways in the reduction.

References

Best practices for storing and handling 4-phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 4-phenylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a secondary alcohol with the chemical formula C₁₂H₁₆O.[1][2] It consists of a cyclohexane (B81311) ring substituted with a phenyl group and a hydroxyl group. It is a solid at room temperature and is used as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be kept away from strong oxidizing agents and sources of ignition.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Poor Solubility

  • Problem: Difficulty dissolving this compound in a chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent Choice: this compound, being a moderately polar compound, has varying solubility in different solvents. Refer to the solubility data table below. For nonpolar solvents, solubility is generally low. Consider using a more polar solvent like ethanol, methanol, or acetone.

    • Low Temperature: The solubility of solids generally increases with temperature. Gently warming the solvent while stirring can aid dissolution. Be mindful of the solvent's boiling point to avoid evaporation.

    • Insufficient Solvent: The amount of solvent may be insufficient to dissolve the quantity of this compound. Try adding more solvent incrementally until the solid dissolves.

Issue 2: Incomplete Reaction (e.g., in Esterification)

  • Problem: The reaction does not proceed to completion, as indicated by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Possible Causes & Solutions:

    • Insufficient Catalyst: For acid-catalyzed reactions like esterification, the amount of catalyst (e.g., sulfuric acid) may be too low. Ensure the correct catalytic amount is used.

    • Presence of Water: Water can inhibit or reverse esterification reactions.[4] Ensure all glassware is dry and use anhydrous solvents if necessary. A Dean-Stark apparatus can be used to remove water as it forms.[4]

    • Equilibrium: Fischer esterification is a reversible reaction.[4][5] To drive the reaction towards the product, use an excess of one reactant (often the alcohol or the carboxylic acid) or remove a product (usually water) as it forms.[4][5]

    • Steric Hindrance: As a secondary alcohol, the hydroxyl group of this compound is more sterically hindered than that of a primary alcohol, which can slow down the reaction rate. Allow for a longer reaction time or consider using a more reactive acylating agent than a carboxylic acid, such as an acid anhydride (B1165640) or acyl chloride.[5]

Issue 3: Formation of Side Products

  • Problem: The appearance of unexpected spots on a TLC plate or peaks in a GC chromatogram.

  • Possible Cause & Solution:

    • Dehydration: In the presence of strong acids and heat, this compound can undergo dehydration to form 4-phenylcyclohexene.[6] To minimize this, maintain a controlled reaction temperature and avoid excessively strong acidic conditions if possible.

Issue 4: Difficulty with Product Isolation and Purification

  • Problem: Low yield after workup and purification.

  • Possible Causes & Solutions:

    • Emulsion Formation during Extraction: During aqueous workup, an emulsion may form, making layer separation difficult. Adding a small amount of brine (saturated NaCl solution) can help to break up the emulsion.

    • Product Loss during Recrystallization: The chosen recrystallization solvent may be too good, leading to significant product loss in the mother liquor. Ensure the product is sparingly soluble in the cold solvent. Cooling the solution slowly and then in an ice bath can maximize crystal formation.

    • "Oiling Out" during Recrystallization: The product may separate as an oil instead of crystals if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. If oiling out occurs, reheat the solution, add more solvent, and allow it to cool more slowly.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₂H₁₆O
Molecular Weight176.26 g/mol [7]
Melting Point119-120 °C (for trans-isomer)
Boiling Point295.8 °C[7]
AppearanceWhite to off-white solid
Solubility Data (Qualitative at 25 °C)
SolventSolubility
WaterVery slightly soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Ethyl Acetate (B1210297)Soluble
HexaneSparingly soluble
Stability Profile
ConditionStabilityNotes
Light Generally stable, but prolonged exposure to UV light should be avoided as it may cause gradual degradation.Store in amber bottles or in the dark.
Heat Stable at room temperature. May undergo dehydration at elevated temperatures, especially in the presence of acid.Avoid prolonged heating at high temperatures.
pH Stable in neutral and mildly acidic or basic conditions. Strong acids can catalyze dehydration.Use appropriate buffering if pH control is critical for an experiment.

Experimental Protocols

Key Experiment: Esterification of this compound to 4-Phenylcyclohexyl Acetate

This protocol describes a standard laboratory procedure for the synthesis of 4-phenylcyclohexyl acetate via Fischer esterification.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and glacial acetic acid (5.0 equivalents). The acetic acid serves as both a reactant and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by TLC. The reaction is typically heated for 2-4 hours.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Neutralization:

    • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acetic acid and sulfuric acid. Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude 4-phenylcyclohexyl acetate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine This compound & Acetic Acid add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Heat to Reflux (2-4 hours) add_catalyst->reflux cool Cool to Room Temp reflux->cool Reaction Complete extract Extract with Diethyl Ether cool->extract neutralize Wash with NaHCO₃ & Brine extract->neutralize dry Dry with MgSO₄ neutralize->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/Chromatography) evaporate->purify evaporate->purify

Caption: Experimental workflow for the synthesis of 4-phenylcyclohexyl acetate.

troubleshooting_flowchart start Experiment Start issue Issue Encountered? start->issue incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Yes end Successful Experiment issue->end No side_products Side Products? incomplete_reaction->side_products No check_catalyst Check Catalyst Amount Increase Reaction Time incomplete_reaction->check_catalyst Yes isolation_problem Isolation Problem? side_products->isolation_problem No check_temp Lower Reaction Temperature side_products->check_temp Yes check_extraction Use Brine for Emulsions isolation_problem->check_extraction Yes check_water Use Anhydrous Conditions Remove Water check_catalyst->check_water check_recrystallization Optimize Recrystallization Solvent & Cooling check_extraction->check_recrystallization

Caption: Troubleshooting flowchart for common issues in this compound experiments.

References

Refining purification methods to achieve high-purity 4-phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of 4-phenylcyclohexanol to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary impurities depend on the synthetic route. When synthesizing this compound via the reduction of 4-phenylcyclohexanone, common impurities may include unreacted starting material (4-phenylcyclohexanone) and byproducts from side reactions. If sodium borohydride (B1222165) is used as the reducing agent, borate (B1201080) esters can form as byproducts. In catalytic hydrogenation, byproducts can arise from over-reduction or side reactions depending on the catalyst and reaction conditions.

Q2: What are the key differences between the cis and trans isomers of this compound that can be exploited for purification?

A2: The cis and trans isomers of this compound are diastereomers with distinct physical properties that can be leveraged for their separation. The primary differences lie in their polarity and melting points. Generally, the trans isomer is less polar and has a higher melting point compared to the cis isomer. These differences in polarity are crucial for chromatographic separations, while the differences in melting points and crystal lattice energies are key for purification by recrystallization.

Q3: Which analytical techniques are most suitable for assessing the purity and isomeric ratio of this compound?

A3: Several analytical techniques are effective for purity and isomer ratio assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and determining the ratio of cis and trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, confirm the identity of the isomers, and be used for quantitative analysis of the isomeric ratio by integrating specific, well-resolved peaks.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the isomers and quantify their relative amounts, especially if they have different retention times on a suitable column.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling out during recrystallization.

  • Cause: The solute's melting point is lower than the boiling point of the solvent, or the concentration of impurities is very high, leading to a significant melting point depression.

  • Solution:

    • Lower the temperature: Use a solvent with a lower boiling point.

    • Use a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then gradually add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly. For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) can be effective.

    • Reduce impurity load: If the crude material is very impure, consider a preliminary purification step like a simple filtration through a silica (B1680970) plug before recrystallization.

Problem 2: Poor recovery of purified crystals.

  • Cause: The chosen solvent is too good, meaning the compound remains significantly soluble even at low temperatures. Alternatively, too much solvent was used.

  • Solution:

    • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures. Hexane or cyclohexane (B81311) are often good starting points for the relatively nonpolar this compound.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal precipitation.

    • Solvent Evaporation: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of the solute and induce crystallization upon cooling.

Column Chromatography

Problem 3: Co-elution of cis and trans isomers.

  • Cause: The polarity difference between the cis and trans isomers is not sufficiently exploited by the chosen solvent system and stationary phase.

  • Solution:

    • Optimize Solvent System: Use a less polar solvent system to increase the retention time and improve separation. A shallow gradient of ethyl acetate in hexane (e.g., starting from 1% to 10% ethyl acetate) can be very effective. The less polar trans isomer will elute first.

    • Fine-tune the Gradient: A very slow, shallow gradient is often key to separating diastereomers.

    • Stationary Phase: Standard silica gel is usually sufficient. However, for very difficult separations, different types of stationary phases could be explored.

    • Column Loading: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band.

Problem 4: Tailing of peaks, leading to poor separation and mixed fractions.

  • Cause: This can be due to interactions between the hydroxyl group of the alcohol and active sites on the silica gel, or overloading of the column.

  • Solution:

    • Add a Modifier: Adding a small amount of a slightly more polar, volatile solvent like triethylamine (B128534) (0.1-1%) to the eluent can help to deactivate the silica gel and reduce tailing.

    • Reduce Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column can improve peak shape.

Data Presentation

Table 1: Physical Properties of this compound Isomers

Propertycis-4-Phenylcyclohexanoltrans-4-Phenylcyclohexanol
Melting Point (°C) 76-77119-120
Boiling Point (°C) 295.8 (at 760 mmHg)295.8 (at 760 mmHg)
Solubility Slightly soluble in water (2.5 g/L at 25°C)Data not readily available, but expected to be less soluble in polar solvents than the cis isomer.

Table 2: Typical Solvent Systems for Purification

Purification MethodSolvent/Solvent SystemTypical Purity Achieved
Recrystallization Hexane or Cyclohexane>98% (for the less soluble isomer)
Mixed Hexane/Ethyl AcetateCan be optimized for selective crystallization
Column Chromatography Hexane/Ethyl Acetate Gradient (e.g., 99:1 to 90:10)>99% for separated isomers

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Hexane)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot hexane while gently swirling and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography for Isomer Separation
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Carefully load the sample onto the top of the silica gel bed. Alternatively, for better resolution, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 99:1 hexane:ethyl acetate). The less polar trans isomer will elute first.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the more polar cis isomer.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound (Cis/Trans Mixture) recrystallization Recrystallization (e.g., Hexane) crude->recrystallization column Flash Column Chromatography (Hexane/EtOAc Gradient) crude->column pure_trans High-Purity trans-Isomer recrystallization->pure_trans mother_liquor Mother Liquor (Enriched in Cis-Isomer) recrystallization->mother_liquor column->pure_trans pure_cis High-Purity cis-Isomer column->pure_cis analysis1 Purity Analysis (GC-MS, NMR) analysis2 Purity Analysis (GC-MS, NMR) pure_trans->analysis1 pure_cis->analysis2 mother_liquor->column Further Purification troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out poor_recovery Poor Crystal Recovery? start->poor_recovery solution_oiling1 Use Lower Boiling Point Solvent oiling_out->solution_oiling1 Yes solution_oiling2 Use Mixed Solvent System (e.g., Hexane/EtOAc) oiling_out->solution_oiling2 Yes solution_recovery1 Use Less Solvent poor_recovery->solution_recovery1 Yes solution_recovery2 Ensure Adequate Cooling (Ice Bath) poor_recovery->solution_recovery2 Yes solution_recovery3 Change Solvent to One with Lower Solubility at Low Temp poor_recovery->solution_recovery3 Yes troubleshooting_chromatography start Chromatography Issue co_elution Isomers Co-elute? start->co_elution tailing Peaks are Tailing? start->tailing solution_coelution1 Use a Shallower Gradient co_elution->solution_coelution1 Yes solution_coelution2 Decrease Initial Solvent Polarity co_elution->solution_coelution2 Yes solution_tailing1 Add Triethylamine (0.1%) to Eluent tailing->solution_tailing1 Yes solution_tailing2 Reduce Sample Load tailing->solution_tailing2 Yes solution_tailing3 Use Dry Loading Technique tailing->solution_tailing3 Yes

Technical Support Center: Stereoselective Synthesis of 4-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-phenylcyclohexanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound resulted in a low diastereomeric ratio (cis:trans). How can I improve the stereoselectivity?

A1: The stereoselectivity of the reduction of 4-phenylcyclohexanone (B41837) is primarily influenced by the steric bulk of the hydride-donating reagent. To favor a specific isomer, consider the following:

  • For the trans isomer (equatorial -OH): Employ a sterically small reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a common choice that preferentially attacks from the axial face of the cyclohexanone (B45756) ring, leading to the formation of the equatorial alcohol.[1]

  • For the cis isomer (axial -OH): Utilize a sterically bulky reducing agent. Lithium tri-sec-butylborohydride (L-Selectride®) is highly effective. Its large size hinders axial approach, forcing it to deliver the hydride from the equatorial face, resulting in the axial alcohol.[1]

Q2: I am observing the formation of the undesired diastereomer as the major product. What strategies can I employ to reverse the selectivity?

A2: Reversing the diastereoselectivity can be achieved by changing the reducing agent. If you are obtaining the trans isomer as the major product with a reagent like NaBH₄, switching to a bulkier reagent like L-Selectride® should favor the formation of the cis isomer. Conversely, if a bulky reagent is yielding the cis isomer, a less sterically hindered reagent will favor the trans product.

Q3: My reaction is incomplete, and I have a significant amount of unreacted 4-phenylcyclohexanone. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the hydride reagent. While stoichiometry may suggest a 1:4 ratio of ketone to NaBH₄ (as it has four hydrides), in practice, a larger excess is often used to ensure complete reaction.

  • Reagent Decomposition: Sodium borohydride can react with protic solvents like methanol (B129727) or ethanol. If the reaction is too slow or the temperature is too high, the reagent may decompose before the reduction is complete. Ensure the reagent is fresh and the reaction is performed at an appropriate temperature (e.g., 0 °C to room temperature).

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed.

Q4: How can I separate the cis and trans isomers of this compound?

A4: The two diastereomers can be separated using standard laboratory techniques:

  • Column Chromatography: This is a very effective method for separating the cis and trans isomers due to their different polarities. A silica (B1680970) gel column with a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) will typically allow for good separation.

  • Recrystallization: If the product mixture is a solid and one isomer is significantly more abundant, recrystallization can be an effective purification method. The choice of solvent is critical and may require some experimentation.

Q5: How do I determine the diastereomeric ratio (cis:trans) of my product mixture?

A5: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[2][3] The proton on the carbon bearing the hydroxyl group (C1-H) has a distinct chemical shift and coupling constant for each isomer.

  • trans Isomer: The C1-H is in the axial position. It will exhibit a larger coupling constant due to axial-axial coupling with the adjacent axial protons. This typically results in a triplet of triplets with a large J-value (around 8-12 Hz).

  • cis Isomer: The C1-H is in the equatorial position. It will have smaller coupling constants due to equatorial-axial and equatorial-equatorial couplings, resulting in a more complex and narrower multiplet.

The ratio of the isomers can be determined by integrating the signals corresponding to the C1-H of each diastereomer.[3]

Data Presentation

The choice of reducing agent significantly impacts the diastereomeric ratio of this compound. The following table summarizes the expected outcomes based on the reduction of 4-phenylcyclohexanone and analogous substituted cyclohexanones.

Reducing AgentPrimary Mode of AttackMajor IsomerTypical Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)Axialtrans~20:80
Lithium Aluminum Hydride (LiAlH₄)Axialtrans~10:90
L-Selectride®Equatorialcis>95:5

Note: The provided ratios are illustrative and can be influenced by reaction conditions such as temperature and solvent.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Phenylcyclohexanol via Sodium Borohydride Reduction
  • Dissolution of Ketone: In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) to the stirred solution in portions.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Slowly add 1 M HCl to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans and cis isomers.

Protocol 2: Synthesis of cis-4-Phenylcyclohexanol via L-Selectride® Reduction
  • Setup: To a flame-dried, nitrogen-purged round-bottom flask, add a solution of 4-phenylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (15 mL per gram of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 eq) to the stirred ketone solution via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of water, followed by 3 M NaOH and 30% H₂O₂.

  • Warming and Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Stereoselective_Reduction_Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis Start Start Ketone 4-Phenylcyclohexanone Start->Ketone Reduction Choice of Reducing Agent Ketone->Reduction NaBH4 NaBH₄ (Small) Reduction->NaBH4 Axial Attack L_Selectride L-Selectride® (Bulky) Reduction->L_Selectride Equatorial Attack Product_Mix_Trans Product Mixture (trans-major) NaBH4->Product_Mix_Trans Product_Mix_Cis Product Mixture (cis-major) L_Selectride->Product_Mix_Cis Purification Purification (Chromatography) Product_Mix_Trans->Purification Product_Mix_Cis->Purification NMR_Analysis ¹H NMR Analysis Purification->NMR_Analysis Cis_Isomer cis-4-Phenylcyclohexanol Purification->Cis_Isomer Trans_Isomer trans-4-Phenylcyclohexanol Purification->Trans_Isomer

Caption: Workflow for the stereoselective synthesis of this compound.

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Desired_Isomer Desired Isomer? Start->Desired_Isomer Use_Bulky Use Bulky Reagent (e.g., L-Selectride®) Desired_Isomer->Use_Bulky cis Use_Small Use Small Reagent (e.g., NaBH₄) Desired_Isomer->Use_Small trans Check_Temp Lower Reaction Temperature Use_Bulky->Check_Temp Use_Small->Check_Temp Check_Purity Check Reagent Purity and Freshness Check_Temp->Check_Purity End Improved Selectivity Check_Purity->End

Caption: Troubleshooting guide for poor diastereoselectivity.

References

Challenges in the scale-up of 4-phenylcyclohexanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-phenylcyclohexanol production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound, particularly via the common method of catalytic hydrogenation of 4-phenylphenol (B51918).

Issue 1: Low Yield of this compound

  • Question: My reaction is showing low conversion of the starting material (4-phenylphenol) to the desired product. What are the potential causes and solutions?

  • Answer: Low conversion can stem from several factors related to catalyst activity, reaction conditions, and substrate purity.

    • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be poisoned by impurities in the starting material or solvent.[1] Ensure the purity of your 4-phenylphenol and solvents. Consider performing a catalyst activity test with a pure standard.

    • Insufficient Catalyst Loading: Inadequate catalyst-to-substrate ratio can lead to incomplete reaction. While stoichiometric ratios are common in lab-scale synthesis, catalytic amounts are preferred for scale-up to improve efficiency.[2] It may be necessary to optimize the catalyst loading for your specific reactor setup.

    • Suboptimal Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Insufficient temperature or pressure will result in slow or incomplete hydrogenation. Conversely, excessively high temperatures can lead to side reactions. A thorough optimization of these parameters is crucial during scale-up.

    • Poor Mixing: In larger reactors, inefficient mixing can lead to localized depletion of hydrogen or poor contact between the catalyst, substrate, and hydrogen.[3][4] This creates "dead zones" within the reactor, hindering the reaction rate.[4] Evaluating the agitation efficiency and reactor design is essential.

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: I am observing significant amounts of byproducts, such as dicyclohexylphenol or fully hydrogenated phenylcyclohexane. How can I improve the selectivity towards this compound?

  • Answer: The formation of byproducts is a common challenge, often related to the catalyst choice and reaction conditions. Over-reduction is a primary concern.

    • Catalyst Selection: The choice of catalyst and support can significantly influence selectivity. For instance, palladium on alumina (B75360) (Pd/Al₂O₃) has been reported to favor the formation of the desired cyclohexanol (B46403) with high trans-selectivity.[5] Different catalysts exhibit different activities and selectivities under various conditions.

    • Reaction Conditions:

      • Temperature and Pressure: High temperatures and pressures can promote over-hydrogenation of the phenyl ring. A careful optimization to find the mildest effective conditions is necessary.

      • Solvent: The solvent can influence the reaction pathway. For instance, using 1,2-dichloroethane (B1671644) (DCE) as a solvent with a Pd/Al₂O₃ catalyst has been shown to favor the formation of the intermediate cyclohexanone, which can then be reduced to the desired cyclohexanol.[5]

    • Reaction Time: Prolonged reaction times can lead to the formation of undesired byproducts through over-reduction. Monitoring the reaction progress closely and stopping it once the starting material is consumed is critical.

Issue 3: Inconsistent Stereoselectivity (cis/trans Isomer Ratio)

  • Question: The ratio of cis- to trans-4-phenylcyclohexanol is inconsistent between batches. How can I control the stereochemical outcome of the hydrogenation?

  • Answer: Controlling stereoselectivity is crucial, especially in pharmaceutical applications. The cis/trans ratio is influenced by the catalyst, solvent, and other additives.

    • Catalyst System: The choice of catalyst is paramount. For example, hydrogenation of 4-alkylphenols over carbon-supported rhodium catalysts can favor the formation of cis-isomers, while palladium-based catalysts often show a preference for the trans-isomer.[5][6]

    • Solvent and Additives: The polarity of the solvent and the presence of additives can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical pathway of the hydrogenation. For instance, switching from a nonpolar solvent like n-heptane to a polar one like isopropanol (B130326) with the addition of a base (e.g., K₂CO₃) has been shown to alter the diastereoselectivity in the hydrogenation of p-aminophenol.[5]

Issue 4: Challenges in Product Purification

  • Question: I am having difficulty purifying the final product. What are the common impurities and effective purification methods?

  • Answer: Common impurities include unreacted starting material, byproducts of hydrogenation, and residual catalyst.

    • Catalyst Removal: The heterogeneous catalyst must be completely removed from the reaction mixture. This is typically achieved by filtration.[7] Incomplete removal can lead to product contamination.

    • Crystallization: Recrystallization is a common and effective method for purifying this compound.[7][8] The choice of solvent is critical for obtaining high purity and yield. A mixed solvent system, such as toluene (B28343) and ethanol, has been used effectively.[7]

    • Chromatography: For very high purity requirements, column chromatography may be necessary, although this can be challenging and costly to scale up.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the hydrogenation of 4-phenylphenol?

A1: The primary safety concern is the use of hydrogen gas, which is highly flammable and can form explosive mixtures with air. Proper handling, ventilation, and monitoring are essential. The hydrogenation reaction is also often exothermic, meaning it releases heat.[2] On a large scale, this heat must be effectively managed to prevent a runaway reaction.[2][4] A thorough thermodynamic analysis and proper reactor cooling systems are critical.[10]

Q2: How do I choose the right catalyst for my process?

A2: The ideal catalyst depends on the desired outcome (e.g., high yield, specific stereoisomer) and process conditions. Common catalysts for phenol (B47542) hydrogenation include palladium, platinum, rhodium, and nickel-based catalysts.[1][6][11] It is recommended to screen several catalysts at the lab scale to determine the best performer for your specific substrate and desired product characteristics before scaling up.

Q3: What are the key differences to consider when moving from a lab-scale batch reaction to a larger pilot-plant scale?

A3: Scaling up is not a linear process.[10] Key differences to consider include:

  • Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making heat dissipation more challenging.[4][10]

  • Mass Transfer and Mixing: Achieving uniform mixing and efficient gas-liquid mass transfer is more difficult in large vessels.[3][4]

  • Reaction Kinetics: The overall reaction rate may change due to the limitations of heat and mass transfer.[10]

  • Material Handling: Handling larger quantities of flammable solvents and hydrogen gas requires more stringent safety protocols and specialized equipment.

Q4: Can I reuse the catalyst? If so, how?

A4: Yes, heterogeneous catalysts like Pd/C can often be recovered and reused, which is economically advantageous for large-scale production.[11] After the reaction, the catalyst can be filtered from the reaction mixture, washed with a suitable solvent to remove any adsorbed products or byproducts, and then dried before being used in a subsequent batch. The stability and reusability of the catalyst should be evaluated to ensure consistent performance over multiple cycles.

Data Presentation

Table 1: Comparison of Catalytic Systems for Hydrogenation of Phenol Derivatives

Catalyst SystemSubstrateTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity/Yield (%)Reference
20% Ni/CNTPhenol220N/A (Transfer Hydrogenation)1~10095 (Cyclohexanol)[11]
5 wt% Pd/Al₂O₃p-Cresol800.516>9580:20 (trans:cis 4-methylcyclohexanol)[5]
Rhodium/Carbon4-(4'-propylbenzene)phenol8055N/A82.5 (4-(4'-propylcyclohexyl)cyclohexanol)[7]
Palladium/Carbon4-(4'-pentylbenzene)phenol50210N/A80.4 (4-(4'-pentylcyclohexyl)cyclohexanol)[7]
Raney Nickel4-(4'-propylbenzene)phenol150102N/A79.8 (4-(4'-propylcyclohexyl)cyclohexanol)[7]
Pd/C - Heteropoly AcidPhenol801310093.6 (Cyclohexanone)[12]
10 wt% Pd/Cp-Phenylphenol1403.5N/A10092.3 (p-Cyclohexylphenol)[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 4-Phenylphenol

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is used.

  • Charging the Reactor: The reactor is charged with 4-phenylphenol, a suitable solvent (e.g., ethanol, THF), and the chosen catalyst (e.g., Pd/C, Raney Nickel).[1][7]

  • Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all air.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure.

  • Reaction: The reaction mixture is heated to the set temperature and stirred vigorously to ensure good mixing and gas-liquid contact. The reaction is monitored by observing the hydrogen uptake or by taking periodic samples for analysis (e.g., by GC or TLC).

  • Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake or complete consumption of the starting material), the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • Catalyst Removal: The reaction mixture is filtered to remove the heterogeneous catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor (4-Phenylphenol, Solvent, Catalyst) start->charge_reactor seal_purge Seal and Purge with Nitrogen charge_reactor->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction Progress heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Recrystallization) concentrate->purify end End Product purify->end troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Catalyst Deactivation issue->cause1 cause2 Insufficient Catalyst issue->cause2 cause3 Suboptimal Conditions (Temp/Pressure) issue->cause3 cause4 Poor Mixing issue->cause4 sol1 Purify Starting Materials & Solvents cause1->sol1 sol2 Optimize Catalyst Loading cause2->sol2 sol3 Optimize Reaction Conditions cause3->sol3 sol4 Improve Agitation/ Reactor Design cause4->sol4 selectivity_issues start Observed Poor Selectivity (Byproduct Formation) check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions catalyst_type Consider Different Catalyst (e.g., Pd vs. Rh) check_catalyst->catalyst_type catalyst_support Change Catalyst Support (e.g., Carbon vs. Alumina) check_catalyst->catalyst_support temp_pressure Optimize Temperature & Pressure (Milder Conditions) check_conditions->temp_pressure solvent Screen Different Solvents check_conditions->solvent time Optimize Reaction Time check_conditions->time

References

Validation & Comparative

Confirming the Stereochemistry of 4-Phenylcyclohexanol: A Comparative Guide Using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. This guide provides an in-depth comparison of the ¹H NMR spectroscopic features of cis- and trans-4-phenylcyclohexanol, offering a reliable method for stereochemical assignment. The principles outlined here are supported by experimental data and are broadly applicable to the analysis of substituted cyclohexyl systems.

The stereoisomers of 4-phenylcyclohexanol, cis and trans, exhibit distinct orientations of the phenyl and hydroxyl groups relative to the cyclohexane (B81311) ring. These conformational differences lead to subtle yet measurable variations in their ¹H NMR spectra, particularly in the chemical shifts (δ) and coupling constants (J) of the protons on the carbon atoms bearing the substituents (C1 and C4). By analyzing these spectral parameters, the stereochemistry of a given sample can be unequivocally determined.

Comparative ¹H NMR Data Analysis

The key to differentiating between the cis and trans isomers of this compound lies in the analysis of the proton at the C1 position (the carbon bearing the hydroxyl group). The multiplicity and coupling constants of this proton's signal are highly dependent on its axial or equatorial orientation, which is dictated by the overall chair conformation of the cyclohexane ring.

In the more stable chair conformation of trans-4-phenylcyclohexanol, both the phenyl and hydroxyl groups occupy equatorial positions. This places the C1 proton in an axial position. An axial proton at C1 will have two axial-axial couplings and two axial-equatorial couplings to the adjacent protons at C2 and C6. Axial-axial couplings are typically large (in the range of 10-13 Hz), resulting in a broad multiplet, often described as a triplet of triplets or a multiplet with a large width at half-height.

Conversely, in the preferred conformation of cis-4-phenylcyclohexanol, the hydroxyl group is in an axial position and the phenyl group is in an equatorial position. This places the C1 proton in an equatorial position. An equatorial proton at C1 will have two equatorial-axial and two equatorial-equatorial couplings to its neighbors. Both of these coupling types are significantly smaller (typically 2-5 Hz) than axial-axial couplings. Consequently, the signal for the C1 proton in the cis isomer appears as a narrower multiplet.

The proton at the C4 position (the carbon bearing the phenyl group) also shows differences in its chemical shift and multiplicity between the two isomers, further aiding in the stereochemical assignment.

Below is a summary of the expected ¹H NMR data for the key protons in both isomers:

Protoncis-4-Phenylcyclohexanoltrans-4-Phenylcyclohexanol
H-1 Narrow multipletBroad multiplet (triplet of triplets)
δ (ppm)~4.0-4.2~3.5-3.7
J (Hz)Small (J_ea, J_ee ≈ 2-5 Hz)Large (J_aa ≈ 10-13 Hz, J_ae ≈ 2-5 Hz)
H-4 MultipletMultiplet
δ (ppm)~2.7-2.9~2.4-2.6

Experimental Protocol: ¹H NMR Spectroscopy

A detailed methodology for the acquisition of ¹H NMR spectra to differentiate between the stereoisomers of this compound is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field instrument is recommended for better signal dispersion.

  • Nucleus: ¹H

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicity and measure the coupling constants of the signals for H-1 and H-4.

Workflow for Stereochemical Confirmation

The logical process for confirming the stereochemistry of this compound using ¹H NMR data is illustrated in the following diagram.

stereochemistry_confirmation start Acquire ¹H NMR Spectrum of this compound Sample locate_h1 Locate the Signal for the Proton at C1 (H-1) (typically ~3.5-4.2 ppm) start->locate_h1 analyze_multiplicity Analyze the Multiplicity and Measure the Coupling Constants (J) locate_h1->analyze_multiplicity decision Is the signal a broad multiplet with large coupling constants (J ≈ 10-13 Hz)? analyze_multiplicity->decision trans_isomer trans-4-Phenylcyclohexanol (H-1 is axial) decision->trans_isomer Yes cis_isomer cis-4-Phenylcyclohexanol (H-1 is equatorial) decision->cis_isomer No

Stereochemical determination workflow using ¹H NMR.

Alternative and Complementary Techniques

While ¹H NMR spectroscopy is a powerful tool for this purpose, other analytical techniques can provide complementary information or serve as alternative methods for stereochemical confirmation.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. In general, axial substituents cause a shielding effect (upfield shift) on the carbons at the γ-position (gauche interaction). Therefore, the C3 and C5 carbons in the cis isomer (with an axial hydroxyl group) will be shielded compared to the trans isomer.

  • Infrared (IR) Spectroscopy: The C-O stretching frequency in the IR spectrum can sometimes be used to distinguish between axial and equatorial hydroxyl groups. Equatorial C-O bonds typically have a slightly higher stretching frequency (around 1040-1060 cm⁻¹) compared to axial C-O bonds (around 1000-1030 cm⁻¹).

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure, including the relative stereochemistry.

By employing ¹H NMR spectroscopy as the primary analytical tool, researchers can confidently and efficiently determine the stereochemistry of this compound and related substituted cyclohexane systems. The distinct differences in the coupling constants of the C1 proton provide a robust and reliable diagnostic marker for distinguishing between the cis and trans isomers.

Structural Elucidation of 4-Phenylcyclohexanol: A Comparative Analysis Using Mass Spectrometry and Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the structural validation of 4-phenylcyclohexanol with its isomers using mass spectrometry and infrared (IR) spectroscopy is presented here. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative spectral data, and a visual representation of fragmentation pathways to aid in the unambiguous identification of this compound.

The structural characterization of organic molecules is a critical step in chemical research and pharmaceutical development. Mass spectrometry and IR spectroscopy are powerful analytical techniques that provide complementary information about a molecule's structure. While mass spectrometry reveals the molecular weight and fragmentation patterns, IR spectroscopy identifies the functional groups present. This guide focuses on the application of these techniques to differentiate this compound from its structural isomers: 1-phenylcyclohexanol, 2-phenylcyclohexanol, and 3-phenylcyclohexanol.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for this compound and its isomers.

Table 1: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Intensity)
This compound 176158, 122, 104, 71[1]
1-Phenylcyclohexanol 176133, 105, 77[2]
2-Phenylcyclohexanol 176130, 104, 91[3]
3-Phenylcyclohexanol 176176, 117, 107[4][5]

Table 2: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3350 (broad)~3020-3080~2850-2950~1600, 1495, 1450~1060
1-Phenylcyclohexanol ~3400 (broad)~3020-3080~2850-2950~1600, 1490, 1445~1030
2-Phenylcyclohexanol ~3380 (broad)~3020-3080~2850-2950~1605, 1495, 1450~1050
3-Phenylcyclohexanol ~3360 (broad)~3020-3080~2850-2950~1600, 1495, 1450~1070

Experimental Protocols

Mass Spectrometry

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

Procedure:

  • A dilute solution of the analyte in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

  • 1 µL of the sample is injected into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., HP-5MS).

  • The separated components elute into the mass spectrometer.

  • The molecules are ionized by a 70 eV electron beam.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Infrared Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • A small amount of the solid sample is ground with potassium bromide (KBr) powder to create a fine, homogeneous mixture.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • The sample is placed in the IR beam of the spectrometer.

  • The instrument measures the absorption of infrared radiation at different wavenumbers.

  • An IR spectrum is generated by plotting the percentage of transmittance or absorbance against the wavenumber (cm⁻¹).

Structural Interpretation and Fragmentation Pathway

The distinct fragmentation patterns observed in the mass spectra of the phenylcyclohexanol isomers allow for their differentiation. For this compound, the key fragmentation is the loss of a water molecule (H₂O) to form a fragment at m/z 158. Subsequent fragmentations of the cyclohexyl ring and loss of the phenyl group lead to the other observed ions.

The following diagram illustrates the proposed major fragmentation pathway for this compound.

fragmentation_pathway M This compound (m/z = 176) F158 [M - H₂O]⁺ (m/z = 158) M->F158 - H₂O F71 [C₅H₁₁]⁺ (m/z = 71) M->F71 - C₇H₅O F122 [C₉H₁₄]⁺ (m/z = 122) F158->F122 - C₃H₂ F104 [C₈H₈]⁺ (m/z = 104) F158->F104 - C₄H₆

Caption: Proposed mass spectral fragmentation of this compound.

The IR spectra of all four isomers are broadly similar, exhibiting a characteristic broad O-H stretching band around 3350-3400 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a C-O stretching band between 1030 and 1070 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) and the exact position of the C-O stretch can provide further confirmation of the specific isomer.

Conclusion

This comparative guide demonstrates the utility of mass spectrometry and IR spectroscopy in the structural validation of this compound. The unique fragmentation pattern in the mass spectrum serves as a primary tool for distinguishing it from its isomers. The IR spectrum provides confirmatory evidence of the key functional groups. By utilizing these techniques in tandem, researchers can confidently identify and characterize this compound in their samples.

References

Conformational Stability of 4-Phenylcyclohexanol and Other 4-Substituted Cyclohexanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry and plays a critical role in determining the reactivity and biological activity of molecules. In drug development, understanding the three-dimensional structure of a molecule is paramount, as it dictates the interaction with biological targets. This guide provides a comparative analysis of the conformational stability of 4-phenylcyclohexanol against other 4-substituted cyclohexanols, supported by experimental data and detailed methodologies.

The stability of a substituted cyclohexane (B81311) is predominantly dictated by the steric strain introduced by the substituent. The chair conformation is the most stable arrangement for the cyclohexane ring.[1][2] In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable as it minimizes steric interactions with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[3] The energy difference between the axial and equatorial conformers is quantified by the A-value, which represents the change in Gibbs free energy (ΔG°).[4][5] A larger A-value signifies a greater preference for the equatorial position.[4][5]

For disubstituted cyclohexanes, such as the 4-substituted cyclohexanols discussed here, the conformational preference depends on the relative stereochemistry of the two substituents (cis or trans) and the balance of their individual steric demands.

Quantitative Comparison of Conformational Energies

The conformational preference of a substituent on a cyclohexane ring is quantitatively expressed by its A-value. The A-value is the Gibbs free energy difference (-ΔG°) between the conformer with the substituent in the equatorial position and the one with the substituent in the axial position.[4] A higher A-value indicates a stronger preference for the equatorial position due to greater steric bulk.[5]

For this compound, both cis and trans isomers exist. In the trans isomer, one substituent is axial and the other is equatorial. In the chair flip, their positions are reversed. The more stable conformation will have the bulkier group (phenyl) in the equatorial position. In the cis isomer, both substituents are either axial or equatorial. The diequatorial conformation is significantly more stable.

The A-values for various substituents are presented below, allowing for a direct comparison of their steric influence relative to the phenyl group.

Substituent (X)A-value (kcal/mol)Reference
-C₆H₅ (Phenyl) 3.0 [6][7]
-OH (Hydroxyl)0.6 - 1.09[6][7][8]
-CH₃ (Methyl)1.70 - 1.8[6][7][8]
-CH₂CH₃ (Ethyl)1.75 - 2.0[6][7][8]
-i-C₃H₇ (Isopropyl)2.15 - 2.2[6][7][8]
-c-C₆H₁₁ (Cyclohexyl)2.15 - 2.2[6][7][8]
-t-C₄H₉ (tert-Butyl)> 4.5[6][7][8]
-F (Fluoro)0.15 - 0.24[6][7][8]
-Cl (Chloro)0.4 - 0.43[6][7][8]
-Br (Bromo)0.2 - 0.7[6]
-I (Iodo)0.4 - 0.43[6][7][8]
-CN (Cyano)0.17 - 0.2[6][7][8]
-COOH (Carboxyl)1.2 - 1.35[6][7][8]
-NH₂ (Amino)1.2 - 1.8[6]

*The A-value for -OH and -NH₂ can be solvent-dependent due to hydrogen bonding.[6]

From the data, the phenyl group has a significantly large A-value of 3.0 kcal/mol, indicating a strong preference for the equatorial position. This steric demand is greater than that of smaller alkyl groups and halogens but less than the extremely bulky tert-butyl group, which is often used to "lock" a cyclohexane ring in a specific conformation.[2]

Experimental Protocols

The determination of conformational energies (A-values) relies on both experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A primary experimental technique for determining A-values is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

  • Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable solvent that will not freeze at the low temperatures required for the experiment (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, toluene-d8).[8][9] For a solid sample, 40-50 mg is typically dissolved in approximately 1.5 mL of the deuterated solvent.[9] For a liquid sample, about 3 drops are used.[9] The solution is then transferred to an NMR tube.[9]

  • Data Acquisition: The NMR spectrum (¹H or ¹³C) is recorded at a range of temperatures. At room temperature, the chair-flip of the cyclohexane ring is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons/carbons. As the temperature is lowered, the rate of the chair-flip decreases.

  • Analysis: At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial conformers become distinct and can be individually integrated. The ratio of the integrals of the signals corresponding to the equatorial and axial conformers provides the equilibrium constant (K_eq).

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated from the equilibrium constant using the following equation:

    ΔG° = -RT ln(K_eq)

    where:

    • R is the gas constant.

    • T is the temperature in Kelvin.

    • K_eq is the equilibrium constant ([equatorial]/[axial]).

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the energies of different conformers.[10]

  • Structure Modeling: The 3D structures of both the axial and equatorial conformers of the substituted cyclohexane are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure.

  • Energy Calculation: A single-point energy calculation is performed on each optimized structure to determine its steric energy or enthalpy.[1][10]

  • Conformational Energy Difference: The difference in the calculated energies between the equatorial and axial conformers provides a theoretical A-value. These computational results are often validated against experimental data.[10]

Visualization of Conformational Analysis

The following diagram illustrates the logical workflow for the conformational analysis of a monosubstituted cyclohexane, which forms the basis for understanding more complex systems like this compound.

Conformational_Analysis_Workflow cluster_input Input Molecule cluster_process Conformational Isomers cluster_analysis Stability Assessment cluster_output Conclusion Input Substituted Cyclohexane (e.g., Phenylcyclohexane) Axial Axial Conformer Input->Axial Equatorial Equatorial Conformer Input->Equatorial Axial->Equatorial Chair Flip Steric_Strain Evaluate Steric Strain (1,3-Diaxial Interactions) Axial->Steric_Strain Higher Strain Equatorial->Steric_Strain Lower Strain Conclusion Determine More Stable Conformer (Lower Energy) Steric_Strain->Conclusion

Caption: Workflow for determining the most stable conformer of a substituted cyclohexane.

References

Reactivity Face-Off: A Comparative Guide to Axial and Equatorial 4-Phenylcyclohexanol Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug design, the conformational orientation of a functional group on a cyclohexane (B81311) ring can profoundly influence its reactivity. This guide provides an objective comparison of the reactivity differences between the axial and equatorial conformers of 4-phenylcyclohexanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following analysis, supported by experimental data from analogous systems, delves into three common reactions: oxidation, esterification, and dehydration, offering valuable insights for reaction design and optimization.

Conformational Equilibrium of this compound

The two chair conformations of this compound are in a constant state of equilibrium. Due to steric hindrance, the conformer with the bulky phenyl group in the equatorial position is significantly more stable and therefore predominates. Consequently, the hydroxyl group will be either axial (in the cis isomer) or equatorial (in the trans isomer). This guide will compare the reactivity of these two distinct orientations.

G cluster_axial Axial Conformer (cis-4-phenylcyclohexanol) cluster_equatorial Equatorial Conformer (trans-4-phenylcyclohexanol) a1 a2 a1->a2 a_OH OH a1->a_OH ax a3 a2->a3 a4 a3->a4 e5 a3->e5 Ring Flip a5 a4->a5 a_Ph Ph a4->a_Ph eq a6 a5->a6 a6->a1 e1 e2 e1->e2 e_OH OH e1->e_OH eq e3 e2->e3 e4 e3->e4 e4->e5 e_Ph Ph e4->e_Ph eq e5->a3 e6 e5->e6 e6->e1

Caption: Conformational equilibrium of this compound.

Quantitative Comparison of Reactivity

The reactivity of the hydroxyl group in this compound is significantly influenced by its axial or equatorial orientation. Steric accessibility and the energetic stability of the transition state are key factors governing the reaction rates.

ReactionMore Reactive ConformerRelative Rate (Axial vs. Equatorial)Rationale
Oxidation Axial~3-4 : 1Relief of 1,3-diaxial strain in the transition state as the sp³ carbon of the alcohol becomes sp² hybridized in the ketone product.[1][2][3]
Esterification Equatorial~1 : 20Reduced steric hindrance for the incoming acylating agent to access the equatorial hydroxyl group.[4]
Dehydration VariableNot directly comparableThe reaction typically proceeds through an E1 mechanism, and the rate is influenced by carbocation stability and stereoelectronic factors.[5][6]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on general procedures for cyclohexanol (B46403) derivatives and can be adapted for this compound.

Chromic Acid Oxidation

This method is effective for oxidizing secondary alcohols to ketones. The faster reaction of the axial conformer is a notable feature.[1]

Workflow:

G start Dissolve this compound in acetone (B3395972) reaction Add Jones Reagent dropwise at 0°C start->reaction reagent Prepare Jones Reagent (CrO3 in H2SO4) reagent->reaction quench Quench with isopropanol (B130326) reaction->quench extraction Extract with ether quench->extraction wash Wash with NaHCO3 and brine extraction->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate product 4-Phenylcyclohexanone evaporate->product

Caption: General workflow for chromic acid oxidation.

Protocol:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and water.

  • Slowly add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature at 0°C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) forms.

  • Dilute the mixture with water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-phenylcyclohexanone.

Fischer Esterification

This acid-catalyzed reaction is a common method for forming esters from alcohols and carboxylic acids. The equatorial conformer is expected to react more readily due to better steric accessibility.[4]

Workflow:

G start Combine this compound, carboxylic acid, and excess alcohol catalyst Add catalytic H2SO4 start->catalyst reflux Reflux the mixture catalyst->reflux workup Aqueous workup reflux->workup extraction Extract with ether workup->extraction wash Wash with NaHCO3 and brine extraction->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate product 4-Phenylcyclohexyl ester evaporate->product

Caption: General workflow for Fischer esterification.

Protocol:

  • In a round-bottom flask, combine this compound (1 equivalent), a carboxylic acid (e.g., acetic acid, 1.2 equivalents), and a suitable solvent which can also be the excess alcohol reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography if necessary.

Acid-Catalyzed Dehydration

Dehydration of secondary alcohols typically proceeds through an E1 mechanism, involving the formation of a carbocation intermediate. The stereochemistry of the starting alcohol can influence the product distribution.

Workflow:

G start Combine this compound with H3PO4 or H2SO4 heat Heat the mixture start->heat distill Distill the alkene product heat->distill wash Wash distillate with NaHCO3 distill->wash dry Dry with anhydrous CaCl2 wash->dry product 4-Phenylcyclohexene dry->product

Caption: General workflow for acid-catalyzed dehydration.

Protocol:

  • Place this compound in a round-bottom flask with a catalytic amount of a strong acid such as phosphoric acid or sulfuric acid.

  • Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting alkene.

  • Collect the distillate, which will contain the alkene and water.

  • Transfer the distillate to a separatory funnel and wash with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., calcium chloride).

  • The final product, 4-phenylcyclohexene, can be further purified by distillation if required.

Conclusion

The reactivity of the hydroxyl group in this compound is critically dependent on its conformational orientation. Axial alcohols exhibit a faster rate of oxidation due to the relief of steric strain in the transition state. Conversely, equatorial alcohols are more reactive in esterification reactions where steric access to the hydroxyl group is paramount. The dehydration of this compound is more complex, with the reaction pathway and product distribution being influenced by the stability of the carbocation intermediate and stereoelectronic factors. These findings provide a fundamental basis for chemists to predict and control the outcomes of reactions involving substituted cyclohexanols, thereby aiding in the efficient synthesis of target molecules in drug discovery and development.

References

Benchmarking different synthetic routes to 4-phenylcyclohexanol for efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes to 4-phenylcyclohexanol: the reduction of 4-phenylcyclohexanone (B41837) and the catalytic hydrogenation of 4-phenylphenol (B51918). The efficiency of each method is evaluated based on reaction yield, stereoselectivity, and reaction conditions, with supporting experimental data and detailed protocols to aid in methodological selection for research and development.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 4-PhenylcyclohexanoneRoute 2: Catalytic Hydrogenation of 4-Phenylphenol
Starting Material 4-Phenylcyclohexanone4-Phenylphenol
Reagent/Catalyst Sodium Borohydride (B1222165) (NaBH₄)Palladium on Alumina (5 wt% Pd/Al₂O₃), H₂ gas
Typical Yield >90% (representative)76%[1][2]
Reaction Temperature Room Temperature80°C[1][2]
Reaction Time < 1 hour24 hours[1][2]
Pressure Atmospheric5 bar H₂[1][2]
Stereoselectivity (trans:cis) Diastereomeric mixture, typically favoring the trans isomer83:17[1][2]
Key Advantages High yield, mild conditions, simple procedureGood stereoselectivity, readily available starting material
Key Disadvantages Starting ketone may require synthesisLower yield, requires specialized high-pressure equipment

Logical Workflow for Route Selection

start Start: Need to synthesize this compound consider_yield Primary Consideration: High Yield Required? start->consider_yield consider_stereochem Primary Consideration: Specific Stereoisomer (trans) Needed? consider_yield->consider_stereochem No route1 Route 1: Reduction of 4-Phenylcyclohexanone consider_yield->route1 Yes consider_equipment Primary Consideration: High-Pressure Equipment Available? consider_stereochem->consider_equipment No route2 Route 2: Hydrogenation of 4-Phenylphenol consider_stereochem->route2 Yes consider_equipment->route1 No consider_equipment->route2 Yes protocol1 Follow Protocol for NaBH4 Reduction route1->protocol1 protocol2 Follow Protocol for Catalytic Hydrogenation route2->protocol2

Caption: Decision workflow for selecting a synthetic route to this compound.

Experimental Protocols

Route 1: Reduction of 4-Phenylcyclohexanone with Sodium Borohydride

This protocol is a representative procedure based on standard reductions of substituted cyclohexanones.

Materials:

  • 4-Phenylcyclohexanone

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (1 M HCl, for workup)

Procedure:

  • In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Foaming may occur.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add deionized water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is typically a white solid and can be purified further by recrystallization from a suitable solvent like hexanes.

Route 2: Catalytic Hydrogenation of 4-Phenylphenol

This protocol is adapted from Wollenburg et al., ACS Catalysis2020 , 10 (19), 11365-11370.[1][2]

Materials:

  • 4-Phenylphenol

  • 5 wt% Palladium on Alumina (Pd/Al₂O₃)

  • n-Heptane

  • Hydrogen gas (H₂)

Procedure:

  • To a high-pressure autoclave, add 4-phenylphenol (1.0 eq) and 5 wt% Pd/Al₂O₃ (5 mol %).

  • Add n-heptane as the solvent (0.1 M concentration of the substrate).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound as a mixture of diastereomers.

Concluding Remarks

The choice between the reduction of 4-phenylcyclohexanone and the catalytic hydrogenation of 4-phenylphenol for the synthesis of this compound depends on the specific requirements of the researcher. For high-yielding, rapid synthesis under mild conditions, the reduction of the corresponding ketone is the preferred method, provided the starting material is readily available. When a higher proportion of the trans isomer is desired and the necessary high-pressure equipment is accessible, the catalytic hydrogenation of 4-phenylphenol presents a viable, albeit lower-yielding, alternative. This guide provides the necessary data and protocols to make an informed decision based on these key experimental parameters.

References

4-Phenylcyclohexanol (CID 79497): A Comparative Analysis of Experimental Findings and PubChem Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings for 4-phenylcyclohexanol (PubChem CID: 79497) with the data available in the PubChem database. This document aims to serve as a valuable resource for researchers by cross-referencing available information, highlighting areas with established data, and identifying gaps in the current knowledge base.

Physicochemical Properties: A Tale of Two Data Sets

A comparison of the physicochemical properties of this compound from experimental sources and the PubChem database reveals a high degree of concordance, particularly for fundamental identifiers. However, discrepancies and a lack of experimentally determined values for some parameters are noted.

PropertyPubChem DataExperimental Findings
Molecular Formula C₁₂H₁₆O[1]C₁₂H₁₆O
Molecular Weight 176.25 g/mol [1]176.26 g/mol
IUPAC Name 4-phenylcyclohexan-1-ol[1]4-phenylcyclohexan-1-ol
CAS Number 5437-46-7[1]5437-46-7
Melting Point 72 °C (Freezing Point)[2]cis: 76-77 °C, trans: 119-120 °C[3]
Boiling Point 163-167 °C at 20 mmHg[2]295.8 °C at 760 mmHg[3]
Density -1.051 g/cm³[3]
XLogP3-AA 2.6[1][4]-

Synthesis of this compound

While PubChem does not provide detailed synthesis protocols, a common method for the preparation of this compound involves the reduction of 4-phenylcyclohexanone (B41837). A general experimental protocol is outlined below.

Experimental Protocol: Reduction of 4-Phenylcyclohexanone

Materials:

Procedure:

  • Dissolve 4-phenylcyclohexanone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

G Workflow for the Synthesis of this compound A Dissolve 4-Phenylcyclohexanone in Methanol B Cool Solution in Ice Bath A->B Step 1-2 C Add Sodium Borohydride B->C Step 3 D Stir at Room Temperature C->D Step 4 E Quench with Water D->E Step 5 F Acidify with HCl E->F Step 6 G Extract with Diethyl Ether F->G Step 7 H Dry and Concentrate G->H Step 8-9 I Purify Product H->I Step 10

A simplified workflow for the synthesis of this compound.

Spectroscopic Data: Cross-Referencing PubChem and Experimental Findings

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. Below is a comparison of the available spectroscopic data for this compound.

Spectroscopic DataPubChem InformationExperimental Findings
¹H NMR A ¹H NMR spectrum is available.[1][5]Detailed assignments are often found in research articles.
¹³C NMR No ¹³C NMR spectrum is directly provided in the main entry.Data is available in specialized databases and publications.[6][7]
Mass Spectrometry GC-MS data is available, showing a molecular ion peak.[1]Mass spectral data confirms the molecular weight.[4]
Infrared (IR) Spectroscopy An IR spectrum is available.[2]Characteristic peaks include a broad O-H stretch and C-H stretches.

Biological Activities: Emerging Therapeutic Potential

While PubChem provides limited information on the biological activities of this compound, a review of scientific literature suggests its potential in several therapeutic areas. However, it is crucial to note that detailed, quantitative experimental data and comprehensive in vivo studies are currently lacking in the public domain.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro assays using cell lines like SH-SY5Y are commonly employed to assess such effects. A general protocol for a cell viability assay is described below.

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂) or other neurotoxin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Culture SH-SY5Y cells in DMEM supplemented with FBS and penicillin-streptomycin.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period.

  • Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂).

  • After incubation, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

G Neuroprotective Activity Workflow A Seed SH-SY5Y Cells B Pre-treat with This compound A->B C Induce Neurotoxicity B->C D MTT Assay C->D E Measure Absorbance D->E F Analyze Cell Viability E->F

A general workflow for assessing in vitro neuroprotective activity.
Anti-inflammatory and Analgesic Activities

Some reports suggest that this compound may have anti-inflammatory and analgesic properties. Common in vivo models to evaluate these effects include the carrageenan-induced paw edema test for inflammation and the hot plate test for analgesia.

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Procedure:

  • Administer different doses of this compound or a reference drug (e.g., indomethacin) to groups of rodents.

  • After a set time, induce inflammation by injecting a carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage of edema inhibition compared to the control group.[8]

Objective: To assess the central analgesic activity of this compound.

Procedure:

  • Administer different doses of this compound or a reference drug (e.g., morphine) to groups of rodents.

  • Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the latency time for the animal to show a nociceptive response (e.g., licking a paw or jumping).

  • A cut-off time is set to prevent tissue damage. An increase in latency time indicates an analgesic effect.[9][10][11]

Conclusion

This comparative guide demonstrates that while PubChem provides a solid foundation of physicochemical and some spectral data for this compound, a significant portion of the information, particularly regarding its biological activities, remains to be fully elucidated through rigorous experimental studies. The provided experimental protocols offer a starting point for researchers interested in further investigating the therapeutic potential of this compound. Future research should focus on generating robust, quantitative data to validate the suggested neuroprotective, anti-inflammatory, and analgesic properties of this compound.

References

The Karplus Equation in Action: A Comparative Guide to 4-Phenylcyclohexanol Conformers and their NMR J-Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules. A cornerstone of stereochemical analysis is the Karplus equation, which correlates the vicinal coupling constant (³J) between two protons to the dihedral angle separating them. This guide provides a detailed analysis of the Karplus equation's application in distinguishing the conformers of cis- and trans-4-phenylcyclohexanol, supported by comparative data from analogous compounds.

Conformational Analysis of 4-Phenylcyclohexanol

The stereochemistry of this compound is determined by the relative orientations of the phenyl and hydroxyl groups. Both the cis and trans isomers exist predominantly in chair conformations to minimize steric strain. The bulky phenyl group strongly prefers an equatorial position to avoid 1,3-diaxial interactions. This preference effectively "locks" the conformation of the cyclohexane (B81311) ring.

  • Trans-4-phenylcyclohexanol: The most stable conformer has both the phenyl and hydroxyl groups in equatorial positions. Consequently, the proton at C1 (the carbon bearing the hydroxyl group), denoted as H-1, is in an axial position.

  • Cis-4-phenylcyclohexanol: In its most stable chair conformation, the phenyl group occupies an equatorial position, forcing the hydroxyl group into an axial position. This places the H-1 proton in an equatorial position.

The differing orientations of the H-1 proton in the two isomers lead to distinct dihedral angles with its neighboring protons on C2 and C6. These differences are directly reflected in the ³J coupling constants observed in their ¹H NMR spectra, as predicted by the Karplus equation.

The Karplus Relationship: Dihedral Angles and J-Values

The Karplus equation describes a periodic relationship where the coupling constant is largest for dihedral angles of 0° and 180° and smallest for angles around 90°.[1][2] In a cyclohexane chair, the following relationships are observed:

  • Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant (typically 8-13 Hz).

  • Axial-Equatorial (a-e) Coupling: The dihedral angle is approximately 60°, leading to a small coupling constant (typically 2-5 Hz).

  • Equatorial-Equatorial (e-e) Coupling: The dihedral angle is also approximately 60°, resulting in a small coupling constant (typically 2-5 Hz).

The following diagram illustrates the relationship between the dihedral angle and the expected vicinal coupling constant.

Karplus_Curve Karplus Relationship Dihedral Angle (Φ) Dihedral Angle (Φ) J-Coupling (Hz) J-Coupling (Hz) origin x_axis x_axis origin->x_axis 0°                               90°                              180° y_axis y_axis origin->y_axis     14 12 10 8 6 4 2 0 p0 p30 p0->p30 p60 p30->p60 p90 p60->p90 p120 p90->p120 p150 p120->p150 p180 p150->p180 aa_coupling ax-ax aa_coupling->p180 ae_ee_coupling ax-eq, eq-eq ae_ee_coupling->p60

Caption: The Karplus curve illustrates the relationship between the dihedral angle and the vicinal coupling constant (J).

Comparative Analysis of J-Values

Isomer / ConformerH-1 PositionCoupling InteractionDihedral Angle (Φ)Expected ³J (Hz)
Trans-4-phenylcyclohexanol AxialH-1 (ax) — H-2/6 (ax)~180°8 - 12
H-1 (ax) — H-2/6 (eq)~60°2 - 5
Cis-4-phenylcyclohexanol EquatorialH-1 (eq) — H-2/6 (ax)~60°2 - 5
H-1 (eq) — H-2/6 (eq)~60°2 - 5

In the ¹H NMR spectrum, the signal for the H-1 proton in trans-4-phenylcyclohexanol is expected to appear as a triplet of triplets (or a doublet of doublets of doublets if the axial and equatorial couplings are sufficiently different), with one large coupling constant (J ≈ 8-12 Hz) due to the axial-axial interaction with the two adjacent axial protons, and one smaller coupling constant (J ≈ 2-5 Hz) from coupling to the two adjacent equatorial protons.

Conversely, the H-1 proton in cis-4-phenylcyclohexanol will exhibit only small coupling constants (J ≈ 2-5 Hz) as it has only axial-equatorial and equatorial-equatorial interactions with its neighbors. This will result in a broad multiplet or a narrow triplet.

The following logical workflow illustrates how to distinguish the isomers based on their H-1 NMR signals.

Isomer_Differentiation start Obtain ¹H NMR Spectrum of this compound Isomer locate_h1 Locate the H-1 proton signal (methine proton, ~3.5-4.0 ppm) start->locate_h1 measure_j Measure the coupling constants (J-values) for the H-1 multiplet locate_h1->measure_j large_j Is there a large coupling constant (J > 8 Hz)? measure_j->large_j trans_isomer Trans Isomer (H-1 is axial) large_j->trans_isomer Yes cis_isomer Cis Isomer (H-1 is equatorial) large_j->cis_isomer No

Caption: Logical workflow for distinguishing cis- and trans-4-phenylcyclohexanol via ¹H NMR.

Experimental Protocol: ¹H NMR Analysis

The following is a standard protocol for the preparation and analysis of a this compound sample for high-resolution ¹H NMR spectroscopy.

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if one is not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity, which is crucial for resolving fine coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time and Relaxation Delay: Use standard values (e.g., acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds).

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of the H-1 multiplet. Measure the distances between the split peaks within the multiplet in Hertz (Hz) to determine the coupling constants (J-values).[4]

By following this protocol and applying the principles of the Karplus equation, researchers can confidently assign the stereochemistry of this compound isomers and other substituted cyclohexanes, demonstrating the power of NMR spectroscopy in modern chemical analysis.

References

Comparing the biological activity of 4-phenylcyclohexanol to similar molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-Phenylcyclohexanol and Structurally Similar Molecules

Introduction

This compound is a synthetic organic compound with a molecular structure featuring a phenyl group and a hydroxyl group attached to a cyclohexane (B81311) ring. Its structural similarity to simpler molecules like cyclohexanol (B46403) and phenol, as well as its relationship to its oxidized form, 4-phenylcyclohexanone, makes it an interesting candidate for comparative biological activity studies. This guide provides an objective comparison of the known biological activities of this compound with these related molecules, supported by general experimental protocols and conceptual signaling pathways. While direct comparative quantitative data is sparse in publicly available literature, this guide synthesizes the existing knowledge to provide a framework for researchers, scientists, and drug development professionals.

Molecular Structures

For clarity, the structures of the molecules discussed in this guide are presented below:

  • This compound: A cyclohexanol ring substituted with a phenyl group at the 4-position.

  • Cyclohexanol: A simple cyclic alcohol consisting of a cyclohexane ring with a hydroxyl group.

  • Phenol: An aromatic compound with a hydroxyl group directly attached to a benzene (B151609) ring.

  • 4-Phenylcyclohexanone: The ketone analog of this compound, where the hydroxyl group is replaced by a carbonyl group.

Comparative Biological Activities

MoleculeKnown Biological ActivitiesStructural Rationale for Activity
This compound Potential neuroprotective, anti-inflammatory, and analgesic properties. It also serves as an intermediate in the synthesis of pharmaceuticals.The presence of both a lipophilic phenyl group and a polar hydroxyl group allows for diverse interactions with biological targets. The cyclohexane scaffold provides a specific three-dimensional conformation.
Cyclohexanol Primarily known as a solvent and chemical intermediate. It exhibits some anesthetic and central nervous system depressant effects at high concentrations.The simple cyclic aliphatic structure with a hydroxyl group allows for some interaction with cell membranes and proteins, but lacks the specific targeting potential of more complex molecules.
Phenol Possesses antiseptic and disinfectant properties. It is also a versatile precursor in the chemical industry. Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects.The hydroxyl group on the aromatic ring is a key feature for its reactivity and biological interactions, including hydrogen bonding and potential for redox reactions.
4-Phenylcyclohexanone Primarily used as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals.The carbonyl group can participate in different types of chemical reactions compared to the hydroxyl group of this compound, potentially leading to different biological targets and activities.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and similar molecules.

In Vitro Neuroprotection Assay

This protocol describes a general method for evaluating the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line.

a. Cell Culture and Treatment:

  • Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+).

    • Incubate for another 24-48 hours.

b. Cell Viability Assessment (MTT Assay):

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

In Vitro Anti-inflammatory Assay

This protocol outlines a general method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cells are a standard model.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

  • Experimental Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate inflammation by adding LPS (1 µg/mL).

    • Incubate for 24 hours.

b. Nitric Oxide Measurement (Griess Assay):

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation (Conceptual) Compound_Preparation Compound Preparation (this compound & Analogs) Treatment Treatment with Compounds & Toxin/Stimulant Compound_Preparation->Treatment Cell_Culture Cell Culture (e.g., SH-SY5Y, RAW 264.7) Cell_Culture->Treatment Assays Biological Assays (e.g., MTT, Griess) Treatment->Assays Data_Analysis Data Analysis (e.g., IC50 Calculation) Assays->Data_Analysis Animal_Model Animal Model of Disease Data_Analysis->Animal_Model Lead Compound Selection Compound_Administration Compound Administration Animal_Model->Compound_Administration Behavioral_Tests Behavioral Tests Compound_Administration->Behavioral_Tests Biochemical_Analysis Biochemical Analysis Behavioral_Tests->Biochemical_Analysis Neuroprotective_Pathway cluster_stress cluster_pathway cluster_outcome Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Reactive Oxygen Species (ROS) Neurotoxin->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibition Nrf2 Nrf2 Activation ROS->Nrf2 Inhibition Phenylcyclohexanol This compound Target Putative Target Protein(s) Phenylcyclohexanol->Target Target->PI3K_Akt Activation Target->Nrf2 Activation Anti_Apoptosis Anti-Apoptosis PI3K_Akt->Anti_Apoptosis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Neuronal_Survival Neuronal Survival Antioxidant_Response->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival Anti_inflammatory_Pathway cluster_stimulus cluster_signaling cluster_response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Intermediate Signaling Intermediate (e.g., MyD88) TLR4->Signaling_Intermediate Phenylcyclohexanol This compound NF_kB NF-κB Pathway Phenylcyclohexanol->NF_kB Inhibition Signaling_Intermediate->NF_kB Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (e.g., NO, TNF-α, IL-6) Gene_Transcription->Inflammatory_Mediators

Safety Operating Guide

A Guide to the Safe Disposal of 4-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible workspace. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Phenylcyclohexanol, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2] Some sources also classify it as a combustible liquid that is very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[1]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][4]

Summary of Hazard and Disposal Information

The following table summarizes key safety and disposal information for this compound based on available Safety Data Sheets (SDS).

Hazard ClassificationHandling PrecautionsDisposal MethodEnvironmental Considerations
Skin Irritant (Category 2)[5]Avoid contact with skin. Wash thoroughly after handling.[1][3]Dispose of as hazardous waste. Do not dispose down the drain.[3][4]Very toxic to aquatic life with long-lasting effects.[3] Avoid release to the environment.[3]
Serious Eye Irritant (Category 2)[5]Wear eye protection. In case of contact, rinse cautiously with water for several minutes.[1][5]Segregate as chemical waste in a clearly labeled, compatible container.Prevent entry into drains and waterways.[3][4]
May Cause Respiratory Irritation[1][5]Use in a well-ventilated area or with local exhaust ventilation.[1][4]Dispose of contents/container to an approved waste disposal plant.[3][5]Discharge into the environment must be avoided.[1]
Combustible Liquid[3]Keep away from heat, sparks, and open flames.[3]May be dissolved in a combustible solvent and burned in a chemical incinerator.[4]Observe all federal, state, and local environmental regulations.[4]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and compliance.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound".

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[3] Incompatible materials, such as strong oxidizing agents, should be kept separate.[6]

2. Waste Collection:

  • Collect all waste containing this compound, including contaminated solids (e.g., paper towels, gloves) and solutions, in the designated waste container.

  • Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[1][4]

3. Accidental Spill Cleanup:

  • In the event of a spill, avoid dust formation.[1]

  • Wear appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., sand, bentonite).

  • Carefully sweep or scoop the material into a suitable, closed container for disposal.[4][6]

  • Prevent the spill from entering drains or waterways.[1][4]

4. Final Disposal:

  • The primary method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[7][8]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Always adhere to local, regional, and national regulations concerning hazardous waste disposal.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste a pure solid/liquid or contaminated material? ppe->waste_type solid_container Collect in a labeled 'Hazardous Waste' container for solids. waste_type->solid_container Contaminated Material liquid_container Collect in a labeled 'Hazardous Waste' container for liquids. waste_type->liquid_container Pure Solid/Liquid storage Store container in a designated, well-ventilated area away from incompatibles. solid_container->storage liquid_container->storage spill Accidental Spill? storage->spill cleanup Follow Spill Cleanup Protocol: 1. Absorb with inert material. 2. Collect in a sealed container. 3. Decontaminate area. spill->cleanup Yes ehs Contact Environmental Health & Safety (EHS) for waste pickup. spill->ehs No cleanup->storage end End: Proper Disposal by Licensed Contractor ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Phenylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Phenylcyclohexanol, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure appropriate safety measures are in place.

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1][2][3]
Serious Eye IrritationH319: Causes serious eye irritation[1][2][3]
Respiratory IrritationH335: May cause respiratory irritation[1][2][3]
Acute Oral ToxicityH302: Harmful if swallowed[2]
Acute Inhalation ToxicityH332: Harmful if inhaled[2]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended PPEStandard
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Fire/flame resistant and impervious clothing should be worn.[1][4][5]Consult glove manufacturer's compatibility charts for specific breakthrough times.[4]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1]NIOSH-approved respirator.[7]

Operational and Handling Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • Have an emergency eyewash station and safety shower readily accessible.

  • Keep the container tightly closed when not in use.[1][6]

2. Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][6]

  • Avoid contact with skin and eyes.[8][9]

  • Wash hands thoroughly after handling.[1][3][6]

  • Do not eat, drink, or smoke when using this product.[6]

3. Storage:

  • Store in a well-ventilated place.[1][3][6]

  • Keep the container tightly closed.[1][3][6]

  • Store locked up.[1][3][6]

  • Store in a dry, cool place away from incompatible materials such as strong oxidizing agents.[8][9]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][6]

  • Do not dispose of down the drain or into the environment.[11]

  • Contaminated packaging should be treated as the chemical itself.

  • You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[12]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_eng Ensure Engineering Controls (Ventilation, Fume Hood) handle_chem Handle Chemical (Avoid Contact & Inhalation) prep_eng->handle_chem store_chem Store in a Cool, Dry, Well-Ventilated, Locked Area handle_chem->store_chem dispose_waste Dispose of Waste (Follow Regulations) handle_chem->dispose_waste store_chem->handle_chem

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.